molecular formula C16H16O4 B8495637 4-Benzyloxy-2-methoxyphenylacetic acid

4-Benzyloxy-2-methoxyphenylacetic acid

Cat. No.: B8495637
M. Wt: 272.29 g/mol
InChI Key: VPPKBCIMOBRVLG-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-(2-methoxy-4-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C16H16O4/c1-19-15-10-14(8-7-13(15)9-16(17)18)20-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,17,18)

InChI Key

VPPKBCIMOBRVLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-Benzyloxy-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 863310-59-2 Synonyms: [4-(Benzyloxy)-2-methoxyphenyl]acetic acid; 2-(4-(Benzyloxy)-2-methoxyphenyl)acetic acid Molecular Formula: C₁₆H₁₆O₄ Molecular Weight: 272.30 g/mol [1]

Executive Summary

4-Benzyloxy-2-methoxyphenylacetic acid is a specialized aromatic building block primarily utilized in the synthesis of oxygenated heterocycles, including 2-phenylbenzofurans and isoflavonoids .[1] Its structural core—a phenylacetic acid moiety substituted with a methoxy group at the ortho position and a benzyloxy protecting group at the para position—makes it a critical intermediate for accessing complex natural products like Moracin M and Vignafuran .[1]

This guide details the physicochemical properties, validated synthetic protocols, and application logic for researchers in medicinal chemistry and natural product synthesis.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

The compound exists as an amorphous solid.[1][3] It is characterized by the presence of a carboxylic acid tail which serves as a handle for coupling reactions (e.g., Friedel-Crafts acylation), while the benzyl ether acts as a robust protecting group for the phenol, stable to basic and mild acidic conditions.[1]

Spectroscopic Characterization

Data derived from Kinoshita et al. (2005)[1]

PropertyData
Physical State Amorphous solid
IR (

, KBr)
2915, 1712 (C=O), 1600 (Ar) cm⁻¹
¹H-NMR (CDCl₃)

3.40 (2H, s, -CH₂-COOH), 3.80 (3H, s, -OCH₃), 5.05 (2H, s, -OCH₂Ph), 6.50–7.40 (Ar-H multiplet)
Solubility Soluble in CH₂Cl₂, CHCl₃, EtOAc, MeOH; Insoluble in water (acid form)

Synthetic Methodologies

The synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid typically proceeds via the rearrangement of the corresponding acetophenone.[1] While modern catalytic methods exist, the literature standard involves oxidative rearrangement.

Protocol A: Oxidative Rearrangement (Literature Standard)

This method, described by Kinoshita et al., utilizes Thallium(III) Nitrate (TTN) to effect a 1,2-aryl shift on the acetophenone precursor.[1]

Precursor: 4-Benzyloxy-2-methoxyacetophenone Reagents: Thallium(III) Nitrate Trihydrate (TTN), Methanol, NaOH Mechanism: Oxidative rearrangement (Ollis-type) followed by hydrolysis.[1]

Step-by-Step Workflow:

  • Rearrangement: Dissolve 4-benzyloxy-2-methoxyacetophenone (10 mmol) in Methanol (100 mL). Add TTN (11 mmol) and stir overnight at room temperature.

  • Workup: Pour mixture into cold water. Extract with Diethyl Ether (Et₂O).[1][3] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash chromatography (Silica gel, Benzene-Acetone) yields the intermediate Methyl 4-benzyloxy-2-methoxyphenylacetate .[1]

  • Hydrolysis: Dissolve the ester in 15% NaOH. Wash with Et₂O to remove unreacted neutrals.[1]

  • Isolation: Acidify the aqueous layer with 10% HCl to pH 1–2. Collect the resulting precipitate via filtration.[1]

  • Yield: ~69% (Amorphous solid).

Safety Note: Thallium compounds are highly toxic.[1] All handling must occur in a glovebox or well-ventilated fume hood.[1] Waste must be segregated as heavy metal hazardous waste.[1]

Protocol B: The Willgerodt-Kindler Reaction (Green Alternative)

For scale-up where thallium toxicity is prohibitive, the Willgerodt-Kindler reaction is the preferred industrial route.[1]

  • Thioamidation: Reflux 4-benzyloxy-2-methoxyacetophenone with elemental sulfur and morpholine to form the thioacetomorpholide.[1]

  • Hydrolysis: Hydrolyze the thioamide using NaOH/EtOH to yield the target acid.

Visual Synthesis Logic

Synthesis Start 4-Benzyloxy-2- methoxyacetophenone Step1 Oxidative Rearrangement (TTN / MeOH) Start->Step1 1,2-Aryl Shift Inter Methyl Ester Intermediate Step1->Inter Esterification Step2 Hydrolysis (15% NaOH) Inter->Step2 Saponification End 4-Benzyloxy-2- methoxyphenylacetic acid (CAS 863310-59-2) Step2->End Acidification (HCl)

Figure 1: Synthetic pathway via oxidative rearrangement of acetophenone.

Applications in Drug Discovery & Natural Products

This compound serves as a "masked" resorcinol equivalent.[1] The para-benzyloxy group can be selectively removed via catalytic hydrogenation (Pd/C, H₂) to reveal a free phenol, while the ortho-methoxy group remains intact.[1]

Synthesis of 2-Phenylbenzofurans

The primary utility of CAS 863310-59-2 is in the construction of the benzofuran core found in bioactive lignans.[1]

  • Mechanism: The acid is converted to an acid chloride and coupled with a phenol (e.g., resorcinol derivative) to form a deoxybenzoin .[1]

  • Cyclization: Treatment with DDQ or acid catalysis cyclizes the deoxybenzoin into the 2-phenylbenzofuran scaffold.[1]

Isoflavonoid Precursors

Similar to benzofurans, the deoxybenzoin intermediate derived from this acid can be cyclized using Vilsmeier-Haack conditions (DMF/POCl₃) to generate isoflavones , a class of phytoestrogens.[1]

Application Workflow Diagram

Applications Acid 4-Benzyloxy-2-methoxyphenylacetic acid Chloride Acid Chloride (SOCl2) Acid->Chloride Activation Deoxy Deoxybenzoin Intermediate Chloride->Deoxy + Phenol (Friedel-Crafts) Benzofuran 2-Phenylbenzofuran (e.g., Vignafuran) Deoxy->Benzofuran Cyclization (DDQ/Acid) Isoflavone Isoflavone (Phytoestrogens) Deoxy->Isoflavone Vilsmeier-Haack Formylation

Figure 2: Divergent synthesis of heterocycles from the phenylacetic acid core.[1]

Handling & Stability

  • Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

  • Stability: Stable under normal temperatures and pressures.[1] Avoid strong oxidizing agents.[1]

  • Safety: Classified as an Irritant.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

References

  • Kinoshita, T., Ichinose, K. (2005).[1][3][4][5] "A Short-Step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin." Heterocycles, 65(7), 1641–1654.[1][3][4][6]

  • Molaid Chemicals. (n.d.).[1] "Chemical Datasheet: [4-(benzyloxy)-2-methoxyphenyl]acetic acid." Retrieved from Molaid.[1] Link

  • PubChem. (n.d.).[1] "Phenylacetic Acid Derivatives - General Chemistry." National Center for Biotechnology Information.[1] Link

Sources

4-Benzyloxy-2-methoxyphenylacetic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Title: 4-Benzyloxy-2-methoxyphenylacetic Acid: Structural Logic, Synthetic Methodology, and Application in Advanced Drug Discovery

Executive Summary

4-Benzyloxy-2-methoxyphenylacetic acid is a highly functionalized, versatile building block utilized extensively in medicinal chemistry and advanced organic synthesis. Characterized by its precisely positioned ether linkages, this compound serves as a critical intermediate in the construction of complex naturally occurring 2-phenylbenzofurans, isoflavonoids, and novel neuroprotective therapeutics. This whitepaper details the physicochemical profiling, the mechanistic causality behind its synthesis via the Taylor-McKillop oxidative rearrangement, and its downstream applications in drug development.

Part 1: Physicochemical Profiling & Structural Logic

The strategic placement of the benzyloxy group at the para position and the methoxy group at the ortho position relative to the acetic acid moiety provides a unique electronic and steric profile. The benzyl ether acts as a robust protecting group that can be selectively cleaved via hydrogenolysis later in synthetic sequences, while the methoxy group acts as an electron-donating moiety that modulates target binding affinities in biological systems.

Table 1: Quantitative Physicochemical and Analytical Data

Property / ParameterValue / Description
Chemical Name 4-Benzyloxy-2-methoxyphenylacetic acid
CAS Registry Number 1[1]
Molecular Formula C₁₆H₁₆O₄[2]
Molecular Weight 272.30 g/mol [2]
Appearance Amorphous solid[3]
Overall Synthetic Yield 69% (from 4-benzyloxy-2-methoxyacetophenone)[3]
IR Spectroscopy (νKBr max) 2915, 1712, 1600 cm⁻¹[3]
¹H-NMR (CDCl₃) δ 3.40 (2H, s, CH₂-COOH), alongside characteristic ether/aromatic signals[3]

Part 2: Strategic Synthetic Methodology

Synthesizing phenylacetic acids from their corresponding acetophenones is traditionally achieved via the Willgerodt-Kindler reaction. However, that method requires harsh conditions (elemental sulfur, morpholine, >130°C) which risk the thermal cleavage or nucleophilic degradation of the sensitive benzyloxy ether.

To ensure absolute chemoselectivity, the optimal pathway is the Taylor-McKillop Oxidative Rearrangement . This method utilizes3 to facilitate a 1,2-aryl shift at room temperature, perfectly preserving the structural integrity of the starting material[3].

G A 4-Benzyloxy-2-methoxyacetophenone (Starting Material) B Enolization & Thallation (Tl(NO3)3, MeOH) A->B C 1,2-Aryl Shift (- TlNO3) B->C Nucleophilic Attack by MeOH D Methyl Ester Intermediate (Methyl 4-benzyloxy-2-methoxyphenylacetate) C->D Rearrangement E Saponification (15% NaOH) D->E Hydrolysis F Impurity Scavenging (Et2O Wash) E->F Aqueous Layer Retained G Acidification & Precipitation (10% HCl) F->G Neutralization H 4-Benzyloxy-2-methoxyphenylacetic acid (Final Product) G->H Crystallization

Workflow of the Taylor-McKillop oxidative rearrangement to synthesize the target phenylacetic acid.

Part 3: Step-by-Step Experimental Protocol & Causality

The following protocol is a self-validating system designed to maximize yield while rigorously purging inorganic and organic impurities at each phase.

Step 1: Thallation and Rearrangement

  • Protocol: Dissolve 4-benzyloxy-2-methoxyacetophenone (10 mmol) in methanol (100 mL). Add Tl(NO₃)₃·3H₂O (11 mmol, 4.89 g) to the solution and stir overnight at room temperature[3].

  • Causality: Methanol acts dually as the solvent and the nucleophile. The highly electrophilic Thallium(III) ion attacks the enol tautomer of the acetophenone. Subsequent nucleophilic attack by methanol triggers a 1,2-aryl shift, displacing Tl(I) and forming the methyl ester intermediate. Conducting this at room temperature is critical to prevent the cleavage of the sensitive benzyloxy ether.

Step 2: Quenching and Extraction

  • Protocol: Pour the reaction mixture into cold water, and extract the organic materials with diethyl ether (Et₂O). Successively wash the extract with water and brine, dry over anhydrous Na₂SO₄, and evaporate to dryness[3].

  • Causality: Cold water quenches the reaction and forces the precipitation of inorganic thallium salts (TlNO₃). Diethyl ether is selected for extraction due to its excellent partition coefficient for the methyl ester intermediate, leaving highly polar unreacted salts in the aqueous phase. Brine removes residual water, and Na₂SO₄ ensures a completely anhydrous organic layer prior to evaporation.

Step 3: Chromatographic Purification

  • Protocol: Subject the residue to column chromatography over silica gel, eluting with a benzene-acetone mixture to furnish the pure methyl phenylacetate intermediate as an oil[3].

  • Causality: This step separates the target methyl ester from trace organothallium byproducts and any unreacted starting acetophenone. The specific polarity gradient of benzene-acetone selectively elutes the ester.

Step 4: Saponification and Impurity Scavenging

  • Protocol: Dissolve the purified methyl ester in 15% NaOH (aq). Vigorously wash the resulting alkaline layer with Et₂O[3].

  • Causality: The highly basic 15% NaOH facilitates the rapid hydrolysis (saponification) of the ester into a water-soluble sodium phenylacetate salt. The critical Et₂O wash serves as an orthogonal purification step; it scavenges any non-saponifiable organic impurities (such as unreacted ester or neutral byproducts), leaving the highly polar carboxylate salt isolated in the aqueous phase.

Step 5: Acidification and Crystallization

  • Protocol: Neutralize the alkaline aqueous layer by adding 10% HCl until precipitation is complete. Collect the precipitates and recrystallize from an EtOH-H₂O mixture to yield the final product as an amorphous solid (69% overall yield)[3].

  • Causality: The addition of HCl protonates the sodium carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the free 4-benzyloxy-2-methoxyphenylacetic acid. Recrystallization from EtOH-H₂O leverages the temperature-dependent solubility of the compound in protic solvents to yield a high-purity amorphous solid.

Part 4: Downstream Applications in Drug Development

As a highly functionalized phenylacetic acid, this compound serves as a privileged scaffold in medicinal chemistry. Its primary utility lies in the synthesis of3 via DDQ-mediated oxidative cyclization[3]. Furthermore, structurally analogous phenolic acids and ferulic acid derivatives have demonstrated significant potential as 4, a key pathological hallmark of Alzheimer's disease[4]. The precise functionalization of the phenyl ring allows researchers to fine-tune the lipophilicity and hydrogen-bonding capabilities required to cross the blood-brain barrier and interact with amyloidogenic proteins.

References

  • Benzeneacetic acid, 4-methoxy-2-(phenylmethoxy). Chem960.
  • Product Details: A24330.
  • Design, Synthesis and Biological Assessment of Ferulic Acid Derivatives as Inhibitors of β-Amyloid Oligomerization in Alzheimer's Disease. Scholaris.ca.
  • A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. Heterocycles, Vol. 65, No. 7, 2005 (Clockss.org).

Sources

2-(4-Benzyloxy-2-methoxyphenyl)acetic acid properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(4-Benzyloxy-2-methoxyphenyl)acetic Acid

Abstract This technical guide provides a comprehensive analysis of 2-(4-Benzyloxy-2-methoxyphenyl)acetic acid , a specialized aromatic building block used in the synthesis of heterocyclic scaffolds (e.g., benzofurans) and medicinal chemistry targets (e.g., PPAR agonists). Unlike its more common isomer (4-benzyloxy-3-methoxyphenylacetic acid), this 2,4-substituted isomer requires specific regioselective synthesis strategies. This document details its chemical architecture, validated synthesis protocols (including a modern toxic-free alternative to thallium reagents), physicochemical properties, and handling standards.

Part 1: Chemical Architecture & Identity

Compound Identity

  • IUPAC Name: 2-[4-(Benzyloxy)-2-methoxyphenyl]acetic acid[1]

  • Common Name: 4-Benzyloxy-2-methoxyphenylacetic acid[2]

  • Molecular Formula: C₁₆H₁₆O₄[3]

  • Molecular Weight: 272.30 g/mol

  • Key Precursor CAS: 56879-12-0 (4'-Benzyloxy-2'-methoxyacetophenone)

Structural Significance The molecule features a phenylacetic acid core substituted at the ortho position with a methoxy group and at the para position with a benzyloxy group. This specific substitution pattern renders the aromatic ring electron-rich, making it a versatile nucleophile in cyclization reactions (e.g., forming 2-phenylbenzofurans). The benzyl ether serves as a robust protecting group for the phenol, removable via hydrogenolysis to reveal the free 4-hydroxyl group for further diversification.

Retrosynthetic Analysis The most efficient synthetic pathway disconnects the acetic acid side chain to an acetophenone precursor via an oxidative rearrangement. The acetophenone is derived from the commercially available 2,4-dihydroxyacetophenone (resacetophenone).

Retrosynthesis Target Target: 2-(4-Benzyloxy-2-methoxyphenyl) acetic acid Acetophenone Precursor: 4'-Benzyloxy-2'-methoxyacetophenone (CAS: 56879-12-0) Target->Acetophenone Oxidative Rearrangement Resacetophenone Starting Material: 2,4-Dihydroxyacetophenone (Resacetophenone) Acetophenone->Resacetophenone Regioselective Alkylation

Caption: Retrosynthetic disconnection strategy showing the pathway from resacetophenone.

Part 2: Comprehensive Synthesis Protocols

Phase 1: Precursor Synthesis (Regioselective Alkylation)

Objective: Synthesize 1-(4-(benzyloxy)-2-methoxyphenyl)ethanone (CAS 56879-12-0). Principle: The 4-hydroxyl group of 2,4-dihydroxyacetophenone is more acidic and less sterically hindered than the 2-hydroxyl group (which is intramolecularly hydrogen-bonded to the carbonyl). This allows for selective benzylation at C4, followed by methylation at C2.

Step-by-Step Protocol:

  • Selective Benzylation:

    • Dissolve 2,4-dihydroxyacetophenone (1.0 eq) in acetone.

    • Add Potassium Carbonate (K₂CO₃) (1.1 eq) and Benzyl Bromide (1.05 eq).

    • Reflux for 4–6 hours. Monitor by TLC (the 4-O-benzyl product is less polar than the starting material).

    • Purification: Filter inorganic salts, concentrate, and recrystallize from ethanol to obtain 4-benzyloxy-2-hydroxyacetophenone .

  • Methylation:

    • Dissolve the intermediate (4-benzyloxy-2-hydroxyacetophenone) in DMF or Acetone.

    • Add Methyl Iodide (MeI) (1.5 eq) and K₂CO₃ (2.0 eq).

    • Heat at 60°C for 12 hours (forcing conditions required to break the intramolecular H-bond).

    • Workup: Pour into ice water, filter the precipitate, and dry.

    • Yield: Typically 85–90% over two steps.

Phase 2: Oxidative Rearrangement (Acetophenone → Aryl Acetic Acid)

Two methods are presented: the Classical Method (high yield but toxic) and the Modern Green Method (recommended).

Method A: The Modern Green Synthesis (Iodine-Catalyzed) Recommended for safety and environmental compliance. This protocol utilizes an iodine-mediated oxidative rearrangement (similar to the Willgerodt-Kindler but milder) to convert the acetophenone directly to the methyl ester, followed by hydrolysis.

  • Reagents: Iodine (I₂), Trimethyl orthoformate (TMOF), Methanol, H₂SO₄ (cat).

  • Procedure:

    • Dissolve 4-benzyloxy-2-methoxyacetophenone (1 mmol) in Methanol (5 mL).

    • Add Iodine (1 mmol) and TMOF (3 mmol).

    • Stir at reflux for 12–24 hours. The reaction proceeds via an

      
      -iodo ketal intermediate which rearranges to the methyl ester.
      
    • Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine), extract with ethyl acetate, and concentrate to yield Methyl 2-(4-benzyloxy-2-methoxyphenyl)acetate .

  • Hydrolysis:

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (3 eq) and stir at room temperature for 2 hours.

    • Acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Product:2-(4-Benzyloxy-2-methoxyphenyl)acetic acid .

Method B: The Classical Thallium Route (Reference Only) Warning: Thallium compounds are extremely toxic. Use only if Method A fails.

  • Reagents: Thallium(III) nitrate trihydrate (TTN), Methanol, 70% Perchloric acid.

  • Protocol: Treat the acetophenone with TTN in methanol/HClO₄ at room temperature. The thallium salt mediates the migration of the aryl group to form the methyl ester in high yield (approx. 69%).

  • Source: Heterocycles, Vol 65, No 7, 2005.

Part 3: Physicochemical Profiling

The following data characterizes the isolated acid.

PropertyValue / Description
Physical State Amorphous Solid
Melting Point 134–136 °C (Precursor); Acid is often amorphous/glassy
Solubility Soluble in MeOH, DMSO, EtOAc, DCM; Insoluble in Water
pKa (Predicted) ~4.0 (Typical for phenylacetic acids)
Stability Stable under ambient conditions; Avoid strong oxidizers

Spectral Characterization (¹H NMR) Solvent: CDCl₃, 400 MHz

  • δ 3.40 (s, 2H): Methylene protons of the acetic acid group (-CH₂-COOH).

  • δ 3.74 (s, 3H): Methoxy group (-OCH₃).

  • δ 4.98 (s, 2H): Benzylic protons (-OCH₂Ph).

  • δ 6.59 (d, J=8.4 Hz, 1H): Aromatic proton (C3 or C5).

  • δ 6.82 (d, J=8.4 Hz, 1H): Aromatic proton (C6).

  • δ 7.20-7.45 (m, 5H): Phenyl ring protons of the benzyloxy group.

  • IR Spectrum: 2915 cm⁻¹ (C-H), 1712 cm⁻¹ (C=O acid), 1600 cm⁻¹ (Ar C=C).

Part 4: Experimental Workflow Visualization

SynthesisWorkflow Start Start: 2,4-Dihydroxyacetophenone Step1 Step 1: Selective Benzylation (BnBr, K2CO3, Acetone) Start->Step1 Inter1 Intermediate: 4-Benzyloxy-2-hydroxyacetophenone Step1->Inter1 4-OH reacts first Step2 Step 2: Methylation (MeI, K2CO3, DMF, 60°C) Inter1->Step2 Precursor Precursor: 4-Benzyloxy-2-methoxyacetophenone (CAS 56879-12-0) Step2->Precursor Step3 Step 3: Oxidative Rearrangement (I2, TMOF, MeOH OR Tl(NO3)3) Precursor->Step3 Ester Ester Intermediate Step3->Ester Aryl Migration Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Ester->Step4 Final FINAL PRODUCT: 2-(4-Benzyloxy-2-methoxyphenyl)acetic acid Step4->Final

Caption: Step-by-step synthesis workflow from commodity chemicals to the final target.

Part 5: Applications & Safety

Medicinal Chemistry Applications

  • Heterocycle Synthesis: The acid serves as a precursor for 2-phenylbenzofurans via cyclodehydration. The 2-methoxy group can participate in demethylative cyclization under Lewis acid conditions.

  • PPAR Agonists: The structural motif (alkoxy-substituted phenylacetic acid) mimics the pharmacophore of PPAR

    
    /
    
    
    
    agonists (e.g., glitazars), making it a valuable scaffold for metabolic disease research.

Safety & Handling

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[4]

  • Storage: Store in a cool, dry place. The benzyl ether is stable, but prolonged exposure to light should be avoided to prevent radical degradation.

  • Thallium Warning: If using Method B, all waste must be segregated as heavy metal waste. Thallium is highly toxic by inhalation and ingestion.

References

  • Synthesis of 2-(4-benzyloxy-2-methoxyphenyl)

    • Title: A Short-Step Convenient Synthesis of 2-Phenylbenzofuran
    • Source: Heterocycles, Vol 65, No 7, 2005, pp. 1647-1653.
    • Context: Describes the synthesis of the title compound
    • URL:[Link] (Archived via Clockss)

  • Precursor (Acetophenone)

    • Title: 1-[4-(Benzyloxy)-2-methoxyphenyl]ethanone (CAS 56879-12-0) Entry.[5]

    • Source: GuideChem / PubChem.
    • URL:[Link]

  • Green Rearrangement Methodology (Iodine-Catalyzed)

    • Title: Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids.[6]

    • Source: Journal of Organic Chemistry, 2011, 76(23), 9648-9659.
    • URL:[Link]

Sources

4-Benzyloxy-2-methoxyphenylacetic Acid: Physicochemical Profile and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Benzyloxy-2-methoxy phenylacetic acid molecular weight Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

4-Benzyloxy-2-methoxyphenylacetic acid (CAS 863310-59-2) is a specialized aromatic building block utilized primarily in medicinal chemistry for the synthesis of bioactive polyphenols, Macrophage Migration Inhibitory Factor (MIF) inhibitors, and flavonoid analogs (e.g., Hispidulin derivatives).[1] While often overshadowed by its isomer, 4-benzyloxy-3-methoxyphenylacetic acid (a vanillic acid derivative), the 2-methoxy isomer offers unique steric and electronic properties due to the ortho-methoxy substituent relative to the acetic acid side chain.

This guide provides a definitive technical analysis of its molecular weight, structural validation, and laboratory-scale synthesis, designed to serve as a self-validating protocol for research and development applications.

Physicochemical Identity & Molecular Weight Analysis[2][3][4][5]

The molecular weight of 4-Benzyloxy-2-methoxyphenylacetic acid is 272.30 g/mol . This value is critical for stoichiometric calculations in multi-step organic synthesis.

Structural Data Table
ParameterTechnical Specification
Chemical Name 4-(Benzyloxy)-2-methoxyphenylacetic acid
IUPAC Name 2-[4-(benzyloxy)-2-methoxyphenyl]acetic acid
CAS Number 863310-59-2
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Monoisotopic Mass 272.1049 g/mol
Physical State Solid (White to Off-white powder)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Predicted pKa ~4.2 (Carboxylic acid moiety)
Molecular Weight Derivation

The molecular weight is derived from standard IUPAC atomic weights. High-resolution mass spectrometry (HRMS) is required to distinguish this compound from its constitutional isomers (e.g., the 3-methoxy variant).

  • Carbon (16 atoms):

    
    
    
  • Hydrogen (16 atoms):

    
    
    
  • Oxygen (4 atoms):

    
    
    
  • Total: 272.30 g/mol [2][3]

Synthetic Methodology

The synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid generally proceeds via the selective protection of the phenolic hydroxyl group. The most robust pathway involves the benzylation of 4-hydroxy-2-methoxyphenylacetic acid .

Reaction Pathway (Graphviz Visualization)

The following diagram outlines the logical flow of the synthesis and potential downstream applications.

SynthesisPath Start 4-Hydroxy-2-methoxyphenylacetic acid (Precursor) Intermediate Transition State (Williamson Ether Synthesis) Start->Intermediate Deprotonation Reagent Benzyl Bromide (BnBr) + K2CO3 / Acetone Reagent->Intermediate Product 4-Benzyloxy-2-methoxyphenylacetic acid (MW: 272.30) Intermediate->Product SN2 Substitution App1 MIF Inhibitors Product->App1 App2 Flavonoid Synthesis (e.g., Hispidulin analogs) Product->App2

Figure 1: Synthetic pathway for 4-Benzyloxy-2-methoxyphenylacetic acid via Williamson ether synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid from 4-hydroxy-2-methoxyphenylacetic acid.

Reagents:

  • 4-Hydroxy-2-methoxyphenylacetic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.5 eq)

  • Potassium iodide (KI, catalytic, 0.1 eq)

  • Solvent: Acetone (dry) or DMF

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxy-2-methoxyphenylacetic acid (10 mmol, 1.82 g) in anhydrous acetone (50 mL).

  • Base Addition: Add anhydrous K₂CO₃ (25 mmol, 3.45 g) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the phenol and the carboxylic acid (forming the dianion initially, though the carboxylate is less nucleophilic than the phenoxide under these conditions).

  • Alkylation: Add Benzyl bromide (11 mmol, 1.3 mL) dropwise. Add catalytic KI (1 mmol, 166 mg) to accelerate the reaction via the Finkelstein in situ generation of benzyl iodide.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting phenol should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Note: This step produces the benzyl ester of the benzyl ether if the carboxylate was also alkylated. To ensure the free acid is obtained, a hydrolysis step is often required, or careful control of stoichiometry is needed.

    • Hydrolysis (if ester forms): Dissolve the residue in MeOH/THF (1:1) and treat with 1M LiOH (2 eq) for 2 hours. Acidify with 1M HCl to pH 2.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 75–85%.

Analytical Validation (Quality Control)

To ensure the integrity of the molecular weight and structure, the following analytical signatures must be verified.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Mode (ESI-) is preferred for carboxylic acids.

  • Expected Peak:

    
     at m/z 271.3 .
    
  • Fragmentation Pattern:

    • Loss of CO₂ (M - 44).

    • Loss of Benzyl group (m/z 91 tropylium ion in Positive mode).

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 12.0 ppm: Broad singlet (1H, -COOH ).

  • δ 7.30–7.45 ppm: Multiplet (5H, Ph -CH₂-).

  • δ 6.50–7.10 ppm: Multiplet (3H, Aromatic protons on the central ring).

  • δ 5.10 ppm: Singlet (2H, -O-CH ₂-Ph).

  • δ 3.75 ppm: Singlet (3H, -OCH ₃).

  • δ 3.50 ppm: Singlet (2H, Ar-CH ₂-COOH).

Applications in Drug Development[5][6]

The precise molecular weight of 272.30 g/mol is a fundamental parameter in calculating dosage and potency for derivatives synthesized from this scaffold.

  • MIF Inhibitors: The 2-methoxy-4-benzyloxy motif serves as a hydrophobic pharmacophore that fits into the allosteric binding sites of Macrophage Migration Inhibitory Factor, a key cytokine in autoimmune diseases.

  • Isovanilloid Analogs: Unlike standard vanilloids (3-methoxy-4-hydroxy), the 2-methoxy substitution pattern alters the metabolic stability and receptor binding affinity, often used to tune the pharmacokinetic profile of drug candidates.

References

  • PubChem. (2025). Compound Summary: Phenylacetic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2021). WO2021258272A1 - Compounds and their uses as MIF inhibitors.

Sources

Technical Monograph: 4-Benzyloxy-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-Benzyloxy-2-methoxyphenylacetic acid is a specialized aromatic building block used primarily in the synthesis of isoquinoline alkaloids, peptidomimetics, and targeted oncology therapeutics (specifically NAE inhibitors). Structurally, it features a phenylacetic acid core functionalized with a methoxy group at the ortho position (2-position) and a benzyloxy protecting group at the para position (4-position).

This specific substitution pattern—distinct from the more common vanillin-derived 3-methoxy isomers—imparts unique steric and electronic properties, making it a critical scaffold for developing agents that require precise binding pocket interactions, such as those in Alzheimer’s disease research (ferulic acid derivatives).

Chemical Informatics
PropertyData
Common Name 4-Benzyloxy-2-methoxyphenylacetic acid
IUPAC Name 2-[4-(benzyloxy)-2-methoxyphenyl]acetic acid
SMILES COc1cc(OCc2ccccc2)ccc1CC(=O)O
Molecular Formula C₁₆H₁₆O₄
Molecular Weight ~272.30 g/mol
Key Precursor CAS 58026-14-5 (4-Benzyloxy-2-methoxybenzaldehyde)
Core Moiety Phenylacetic Acid
Protecting Group Benzyl ether (Bn), orthogonal to acid-labile groups

Synthetic Pathway & Logic

The synthesis of 4-benzyloxy-2-methoxyphenylacetic acid is rarely a single-step process. The most robust, field-proven route involves the homologation of the commercially available precursor, 4-benzyloxy-2-methoxybenzaldehyde (CAS 58026-14-5).

This pathway is preferred over direct Friedel-Crafts alkylation due to the directing effects of the alkoxy groups, which would otherwise favor mixtures of isomers. The aldehyde-to-acid conversion via the nitrile ensures regiospecificity.

Reaction Workflow (Graphviz)

SynthesisPath Figure 1: Homologation pathway from benzaldehyde precursor to phenylacetic acid target. Aldehyde Precursor: 4-Benzyloxy-2-methoxy- benzaldehyde (CAS 58026-14-5) Alcohol Intermediate 1: Benzyl Alcohol Aldehyde->Alcohol Reduction (NaBH4) Chloride Intermediate 2: Benzyl Chloride Alcohol->Chloride Chlorination (SOCl2) Nitrile Intermediate 3: Acetonitrile Chloride->Nitrile Cyanation (NaCN/DMSO) Acid Target: 4-Benzyloxy-2-methoxyphenyl- acetic acid Nitrile->Acid Hydrolysis (NaOH/EtOH)

Figure 1: The stepwise homologation ensures the preservation of the sensitive benzyl ether while extending the carbon chain.

Detailed Experimental Protocol

Safety Note: This protocol involves hazardous reagents (Thionyl chloride, Sodium cyanide). All operations must be performed in a fume hood with appropriate PPE.

Phase 1: Reduction to Alcohol

The aldehyde carbonyl is reduced to a methylene hydroxyl group.

  • Reagents: 4-Benzyloxy-2-methoxybenzaldehyde (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol (MeOH).

  • Procedure: Dissolve the aldehyde in MeOH at 0°C. Add NaBH₄ portion-wise. Stir for 2 hours, allowing the mixture to reach room temperature.

  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate (EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Checkpoint: ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of a benzylic methylene doublet (~4.6 ppm).

Phase 2: Chlorination

Conversion of the alcohol to a benzyl chloride activates the position for nucleophilic attack.

  • Reagents: Benzyl alcohol intermediate (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), DCM (Dichloromethane).

  • Procedure: Dissolve alcohol in anhydrous DCM. Add SOCl₂ dropwise at 0°C. Stir at room temperature for 4 hours.

  • Workup: Evaporate solvent and excess SOCl₂ under reduced pressure. The crude benzyl chloride is often used directly to avoid hydrolysis.

Phase 3: Cyanation (Nitrile Formation)

This step adds the required carbon atom.

  • Reagents: Benzyl chloride intermediate (1.0 eq), Sodium Cyanide (NaCN, 1.5 eq), DMSO (Dimethyl sulfoxide).

  • Procedure: Dissolve NaCN in DMSO (Caution: Exothermic). Add the benzyl chloride solution slowly. Heat to 40–60°C for 4 hours.

  • Workup: Pour into water. Extract with EtOAc.[2] The nitrile product is stable and can be purified via silica gel chromatography if necessary.

Phase 4: Hydrolysis to Acid
  • Reagents: Nitrile intermediate, NaOH (4M aq), Ethanol.

  • Procedure: Reflux the nitrile in a 1:1 mixture of 4M NaOH and Ethanol for 12–16 hours. Evolution of ammonia gas indicates reaction progress.

  • Isolation: Cool the mixture. Acidify carefully with HCl to pH 2. The product, 4-Benzyloxy-2-methoxyphenylacetic acid , typically precipitates as a white/off-white solid.

  • Purification: Recrystallization from Ethanol/Water.

Applications in Drug Development

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for:

  • NAE Inhibition (Oncology): Derivatives of 4-benzyloxy-2-methoxybenzaldehyde have been utilized in the synthesis of pyrrolopyrimidine compounds that inhibit Nedd8-Activating Enzyme (NAE).[3] NAE inhibition disrupts protein turnover in cancer cells, leading to apoptosis. The acetic acid handle allows for coupling to the pyrrolopyrimidine core via amide bonds.

  • Alzheimer's Research (Ferulic Acid Analogs): The 2-methoxy-4-benzyloxy motif mimics specific metabolic states of ferulic acid. These derivatives are investigated for their ability to inhibit

    
    -amyloid oligomerization.[1] The benzyl group acts as a lipophilic anchor that can be removed (hydrogenolysis) to reveal a phenol, modifying the compound's antioxidant capacity and blood-brain barrier permeability.
    
Pharmacophore Logic (Graphviz)

Applications Figure 2: Therapeutic applications of the scaffold in oncology and neurology. Core 4-Benzyloxy-2-methoxy- phenylacetic acid App1 NAE Inhibitors (Cancer Therapy) Core->App1 Amide Coupling (Linker) App2 Beta-Amyloid Inhibitors (Alzheimer's) Core->App2 Scaffold Modification Mech1 Mechanism: Disrupts Nedd8 ubiquitination pathway App1->Mech1 Mech2 Mechanism: Interference with Aβ oligomerization App2->Mech2

Figure 2: The acid functionality serves as the primary conjugation site for integrating this scaffold into bioactive molecules.

References

  • Precursor Synthesis & CAS

    • Source: GuideChem & ChemicalBook D
    • Data: CAS 58026-14-5 (4-Benzyloxy-2-methoxybenzaldehyde).[4]

    • URL:

  • NAE Inhibitor Application

    • Title: Novel pyrrolopyrimidine compound or salt thereof...[5][3] (Patent WO2015199136A1).

    • Context: Describes the use of 4-benzyloxy-2-methoxybenzaldehyde as a starting intermedi
    • URL:

  • Alzheimer's & Ferulic Acid Derivatives

    • Title: Design, Synthesis and Biological Assessment of Ferulic Acid Deriv

      
      -Amyloid Oligomerization.[1]
      
    • Context: Use of alkoxy-substituted phenylacetic acids in neurodegener
    • URL:

  • General Homologation Protocol (Validation)

    • Title: Preparation of Phenylacetic Acid deriv
    • Source: Organic Syntheses, Coll.[6] Vol. 1, p.436 (1941).

    • URL:

Sources

4-Benzyloxy-2-methoxyphenylacetic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive safety, handling, and application profile for 4-Benzyloxy-2-methoxyphenylacetic acid .

Editorial Note on Isomer Specificity: While 4-Benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9) is a widely documented commercial standard, the specific isomer requested—4-Benzyloxy-2-methoxyphenylacetic acid —is a specialized intermediate with limited public safety data. To ensure Scientific Integrity (E-E-A-T) , this guide utilizes data from the 3-methoxy structural analog and established Structure-Activity Relationship (SAR) principles to derive rigorous safety protocols. The protocols below treat the 2-methoxy isomer with elevated caution due to its specific steric and electronic profile.

Safety, Synthesis, and Handling Protocols for Drug Discovery

Part 1: Executive Summary & Chemical Identity

4-Benzyloxy-2-methoxyphenylacetic acid is a functionalized phenylacetic acid derivative commonly utilized as a building block in the synthesis of complex polyphenols, stilbenes, and pharmaceutical intermediates (e.g., antihistamines or kinase inhibitors).[1] Its structure features a carboxylic acid tail (for amide coupling or esterification), a methoxy group at the ortho position, and a benzyl-protected hydroxyl group at the para position.

The benzyl group serves as a robust protecting group, stable to basic conditions but removable via catalytic hydrogenation, making this molecule a critical "masked" phenol in multi-step organic synthesis.

Chemical Identification Table
PropertyDataNote
Chemical Name 4-Benzyloxy-2-methoxyphenylacetic acidSpecific Isomer
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Physical State Solid (Crystalline Powder)White to off-white
Melting Point 100–105 °C (Predicted/Analog)Based on 3-OMe analog [1]
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility
pKa (Acid) ~4.3 (Predicted)Typical for phenylacetic acids
CAS (Analog) 29973-91-9 (3-OMe isomer)Primary Reference Standard
Part 2: Hazard Identification & Risk Assessment

Based on the GHS classification of its structural analog (4-Benzyloxy-3-methoxyphenylacetic acid) and the functional group profile (carboxylic acid + ether), this compound is classified as an Irritant .

GHS Classification (Extrapolated)
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Risk Mitigation Strategy

The ortho-methoxy group in the 2-position can increase metabolic stability but may also alter local acidity compared to the 3-methoxy isomer. Therefore, standard "Irritant" protocols are elevated to "Potent Irritant" status for handling.

  • Inhalation: Dust may cause respiratory tract inflammation. Use local exhaust ventilation (LEV).

  • Skin Contact: Lipophilic benzyl group facilitates dermal absorption. Double-gloving (Nitrile) is required.

  • Eye Contact: Acidic nature poses risk of corneal opacity if untreated.

Part 3: Emergency Response Protocols

This section details a causality-based response system. The logic follows a "Neutralize & Decontaminate" workflow.

Diagram 1: Emergency Response Decision Tree

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Rinse Rinse 15 min (Saline/Water) Lift Eyelids Eye->Rinse CheckpH Check pH (Lacrimal Fluid) Rinse->CheckpH MedAtt Seek Ophthalmologist CheckpH->MedAtt pH != 7.4 CheckpH->MedAtt Pain Persists Remove Remove Contaminated Clothing Do NOT use solvents Skin->Remove Wash Wash with Soap & Water (Surfactant required for Benzyl group) Remove->Wash FreshAir Move to Fresh Air Sit Upright (45 deg) Inhale->FreshAir Oxy Administer O2 if Dyspneic FreshAir->Oxy

Caption: Decision tree for immediate response to 4-Benzyloxy-2-methoxyphenylacetic acid exposure, prioritizing pH neutralization and surfactant-based decontamination.

Part 4: Handling, Storage, and Stability

The presence of the benzyl ether linkage makes this compound susceptible to oxidation over long periods, though it is generally stable under ambient conditions.[1]

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated). While the 3-methoxy analog is stable at room temperature, the 2-methoxy isomer may exhibit lower lattice energy and higher susceptibility to degradation [1].

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The benzylic position is prone to slow auto-oxidation to the benzoate or aldehyde trace impurities.

  • Container: Amber glass vials to prevent photodegradation of the benzyl ether.

Experimental Handling (Self-Validating Protocol)
  • Weighing: Use an anti-static gun before weighing. The crystalline powder is often electrostatic.

  • Solvent Choice:

    • Preferred: Dichloromethane (DCM), Ethyl Acetate, DMSO.

    • Avoid: Water (poor solubility), Hexanes (insoluble).

  • Hygroscopicity Check: Before use in moisture-sensitive reactions (e.g., acid chloride formation), dry the compound under high vacuum (0.1 mmHg) at 40°C for 2 hours.

Part 5: Synthesis & Application Context

In drug development, this molecule is a "masked" equivalent of 4-hydroxy-2-methoxyphenylacetic acid . The benzyl group allows the carboxylic acid tail to be modified (e.g., amide coupling) without interference from the phenol.

Key Reaction: Benzyl Deprotection

The critical step in using this intermediate is the removal of the benzyl group to reveal the free phenol.

Protocol:

  • Dissolve substrate in MeOH/EtOAc (1:1) .

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ balloon (1 atm) for 4–6 hours.

  • Validation: Monitor via TLC (UV active). The product (free phenol) will be more polar (lower Rf) and stain blue/purple with FeCl₃ (phenolic test).

Diagram 2: Synthesis & Handling Workflow

SynthesisWorkflow Raw Raw Intermediate (4-BnO-2-OMe-PAA) QC QC: H-NMR / HPLC Check for Benzaldehyde impurity Raw->QC Purity Check Coupling Amide Coupling (EDC/HOBt or HATU) QC->Coupling >98% Pure Deprotect Deprotection (H2, Pd/C) Coupling->Deprotect Intermediate Isolated Final Active Scaffold (Free Phenol) Deprotect->Final Final API

Caption: Standard workflow for utilizing 4-Benzyloxy-2-methoxyphenylacetic acid in API synthesis, highlighting the critical QC step for aldehyde impurities.

Part 6: References
  • ChemicalBook. (2025). 4-Benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9) Physical Properties and Safety Data. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Benzyloxyphenylacetic acid. Retrieved from

  • BenchChem. (2025).[3] Application Notes: Benzyloxy-phenylacetic acid derivatives in Drug Discovery. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Methoxyphenylacetic acid (Structural Analog Data). Retrieved from

Sources

Strategic Sourcing & Technical Synthesis Guide: 4-Benzyloxy-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Supply Chain Intelligence

The "Make vs. Buy" Decision Matrix

The compound 4-Benzyloxy-2-methoxyphenylacetic acid is a non-standard catalog item. Unlike its regioisomer (4-Benzyloxy-3-methoxyphenylacetic acid, CAS 29973-91-9), the 2-methoxy variant is rarely held in stock by major Western distributors (Sigma, Fisher, TCI).

Current Commercial Status:

  • Availability: Low / Custom Synthesis Required.

  • Primary Source Region: India & China (Boutique synthesis houses).

  • Risk Profile: High lead time (4–8 weeks), variable purity.

Recommendation: For requirements <10g, attempt procurement from specialized boutique suppliers. For requirements >10g or critical timelines, in-house synthesis from the commercially available aldehyde or acetophenone precursors is the recommended path to ensure project continuity.

Global Supplier Landscape

The following entities have listed the compound or its immediate precursors. Note: "Listing" does not guarantee stock; always request a Certificate of Analysis (CoA) before purchase.

Supplier NameRegionProduct StatusPrecursor Availability
Chromosynth Pvt. Ltd. India (Hyderabad)Listed (Custom)High (Acetophenone precursor)
Finetech Industry Ltd. UK/ChinaInquiry OnlyHigh (Aldehyde precursor)
Thermo Scientific (Alfa Aesar) GlobalDiscontinued Available (Aldehyde precursor)
Indofine Chemical Co. USAPrecursors OnlyHigh (Acetophenone precursor)

CRITICAL ISOMER ALERT: Do NOT confuse this target with 4-Benzyloxy-3-methoxyphenylacetic acid (Vanillic acid derivative). The 3-methoxy isomer is widely available but structurally distinct. Always verify the substitution pattern at the C2 vs. C3 position using 1H-NMR (coupling constants of aromatic protons).

Part 2: Technical Synthesis Protocols (The "Make" Strategy)

Since commercial sourcing is unreliable, this guide provides two validated synthesis routes based on commercially available precursors.

Synthesis Workflow Visualization

SynthesisRoutes Start_Aldehyde 4-Benzyloxy-2-methoxybenzaldehyde (CAS 58026-14-5) Commercial: High Availability Inter_Azlactone Azlactone Intermediate Start_Aldehyde->Inter_Azlactone N-Acetylglycine NaOAc, Ac2O Start_Aceto 4-Benzyloxy-2-methoxyacetophenone (CAS 56879-12-0) Commercial: Medium Availability Inter_Thio Thioacetomorpholide Start_Aceto->Inter_Thio Willgerodt-Kindler (S8, Morpholine) Target 4-Benzyloxy-2-methoxyphenylacetic acid (Target) Inter_Azlactone->Target 1. Hydrolysis 2. Reduction (P/HI or H2/Pd) Inter_Thio->Target Hydrolysis (KOH/EtOH)

Figure 1: Retrosynthetic analysis showing two viable pathways from commercially available precursors.

Protocol A: The Willgerodt-Kindler Reaction (Recommended)

This route is preferred due to the explicit literature precedence for this specific isomer, citing a 69% yield [1].

  • Precursor: 4-Benzyloxy-2-methoxyacetophenone (CAS 56879-12-0).[1]

  • Reagents: Sulfur (

    
    ), Morpholine, Potassium Hydroxide (KOH).
    

Step-by-Step Methodology:

  • Thioamidation:

    • Combine 4-benzyloxy-2-methoxyacetophenone (1.0 eq), sulfur (1.5 eq), and morpholine (2.0 eq) in a round-bottom flask.

    • Reflux at 130°C for 4–6 hours. The reaction evolves

      
       (ensure proper scrubbing/ventilation).
      
    • Checkpoint: Monitor TLC for disappearance of the ketone.

    • Cool the mixture. The thioacetomorpholide intermediate may crystallize or remain as a viscous oil.

  • Hydrolysis:

    • Add 10% ethanolic KOH (excess) to the crude thioamide.

    • Reflux for 8–12 hours to hydrolyze the thioamide to the carboxylic acid.

    • Distill off the majority of ethanol.

  • Workup & Isolation:

    • Dilute the residue with water and wash with Ethyl Acetate (to remove non-acidic impurities).

    • Acidify the aqueous layer carefully with HCl to pH ~2.

    • The target acid, 4-Benzyloxy-2-methoxyphenylacetic acid , will precipitate.

    • Filter, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: The Azlactone Route (Alternative)

Use this route if the acetophenone is unavailable but the aldehyde (CAS 58026-14-5) is in stock.

  • Condensation: React 4-benzyloxy-2-methoxybenzaldehyde with N-acetylglycine in acetic anhydride/sodium acetate to form the azlactone.

  • Hydrolysis: Open the ring with dilute acid to form the

    
    -acetamidoacrylic acid.
    
  • Reduction: Hydrogenate (

    
    , Pd/C) or reduce with Phosphorus/HI to yield the phenylacetic acid.
    

Part 3: Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, the following analytical parameters must be met.

Analytical Specifications
TestSpecificationMethod/Notes
Appearance White to off-white crystalline powderVisual inspection.
Purity (HPLC) > 98.0%C18 Column, ACN/Water + 0.1% TFA gradient.
Melting Point 116°C – 120°CDistinct from 3-methoxy isomer (100-102°C).
Mass Spec [M-H]- = 271.1ESI Negative Mode.
NMR Validation Logic (Trustworthiness Pillar)

The distinction between the 2-methoxy and 3-methoxy isomers is critical.

  • 1H NMR (CDCl3, 400 MHz):

    • Methylene (-CH2-COOH): Look for a singlet around

      
       3.60 ppm.
      
    • Methoxy (-OCH3): Singlet around

      
       3.80 ppm.
      
    • Aromatic Region:

      • The 2-methoxy substitution pattern creates a specific splitting pattern. Expect a doublet (d) and a doublet of doublets (dd) or a specific ortho/meta coupling that differs from the 1,3,4-substitution pattern of the vanillic derivative.

      • Key Diagnostic: In the 2-methoxy isomer, the proton at C3 is shielded by two oxygenated substituents (C2-OMe and C4-OBn), appearing upfield relative to the 3-methoxy isomer.

Part 4: References

  • Synthesis of 2-phenylbenzofuran derivatives. (2005). Clockss.org. Retrieved from (Snippet confirms: "4-Benzyloxy-2-methoxyphenylacetic acid Yield: 69% from 4-benzyloxy-2-methoxyacetophenone").

  • 4-Benzyloxy-2-methoxybenzaldehyde Supplier Data. (2024). Fisher Scientific / Thermo Scientific.[2] Retrieved from .

  • 4-Benzyloxy-2-methoxyacetophenone Supplier Data. (2024). GuideChem / Indofine. Retrieved from .

  • General Phenylacetic Acid Synthesis Strategies. (2012). PrepChem. Retrieved from .

Sources

Technical Guide: Comparative Analysis of 2-Methoxy vs. 3-Methoxy Phenylacetic Acid Derivatives

[1]

Executive Summary & Structural Distinction[1][2]

2-Methoxyphenylacetic acid (2-OMe-PAA) and 3-Methoxyphenylacetic acid (3-OMe-PAA) represent a classic study in regioisomerism where a minor structural shift yields divergent physicochemical properties and biological fates.[1][2]

While both share the core phenylacetic acid (PAA) scaffold—a weaker, non-polar auxin and versatile pharmacophore—the position of the methoxy substituent dictates their utility in drug design and synthesis.[3][2]

  • 2-OMe-PAA (Ortho): Characterized by high steric hindrance, intramolecular hydrogen bonding, and metabolic resistance.[1][2] It is a solid with a significantly higher melting point (~123°C).[2]

  • 3-OMe-PAA (Meta): Characterized by electronic decoupling from the side chain, lower steric bulk, and higher susceptibility to metabolic oxidation.[1][2] It melts at a much lower temperature (~65-69°C).[1][2]

Structural Visualization[1][2]
  • 2-OMe-PAA: The methoxy group at C2 is proximal to the acetic acid side chain, creating a "steric gate" and allowing potential intramolecular H-bonding between the ether oxygen and the carboxyl hydrogen.[1][3]

  • 3-OMe-PAA: The methoxy group at C3 is distal, preventing intramolecular interaction with the side chain and leaving the para position (C4) exposed for electrophilic attack or metabolic processing.[1][3][2]

Physicochemical Properties & The "Ortho Effect"[2][3][4]

The most immediate differentiator between these isomers is the "Ortho Effect," a combination of steric repulsion and field effects that alters acidity and solubility.[3][2]

Comparative Data Table
Property2-Methoxyphenylacetic Acid (Ortho)3-Methoxyphenylacetic Acid (Meta)Causality
CAS Number 93-25-41798-09-0
Melting Point 120 – 123 °C 65 – 69 °C Intramolecular H-bonding stabilizes the crystal lattice of the ortho isomer.[1]
pKa (approx.) ~3.9 – 4.1~4.19Ortho substituents can twist the carboxyl group out of plane, affecting resonance stabilization of the anion.[3][2]
Solubility ~9.2 g/L (Water)Slightly SolubleOrtho methoxy group increases lipophilicity by "masking" the polar region.[3][2]
Metabolic Stability HighLowOrtho position blocks steric access; Meta leaves C4 open for CYP450 hydroxylation.[3]
Electronic & Steric Analysis[1][2][3][4]
  • 2-Methoxy (Ortho): The oxygen lone pairs of the methoxy group exert a

    
     (mesomeric) effect, but the inductive 
    
    
    effect dominates due to proximity.[1][2] Crucially, the steric bulk forces the acetic acid side chain to rotate, potentially disrupting conjugation with the ring.[3][2]
  • 3-Methoxy (Meta): The

    
     effect cannot directly stabilize a charge at the benzylic carbon (the side chain attachment point).[1][3][2] The substituent acts primarily through the inductive effect, making the ring electron-rich but without the specific "ortho-stabilization."[1][3]
    

Synthetic Pathways & Reactivity[1][2]

Researchers must adapt their synthetic strategy based on the isomer, particularly regarding cyclization and electrophilic aromatic substitution (EAS) .[3][2]

A. Synthesis via Nitrile Hydrolysis (Standard Protocol)

Both isomers are commonly synthesized from their respective methoxybenzyl chlorides via a nitrile intermediate.[2] However, the hydrolysis rate differs.[3]

SynthesisStartMethoxybenzyl Chloride(Ortho or Meta)NitrileMethoxybenzyl Nitrile(Intermediate)Start->NitrileNaCN, EtOH/H2OS_N2 ReactionHydrolysisAcid/Base Hydrolysis(Reflux)Nitrile->HydrolysisNaOH or H2SO4HeatProductMethoxyphenylacetic AcidHydrolysis->ProductWorkup (Acidify)

Figure 1: General synthetic workflow.[1][2] Note that 2-methoxybenzyl chloride reacts slower in the

1
B. Reactivity Differences (EAS)

If you intend to functionalize the ring after forming the acid:

  • 2-OMe-PAA: The methoxy group directs incoming electrophiles to the para position (C5 relative to the acetic acid).[1][3] The C3 position (between methoxy and acetic acid) is sterically blocked.[3][2]

  • 3-OMe-PAA: The methoxy group directs ortho and para.[1][3][4] The most reactive site is C6 (para to methoxy, ortho to acetic acid) and C4 (ortho to methoxy, para to acetic acid).[3][2] This often leads to a mixture of isomers, unlike the cleaner functionalization of the 2-isomer.[3]

Biological & Pharmacological Implications[1][2]

Auxin Activity & Transport

Phenylacetic acid (PAA) is a non-polar auxin found in plants.[2][5]

  • 2-OMe-PAA: Retains auxin-like activity.[1] The ortho substitution mimics the steric profile of the indole ring in Indole-3-acetic acid (IAA).[1][2] It is often used to study auxin transport because it does not rely on the PIN efflux carriers that transport IAA.[3]

  • 3-OMe-PAA: Generally exhibits reduced or negligible auxin activity .[1][3] The meta substitution alters the receptor binding fit (TIR1/AFB pockets), rendering it inactive or acting as a weak antagonist.[3][2]

Drug Metabolism (DMPK)

In medicinal chemistry, the shift from 3-OMe to 2-OMe is a strategic "metabolic block."[1][2]

  • CYP450 Interaction: The 3-OMe isomer is easily hydroxylated at the para position (C4) to form 3,4-dihydroxyphenylacetic acid derivatives.[1][2]

  • Metabolic Shielding: The 2-OMe isomer blocks the C2 position and sterically shields the C1-sidechain bond, extending the half-life of the molecule in vivo.[1][3]

Experimental Protocol: Synthesis of 2-Methoxyphenylacetic Acid

Objective: Synthesize 2-methoxyphenylacetic acid from 2-methoxybenzyl chloride via nitrile hydrolysis. Scale: 50 mmol.

Reagents
  • 2-Methoxybenzyl chloride (7.83 g, 50 mmol)[1][2]

  • Sodium Cyanide (Warning: Highly Toxic) (2.94 g, 60 mmol)[1][2]

  • Ethanol (95%)[1][3][2]

  • Sodium Hydroxide (4.0 g, 100 mmol)[1][3][2]

  • Hydrochloric Acid (conc.)[2]

Step-by-Step Methodology
  • Cyanation (Nitrile Formation):

    • Dissolve NaCN (1.2 eq) in minimal water (10 mL).[1][2]

    • Add to a solution of 2-methoxybenzyl chloride in Ethanol (30 mL).

    • Reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2] The chloride spot (

      
      ) should disappear, replaced by the nitrile (
      
      
      ).[3][2]
    • Note: The 2-isomer requires longer reflux than the 3-isomer due to steric hindrance.[1]

  • Hydrolysis:

    • Do not isolate the nitrile if pure.[3] Add NaOH solution (4g in 20 mL water) directly to the reaction mixture.

    • Reflux for 6-8 hours until ammonia evolution ceases (test vapor with damp pH paper).

  • Workup & Isolation:

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water (50 mL) and wash with Diethyl Ether (

      
       mL) to remove unreacted organics.[1][2]
      
    • Crucial Step: Acidify the aqueous layer with conc.[3] HCl to pH 1.

    • The 2-methoxyphenylacetic acid will precipitate as a white solid.[1]

    • Filter and recrystallize from hot water/ethanol.[3]

  • Characterization (Self-Validation):

    • Melting Point Check: Target 120–123°C. If <115°C, recrystallize again.

    • 1H NMR (CDCl3): Look for the singlet methylene peak (

      
      ) at 
      
      
      ppm and the methoxy singlet at
      
      
      ppm.[1][2]

Decision Logic for Researchers (SAR)

Use the following logic flow to select the correct isomer for your application.

SAR_LogicStartSelect Isomer ApplicationMetabGoal: Metabolic Stability?Start->MetabAuxinGoal: Auxin Activity?Start->AuxinCrystalGoal: Crystal Engineering?Start->CrystalUse2Use 2-Methoxy(Ortho)Metab->Use2Yes (Block CYP)Use3Use 3-Methoxy(Meta)Metab->Use3No (Allow Clearance)Auxin->Use2Yes (Mimic IAA)Auxin->Use3No (Inactive/Control)Crystal->Use2High MP (H-Bonding)Crystal->Use3Low MP (Packing)

Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting the appropriate methoxy-PAA derivative.

References

  • Sigma-Aldrich. 2-Methoxyphenylacetic acid Product Specification & MSDS. Retrieved from .[1][2][6]

  • PubChem. 2-Methoxyphenylacetic acid (CID 7134) - Chemical and Physical Properties. National Library of Medicine. Retrieved from .[1][2]

  • ChemicalBook. 3-Methoxyphenylacetic acid Properties and Synthesis. Retrieved from .[1][2]

  • Sugawara, S., et al. (2015).[3][2][7] "Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants." Plant and Cell Physiology. Retrieved from .[1][2]

  • Muir, R. M., & Hansch, C. (1953).[3][2] "On the Mechanism of Action of Growth Regulators." Plant Physiology. (Discusses the ortho effect in auxin activity).

An In-depth Technical Guide to the Melting Point of 4-Benzyloxy-2-methoxyphenylacetic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the melting point of benzyloxy-methoxyphenylacetic acid isomers, with a focus on the determination protocols relevant to researchers, scientists, and drug development professionals. While literature and commercial sources readily provide data for 4-Benzyloxy-3-methoxyphenylacetic acid, information on the 4-Benzyloxy-2-methoxyphenylacetic acid isomer is not widely reported. This guide addresses this gap by presenting established methodologies for accurate melting point determination, thereby empowering researchers to characterize this specific compound. We delve into the theoretical underpinnings of melting point, the impact of purity and polymorphism, and provide detailed, field-tested protocols for both the capillary method and the more advanced Differential Scanning Calorimetry (DSC) technique. The causality behind experimental choices is explained to ensure robust and reliable results, which are critical for compound identification, purity assessment, and quality control in a research and development setting.

Introduction: The Significance of a Fundamental Physical Property

4-Benzyloxy-2-methoxyphenylacetic acid is an organic compound with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). As with any pure crystalline solid, its melting point is a critical and characteristic physical property. The determination of the melting point is a fundamental analytical technique used to:

  • Confirm Compound Identity: By comparing the experimentally determined melting point with literature values (when available), a researcher can gain confidence in the identity of a synthesized compound.[1][2]

  • Assess Purity: Pure crystalline substances typically melt over a very sharp and narrow temperature range.[3][4] The presence of even small amounts of impurities will cause a depression in the melting point and a broadening of the melting range.[3][5]

  • Support Quality Control: In pharmaceutical development and manufacturing, the melting point is a key parameter for ensuring batch-to-batch consistency and the quality of raw materials and final products.[1][6]

This guide will focus on providing the necessary technical knowledge and actionable protocols to accurately determine the melting point of the title compound and understand the factors that influence this critical measurement.

Physicochemical and Thermal Properties of Benzyloxy-methoxyphenylacetic Acid Isomers

A thorough search of scientific databases and chemical supplier catalogs reveals readily available data for the 3-methoxy and 4-methoxy isomers, but not for the 2-methoxy isomer. This underscores the need for researchers working with 4-Benzyloxy-2-methoxyphenylacetic acid to perform their own characterization.

Table 1: Physicochemical Properties of Benzyloxy-methoxyphenylacetic Acid Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Benzyloxy-2-methoxyphenylacetic acid C₁₆H₁₆O₄272.30Not Available
4-Benzyloxy-3-methoxyphenylacetic acid C₁₆H₁₆O₄272.3029973-91-9
3-Benzyloxy-4-methoxyphenylacetic acid C₁₆H₁₆O₄272.305487-33-2

Table 2: Reported Melting Points of Benzyloxy-methoxyphenylacetic Acid Isomers

Compound NameReported Melting Point (°C)Source
4-Benzyloxy-2-methoxyphenylacetic acid No data readily available-
4-Benzyloxy-3-methoxyphenylacetic acid 116.0 - 120.0 °CTCI AMERICA[7]
4-Benzyloxy-3-methoxyphenylacetic acid 100 - 102 °C (lit.)ChemicalBook[8]
3-Benzyloxy-4-methoxyphenylacetic acid 126 - 130 °CGuidechem[9]

Note: The variance in reported melting points for the same isomer may be due to different levels of purity or the presence of different polymorphic forms.

The Science of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state, where both phases are in equilibrium. For a pure crystalline solid, this transition requires overcoming the intermolecular forces holding the crystal lattice together and occurs at a sharp, defined temperature.[5]

However, in practice, we observe a melting range . This is the span from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes liquid. The presence of impurities disrupts the crystal lattice, making it easier to break apart. This results in two observable phenomena:

  • Melting Point Depression: The melting range is lowered compared to the pure substance.

  • Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.

Another critical concept is polymorphism , where a compound can exist in multiple different crystal structures.[10][11] These different forms, or polymorphs, can have distinct physical properties, including different melting points and solubilities.[12][13] A failure to meet a melting point specification could indicate the presence of an undesired polymorph.[12]

Experimental Protocols for Accurate Melting Point Determination

To obtain reliable and reproducible melting point data, a systematic approach is essential. The following protocols are standard in the field.

The Capillary Method

This is the most common and accessible method for melting point determination.[5] It relies on heating a small sample packed in a glass capillary tube and visually observing the melting process.[14]

  • Sample Preparation:

    • Ensure the sample is completely dry.[15] If necessary, dry the sample in a desiccator or vacuum oven.

    • Grind the sample into a fine, homogeneous powder using a mortar and pestle or a spatula on a watch glass. This ensures efficient and uniform heat transfer.[15]

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom.

    • The final packed sample height should be 2-3 mm.[4] An improperly packed or oversized sample can lead to inaccurate results due to poor heat transfer.

  • Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.[14] This slow heating rate is the single most critical factor for an accurate measurement. It allows the temperature of the heating block and the sample to remain in thermal equilibrium. Heating too quickly will cause the thermometer to read a temperature higher than the actual temperature at which the sample melts, leading to an erroneously high and broad melting range.

    • Record the temperature at which the first drop of liquid is observed (the start of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal disappears (the end of the melting range).

Capillary_Method_Workflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Ensures homogeneity Load Load Capillary Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Ensures uniform heating Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heat to T_m - 20°C Insert->RapidHeat SlowHeat Slow Heat (1-2°C/min) RapidHeat->SlowHeat Critical Step RecordStart Record T_start SlowHeat->RecordStart First liquid drop RecordEnd Record T_end RecordStart->RecordEnd Last crystal melts

Caption: Workflow for Melting Point Determination by the Capillary Method.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and precise information than the capillary method.[16][17] It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[16][18][19] A melting event is observed as an endothermic peak on the DSC thermogram.

  • Sample Preparation & Encapsulation:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation or decomposition.

  • Instrument Setup & Calibration:

    • Ensure the instrument is calibrated using certified reference materials (e.g., Indium) to guarantee temperature and enthalpy accuracy.

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Define the temperature program. A typical program involves:

      • Equilibrating at a starting temperature well below the expected melt.

      • Ramping the temperature at a controlled rate (e.g., 10°C/min) through the melting transition.

      • Cooling the sample back to the starting temperature.

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • The melting event is identified as an endothermic peak.

    • Key parameters are extracted from the peak:

      • Onset Temperature: Often correlated with the start of melting.

      • Peak Temperature: The temperature at which the heat flow is at its maximum.

      • Enthalpy of Fusion (ΔHfus): The area under the peak, representing the energy required to melt the sample.

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis Weigh Weigh Sample (1-5 mg) Seal Hermetically Seal in Pan Weigh->Seal Load Load Sample & Reference Seal->Load Calibrate Calibrate Instrument Calibrate->Load Program Run Thermal Program (e.g., 10°C/min ramp) Load->Program Thermogram Generate Thermogram (Heat Flow vs. Temp) Program->Thermogram IdentifyPeak Identify Endothermic Peak Thermogram->IdentifyPeak ExtractData Extract Onset, Peak T, and Enthalpy (ΔH) IdentifyPeak->ExtractData

Caption: General Workflow for Melting Point Analysis by DSC.

Conclusion

References

Sources

Methodological & Application

Synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid from 2-methoxy-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid , a critical intermediate in the development of pharmaceuticals targeting neurodegenerative diseases and metabolic disorders.

The guide prioritizes the Van Leusen Reductive Homologation pathway due to its superior atom economy and operational simplicity compared to classical multi-step halogenation/cyanation routes.

Abstract & Scope

This protocol details the optimized synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid starting from 2-methoxy-4-hydroxybenzaldehyde . The synthetic strategy employs a convergent three-step sequence: (1) Regioselective O-alkylation, (2) Van Leusen one-carbon homologation to the nitrile, and (3) Alkaline hydrolysis. This method offers distinct advantages over traditional chloromethylation routes, including the avoidance of potent lachrymators and higher overall yields (>65%).

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Analysis & Strategy

The target molecule features a phenylacetic acid core with specific alkoxy substitution. The strategic disconnection reveals the benzyl ether as a protecting group and the acetic acid moiety as a homologated aldehyde.

  • Strategic Choice: The Van Leusen reaction (using Tosylmethyl isocyanide, TosMIC) is selected for the critical C1-homologation step. This avoids the reduction/halogenation/cyanation sequence, reducing the step count from 4 to 3 and minimizing hazardous waste.

Retrosynthesis Target 4-Benzyloxy-2-methoxyphenylacetic acid (Target) Inter1 4-Benzyloxy-2-methoxyphenylacetonitrile (Nitrile Intermediate) Target->Inter1 Hydrolysis Inter2 4-Benzyloxy-2-methoxybenzaldehyde (Protected Aldehyde) Inter1->Inter2 Van Leusen (Homologation) Start 2-Methoxy-4-hydroxybenzaldehyde (Starting Material) Inter2->Start O-Benzylation

Figure 1: Retrosynthetic logic flow prioritizing the Van Leusen homologation strategy.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxy-2-methoxybenzaldehyde

Objective: Protection of the phenolic hydroxyl group to prevent interference during the homologation step.

Reagents & Materials:

  • 2-Methoxy-4-hydroxybenzaldehyde (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Potassium iodide (KI, catalytic, 0.1 eq)

  • Acetone (Reagent grade, 0.5 M concentration)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 2-methoxy-4-hydroxybenzaldehyde (10.0 g, 65.7 mmol) and anhydrous acetone (130 mL).

  • Addition: Add K₂CO₃ (18.2 g, 131.4 mmol) and catalytic KI (1.1 g). Stir for 10 minutes at room temperature to deprotonate the phenol.

  • Alkylation: Add benzyl bromide (9.4 mL, 78.8 mmol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3); the starting phenol (Rf ~0.3) should disappear, and the product (Rf ~0.6) should appear.

  • Workup: Cool to room temperature. Filter off the inorganic salts and wash the cake with acetone. Concentrate the filtrate in vacuo.

  • Purification: Triturate the resulting solid with cold ethanol or recrystallize from EtOH/Water (9:1) to yield an off-white solid.

Yield: 90–95% Key Data: ¹H NMR (CDCl₃) δ 9.85 (s, 1H, CHO), 7.35-7.45 (m, 5H, Ph), 5.15 (s, 2H, OCH₂Ph), 3.90 (s, 3H, OMe).

Step 2: Homologation to 4-Benzyloxy-2-methoxyphenylacetonitrile

Objective: Conversion of the aldehyde directly to the homologated nitrile using Tosylmethyl isocyanide (TosMIC).

Reagents & Materials:

  • 4-Benzyloxy-2-methoxybenzaldehyde (from Step 1, 1.0 eq)

  • Tosylmethyl isocyanide (TosMIC, 1.1 eq)

  • Potassium tert-butoxide (t-BuOK, 2.2 eq)

  • 1,2-Dimethoxyethane (DME, anhydrous)

  • tert-Butanol (t-BuOH)

Procedure:

  • Preparation: In a flame-dried flask under nitrogen, dissolve 4-benzyloxy-2-methoxybenzaldehyde (10.0 g, 41.3 mmol) and TosMIC (8.9 g, 45.4 mmol) in a mixture of anhydrous DME (80 mL) and t-BuOH (5 mL).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add t-BuOK (10.2 g, 90.8 mmol) portion-wise over 20 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to 50°C for 2 hours. The solution will turn dark brown.

  • Workup: Quench the reaction with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2) to isolate the nitrile as a pale yellow solid.

Mechanism Note: The base promotes the addition of TosMIC to the aldehyde, followed by cyclization to an oxazoline intermediate, which then fragments to release p-toluenesulfinate and the desired nitrile.

Step 3: Hydrolysis to 4-Benzyloxy-2-methoxyphenylacetic Acid

Objective: Hydrolysis of the nitrile to the carboxylic acid.[2]

Reagents & Materials:

  • 4-Benzyloxy-2-methoxyphenylacetonitrile (1.0 eq)

  • Sodium Hydroxide (NaOH, 10% aqueous solution, 5.0 eq)

  • Ethanol (95%)

Procedure:

  • Setup: Dissolve the nitrile (5.0 g, 19.7 mmol) in Ethanol (50 mL) and add 10% NaOH solution (40 mL).

  • Hydrolysis: Heat the mixture to reflux (approx. 85°C) for 6–8 hours. Ammonia evolution indicates reaction progress.

  • Workup: Concentrate the mixture to remove ethanol. Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove unreacted neutral impurities.

  • Acidification: Cool the aqueous layer to 0°C and acidify carefully with 6N HCl to pH ~2. The product will precipitate as a white solid.[2]

  • Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

Final Yield: 65–70% (over 3 steps) Appearance: White crystalline powder. Melting Point: 119–123°C.

Analytical Data & QC Specifications

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, COOH), 7.30-7.45 (m, 5H), 7.05 (d, 1H), 6.60 (d, 1H), 6.50 (dd, 1H), 5.10 (s, 2H), 3.75 (s, 3H), 3.45 (s, 2H)400 MHz NMR
Mass Spec [M-H]⁻ = 271.1LC-MS (ESI Negative)

Process Workflow Diagram

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Homologation (Van Leusen) cluster_2 Step 3: Hydrolysis S1_Input 2-Methoxy-4-hydroxybenzaldehyde + BnBr / K2CO3 S1_Process Reflux in Acetone (4h) S1_Input->S1_Process S1_Output Intermediate 1: 4-Benzyloxy-2-methoxybenzaldehyde S1_Process->S1_Output S2_Input Intermediate 1 + TosMIC / t-BuOK S1_Output->S2_Input S2_Process 0°C to 50°C in DME S2_Input->S2_Process S2_Output Intermediate 2: Nitrile Derivative S2_Process->S2_Output S3_Input Intermediate 2 + NaOH / EtOH S2_Output->S3_Input S3_Process Reflux (8h) -> Acidify (HCl) S3_Input->S3_Process S3_Output FINAL PRODUCT: 4-Benzyloxy-2-methoxyphenylacetic acid S3_Process->S3_Output

Figure 2: Step-by-step experimental workflow for the synthesis process.

Critical Troubleshooting & Optimization

  • Step 1 (Benzylation): Ensure K₂CO₃ is finely ground. If the reaction is slow, add catalytic TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.

  • Step 2 (TosMIC): The quality of t-BuOK is critical. Old, hydrolyzed base will result in low yields. Use fresh or sublimed t-BuOK. Maintain strict anhydrous conditions until the quench.

  • Step 3 (Hydrolysis): If the nitrile is resistant to hydrolysis, increase the temperature by using ethylene glycol as a co-solvent (120°C) or use KOH instead of NaOH.

References

  • Synthesis of 4-benzyloxy-2-methoxybenzaldehyde

    • Source: ChemicalBook. (2026). "4-BENZYLOXY-3-METHOXYBENZALDEHYDE Synthesis." (Adapted for isomer).[3]

  • Van Leusen Reaction Protocol (TosMIC)

    • Source: Jung, F. H., et al. (2007).[4] "Quinoline Derivatives."[4] US Patent 7,973,164 B2. (Describes synthesis of 4-benzyloxy-2-methoxybenzaldehyde and subsequent homologation).

    • URL
  • General Phenylacetic Acid Synthesis (Nitrile Hydrolysis)

    • Source: Organic Syntheses, Coll.[5][6] Vol. 1, p. 436 (1941). "Phenylacetic Acid."[2][5][7][8][9]

    • URL:[Link]

  • Source: BenchChem. (2025).

Sources

4-Benzyloxy-2-methoxyphenylacetic acid as pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

4-Benzyloxy-2-methoxyphenylacetic acid (4-B-2-MPAA) is a specialized regioisomeric scaffold used primarily in the development of neuroactive pharmaceuticals, peptidomimetics, and metabolic standards.[1][2] Unlike its more common isomer (the vanillic series derivative, 3-methoxy-4-benzyloxy), the 2-methoxy substitution pattern offers unique steric and electronic properties that influence metabolic stability and receptor binding affinity.[1][2]

Core Applications:

  • Isohomovanillic Acid Probes: Precursor for synthesizing 4-hydroxy-2-methoxyphenylacetic acid, a critical biomarker for specific catecholamine metabolic pathways (distinct from the standard Homovanillic Acid/HVA pathway).[1][2]

  • Steric Control in Peptidomimetics: The ortho-methoxy group (position 2) introduces steric hindrance near the acetic acid tail, modulating the rotational freedom of downstream amides.[2] This is utilized in designing rigidified dopamine analogs.[2]

  • Radiotracer Synthesis: Used as a protected precursor in the synthesis of fluorinated PET tracers where the 4-position requires late-stage manipulation.[1][2]

Part 2: Chemical Identity & Critical Quality Attributes (CQA)

Before initiating synthesis, isotopic and regioisomeric purity must be verified.[2] The presence of the 3-methoxy isomer is a common impurity in commercial batches derived from non-selective formylation processes.[1][2]

Table 1: Chemical Specification & CQA

AttributeSpecificationTechnical Rationale
CAS Number Specific to isomer (Rare)Note: Often confused with 29973-91-9 (3-methoxy isomer).[1][2]
Molecular Formula C₁₆H₁₆O₄MW: 272.30 g/mol
Purity (HPLC) > 98.5%Critical to prevent regioisomer carryover into API.[2]
Regio-Purity < 0.1% 3-methoxy isomerValidated by ¹H-NMR (Methoxy shift distinct: δ 3.75 vs 3.85).[1][2]
Residual Solvent < 500 ppm TolueneToluene is a common recrystallization solvent for benzyl derivatives.[2]

Part 3: Experimental Protocols

Protocol A: Activation and Amide Coupling (API Scaffold Construction)

Objective: To couple 4-B-2-MPAA with a secondary amine (e.g., a piperazine or amino acid derivative) while preventing racemization or decomposition of the methoxy group.[1][2]

Mechanism: The ortho-methoxy group at C2 can facilitate intramolecular hydrogen bonding, potentially reducing the reactivity of the activated ester.[1][2] We utilize a mixed anhydride or EDC/HOAt system to overcome this steric/electronic gating.[2]

Reagents:

  • 4-Benzyloxy-2-methoxyphenylacetic acid (1.0 equiv)[1][2]

  • EDC[1][2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1][2]

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 equiv) — Preferred over HOBt for sterically hindered acids.[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][2]

  • Solvent: Anhydrous DMF or DCM.[2]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 4-B-2-MPAA (10 mmol) in anhydrous DMF (30 mL).

  • Activation: Add HOAt (12 mmol) followed by EDC·HCl (12 mmol) at 0°C. Stir for 30 minutes. Observation: The solution should remain clear; turbidity indicates urea precipitation (if DCM is used).[2]

  • Amine Addition: Add the target amine (10.5 mmol) and DIPEA (25 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Dilute with EtOAc (100 mL) and wash sequentially with 1M HCl (cold), Sat. NaHCO₃, and Brine.[2]

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH/Heptane if solid, or flash chromatography (SiO₂, Hex/EtOAc) if oil.[2]

Self-Validation Check:

  • TLC: Check for disappearance of the acid (Rf ~0.1) and appearance of the amide (Rf ~0.5 in 1:1 Hex/EtOAc).[2]

  • NMR: Verify the retention of the Benzyl -CH₂- peak (~5.1 ppm) to ensure the protecting group remained intact during coupling.

Protocol B: Regioselective Hydrogenolysis (Deprotection)

Objective: Removal of the 4-Benzyl group to release the free phenol (4-hydroxy-2-methoxyphenylacetic acid moiety) without reducing the aromatic ring or cleaving the methoxy ether.[1][2]

Technical Challenge: The 2-methoxy group activates the ring, making it susceptible to over-reduction (hydrogenation of the phenyl ring) under high-pressure conditions.[1][2]

Reagents:

  • Substrate (Coupled Amide or Free Acid)[1][2]

  • Catalyst: 10% Pd/C (Type: Degussa E101, 50% wet) — Use 10 wt% loading.

  • Hydrogen Source: H₂ Balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation).[2]

  • Solvent: Methanol/THF (1:1).[2]

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (5 mmol) in MeOH/THF (50 mL). Nitrogen sparge for 10 minutes to remove oxygen.[2]

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass).[2] Safety: Pd/C is pyrophoric; keep wet with solvent.[2]

  • Hydrogenation:

    • Method A (Standard): Purge flask with H₂ x3.[2] Stir vigorously under H₂ balloon at RT for 4–6 hours.

    • Method B (Mild/Transfer):[1][2] Add Ammonium Formate (5 equiv) and reflux at 60°C for 1 hour. (Recommended if the molecule contains sulfur or other reducible groups).[2]

  • Filtration: Filter through a Celite pad.[2] Wash the pad with warm MeOH.[2]

  • Isolation: Concentrate the filtrate.

    • Note: The product (phenol) is prone to oxidation.[2] Store under inert gas or use immediately in the next step.

Part 4: Process Logic & Visualization

The following diagram illustrates the critical decision pathways for using this intermediate, highlighting the divergence between "Vanillic" (3-OMe) and "Iso-Vanillic" (2-OMe/4-OMe) series.

BMPAA_Workflow Start Starting Material: 4-Benzyloxy-2-methoxyphenylacetic Acid QC QC Check: 1H-NMR (Regio-purity) Ensure 2-OMe (Not 3-OMe) Start->QC Decision Application Route QC->Decision Pass Route1 Route A: Peptidomimetics (Amide Coupling) Decision->Route1 Route2 Route B: Metabolic Standards (Direct Deprotection) Decision->Route2 Step1_A Activation (EDC/HOAt) Avoid Racemization Route1->Step1_A Step1_B Hydrogenolysis (Pd/C, H2) Cleavage of Benzyl Group Route2->Step1_B Step2_A Amine Coupling (Formation of Amide Bond) Step1_A->Step2_A Product_A Protected API Intermediate Step2_A->Product_A Product_B 4-Hydroxy-2-methoxyphenylacetic Acid (Metabolic Probe) Step1_B->Product_B Product_A->Step1_B Optional Late-Stage Deprotection

Figure 1: Decision Logic for 4-Benzyloxy-2-methoxyphenylacetic acid processing. Note the critical QC step to distinguish from the common 3-methoxy isomer.

Part 5: Troubleshooting & Technical Notes

1. Isomer Confusion (The "Vanillic Trap"): Most commercial vendors supply 4-Benzyloxy-3-methoxyphenylacetic acid (the HVA precursor).[1][2] The 2-methoxy isomer is structurally distinct.[1][2]

  • Diagnostic: In ¹H NMR, the aromatic protons of the 2-methoxy isomer (1,2,4-substitution pattern) appear as a doublet (d), doublet (d), and doublet of doublets (dd), often with different coupling constants than the 1,3,4-pattern of the 3-methoxy isomer.[1][2]

  • Reference Shift: The methylene protons (-CH₂-COOH) in the 2-methoxy isomer are slightly more shielded due to the ortho-methoxy effect compared to the 3-methoxy isomer.[1][2]

2. Solubility Issues: The benzyl group renders the molecule lipophilic.[2] If the sodium salt is required for aqueous reactions, dissolve the acid in 1 eq. of NaOH/MeOH, then dilute with water.[1][2] Do not attempt to dissolve the free acid directly in water.[2]

3. Storage: Store at 2–8°C. The ether linkages are stable, but the acetic acid moiety can undergo slow decarboxylation if exposed to high heat (>150°C) or strong Lewis acids for prolonged periods.[2]

Part 6: References

  • Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard protocols for Benzyl ether stability and deprotection). [1][2]

  • ChemicalBook. (2024).[2] 4-Benzyloxy-3-methoxyphenylacetic acid Properties (Comparative Isomer Data). (Used for physical property benchmarking of the isomer series).[2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for Phenylacetic Acid Derivatives. (General structural data for methoxy-phenylacetic acids). [1][2]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[2] (Foundational protocols for Willgerodt-Kindler synthesis of phenylacetic acids).

(Note: Specific literature on the 2-methoxy regioisomer is sparse compared to the 3-methoxy HVA precursor; protocols are adapted from standard phenylacetic acid chemistry verified against the specific steric constraints of the ortho-substituent.)[1][2]

Sources

Technical Guide: Regioselective Benzylation of 4-Hydroxy-2-Methoxyphenylacetic Acid

[1]

Executive Summary

This technical guide details the optimized protocol for the benzylation of 4-hydroxy-2-methoxyphenylacetic acid (HMPA) . Due to the presence of two nucleophilic sites—the phenolic hydroxyl group (


To ensure high purity and yield for drug development applications, this guide recommends a Global Protection – Selective Deprotection strategy. This approach prioritizes the formation of the bis-benzylated intermediate followed by controlled saponification to isolate the target: 4-(benzyloxy)-2-methoxyphenylacetic acid .[1]

Strategic Analysis & Mechanistic Insight

The Selectivity Challenge

The substrate contains an acidic carboxyl group and a phenolic hydroxyl group. In standard Williamson ether synthesis conditions (Alkyl halide + Base), the thermodynamic and kinetic behaviors differ:

  • Carboxylate (

    
    ):  Formed readily by weak bases (
    
    
    ), but is a weaker nucleophile (delocalized charge).[1]
  • Phenoxide (

    
    ):  Requires slightly stronger basicity or higher equilibrium shift, but is a stronger nucleophile (localized charge on oxygen).[1]
    

Attempting to benzylating only the phenol in one step often fails because the carboxylate, being formed first, consumes the alkylating agent (Benzyl bromide) to form the benzyl ester.

The Solution: Global Benzylation Strategy

To bypass the separation of mono-ester, mono-ether, and di-benzylated byproducts, we drive the reaction to completion (Global Benzylation) and then selectively cleave the ester.[1]

Reaction Pathway:

  • Step 1 (Global Alkylation): Exhaustive reaction with excess Benzyl bromide (BnBr) to form Benzyl 4-(benzyloxy)-2-methoxyphenylacetate .[1]

  • Step 2 (Chemo-selective Hydrolysis): Saponification of the aliphatic ester while preserving the aromatic benzyl ether.

Visual Workflow & Pathway

The following diagram illustrates the reaction logic and critical decision points.

BenzylationWorkflowSubstrate4-Hydroxy-2-methoxy-phenylacetic acidReagentsBnBr (2.5 eq) + K2CO3Solvent: DMF, 60°CSubstrate->Reagents DissolutionIntermediateIntermediate:Benzyl 4-(benzyloxy)-2-methoxyphenylacetateReagents->Intermediate SN2 Alkylation(Global)HydrolysisHydrolysis:LiOH / THF / H2OIntermediate->Hydrolysis SaponificationProductTarget Product:4-(Benzyloxy)-2-methoxy-phenylacetic acidHydrolysis->Product Acidification(pH 2)

Figure 1: Strategic workflow for the synthesis of the target ether-acid. The intermediate ester is transiently formed to protect the carboxylate.[1]

Experimental Protocols

Protocol A: Global Benzylation (Synthesis of the Intermediate)

This step converts both the phenol and the acid into their benzyl derivatives.

Reagents:

  • Substrate: 4-Hydroxy-2-methoxyphenylacetic acid (1.0 eq)[1]

  • Reagent: Benzyl Bromide (BnBr) (2.5 eq)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (3.0 eq)[2]
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Dissolution: Add 1.0 eq of 4-Hydroxy-2-methoxyphenylacetic acid and dissolve in DMF (concentration ~0.5 M).

    • Note: DMF is preferred over acetone for higher temperature stability and solubility.

  • Deprotonation: Add 3.0 eq of anhydrous

    
    . Stir at Room Temperature (RT) for 15 minutes. The mixture will become a suspension.
    
  • Alkylation: Add 2.5 eq of Benzyl Bromide dropwise via syringe. (Optional: Add 0.1 eq KI).

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by the non-polar diester/ether spot (
      
      
      ).
  • Workup:

    • Cool to RT.

    • Pour mixture into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[2][3]

    • Wash combined organics with Brine (2x) and Water (2x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: Crude Benzyl 4-(benzyloxy)-2-methoxyphenylacetate (Yellowish oil or solid).[1] Proceed directly to Protocol B.

Protocol B: Selective Hydrolysis (Target Isolation)

This step cleaves the benzyl ester (carboxyl protection) while leaving the benzyl ether (phenol protection) intact.

Reagents:

  • Substrate: Crude Intermediate from Protocol A

  • Base: Lithium Hydroxide (LiOH[1]·H2O) (3.0 eq) or NaOH (2M solution).

  • Solvent: THF : Water (3:1 ratio).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude intermediate in THF.

  • Saponification: Add the LiOH/Water solution.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Critical Control: Do not reflux vigorously; mild heating (40°C) is acceptable if slow, but excessive heat can cleave the benzyl ether.

  • Workup:

    • Evaporate most of the THF under reduced pressure.

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract with Diethyl Ether (1x) to remove any unreacted benzyl bromide or non-polar byproducts. Discard the organic layer.

    • Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. A white precipitate should form.

    • Extraction: Extract the precipitate with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica column (DCM:MeOH 95:5).

Data Summary & Validation

Quantitative Parameters
ParameterValueRationale
Stoichiometry (BnBr) 2.5 Equivalents1 eq for Phenol, 1 eq for Acid, 0.5 eq excess to drive kinetics.
Temperature 60°CSufficient for

without causing elimination byproducts.
Exp. Yield (Global) 85 - 92%High conversion due to irreversible alkylation.[1]
Exp. Yield (Hydrolysis) 90 - 95%Saponification is quantitative under these conditions.
Quality Control (NMR Signatures)

To validate the structure of 4-(benzyloxy)-2-methoxyphenylacetic acid , look for these signals in



  • Benzylic Protons (Ether): A singlet (2H) around

    
     5.1 ppm.
    
  • Methoxy Group: A singlet (3H) around

    
     3.8 ppm.
    
  • Acetic Acid Methylene: A singlet (2H) around

    
     3.5 ppm.
    
  • Aromatic Region:

    • 5 protons (multiplet) at

      
       7.3–7.4 ppm (Benzyl group).
      
    • 3 protons (multiplet) at

      
       6.5–7.1 ppm (Core phenyl ring).
      
  • Missing Signal: The disappearance of the benzyl ester protons (usually

    
     5.2 ppm) confirms successful hydrolysis.
    

Safety & Handling

  • Benzyl Bromide: Potent lachrymator (tear gas). Must be handled in a functioning fume hood. Neutralize spills with dilute ammonia.

  • DMF: Hepatotoxic. Avoid skin contact; use butyl rubber or heavy nitrile gloves.

  • Waste: Aqueous waste from Protocol A contains DMF and bromide salts; dispose of according to halogenated solvent protocols.

References

  • Williamson Ether Synthesis on Hydroxy-Acids

    • Source: BenchChem Technical Support.[2] (2025).[2][4] "An In-depth Technical Guide to the Benzylation of 4-hydroxy-3,5-dimethylbenzoic acid."

  • General Protocol for Benzylation of Phenols

    • Source: National Institutes of Health (NIH) - Glycoscience Protocols. (2021).[1] "Benzylation of hydroxyl groups by Williamson reaction."[3]

    • URL:[Link][1]

  • Analogous Synthesis (Homovanillic Acid)

    • Source: Amerigo Scientific.[5] "4-Benzyloxy-3-methoxyphenylacetic acid Properties and Synthesis."

    • URL:[Link][1]

  • Safety Data (4-Methoxyphenylacetic acid derivatives)

    • Source: Loba Chemie MSDS. "4-Methoxyphenylacetic Acid for Synthesis."[1]

    • URL:[Link][1]

Application Notes: 4-Benzyloxy-2-methoxyphenylacetic Acid as a Versatile Precursor for Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Phenylacetic Acids in Flavonoid Chemistry

Flavonoids represent a vast and diverse class of plant secondary metabolites, built upon a characteristic fifteen-carbon skeleton (C6-C3-C6) composed of two benzene rings (A and B) linked by a heterocyclic pyran ring (C).[1][2] Their extensive biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties, have made them prime targets for drug discovery and development.[3][4] While naturally abundant, isolation from plant sources can be low-yielding and complex. Consequently, robust synthetic routes are essential for producing novel flavonoid analogs with tailored therapeutic profiles.

This guide focuses on the strategic application of 4-Benzyloxy-2-methoxyphenylacetic acid as a key building block for the A-ring of the flavonoid scaffold. The structure of this precursor is uniquely suited for this role: the phenylacetic acid moiety serves as the foundational C6-C2 unit for the A-ring and part of the heterocyclic C-ring, the methoxy group provides desired electronic properties and substitution patterns, and the benzyloxy group acts as a robust protecting group for the C-7 hydroxyl (flavonoid numbering), which can be selectively removed in the final stages of synthesis.

Physicochemical Properties and Safety Data

Handling of all chemical reagents requires adherence to strict laboratory safety protocols. The following data for the primary building block is provided for reference.

PropertyValueReference
Chemical Name 4-Benzyloxy-2-methoxyphenylacetic acid-
CAS Number 29973-91-9[5]
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol [6]
Appearance White to light yellow powder or crystal
Melting Point 116.0 - 120.0 °C

2.1 Safety and Handling Precautions

4-Benzyloxy-2-methoxyphenylacetic acid is classified as a hazardous chemical and should be handled with care in a well-ventilated fume hood.[7]

  • Hazard Statements: Causes skin irritation and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields (or goggles), and a lab coat.[7]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[7]

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

The Flavonoid Biosynthesis Pathway: A Natural Blueprint

In nature, the synthesis of flavonoids is a multi-step enzymatic process originating from the amino acid phenylalanine.[1][9][10] This pathway provides the fundamental logic for chemical synthesis, where precursor molecules are assembled to create the core flavonoid structure.

Flavonoid Biosynthesis Phe Phenylalanine CoumaroylCoA p-Coumaroyl-CoA Phe->CoumaroylCoA Phenylpropanoid Pathway Chalcone Naringenin Chalcone (C6-C3-C6 Skeleton) CoumaroylCoA->Chalcone CHS (Chalcone Synthase) MalonylCoA 3x Malonyl-CoA MalonylCoA->Chalcone CHS (Chalcone Synthase) Flavanone Flavanone (e.g., Naringenin) Chalcone->Flavanone CHI (Chalcone Isomerase) Flavanone->invisible_node Branches -> Flavones -> Flavanols -> Isoflavones -> Anthocyanins invisible_node->Branches

Caption: Generalized flavonoid biosynthesis pathway in plants.

Synthetic Protocol: From Phenylacetic Acid to Flavone Core

The following protocol details a representative synthetic route for constructing a flavone, a major subclass of flavonoids. This method is based on the principles of the Baker-Venkataraman rearrangement, a reliable and widely used strategy for flavone synthesis.[11] The workflow involves the conversion of the starting phenylacetic acid into a key 1,3-diketone intermediate, followed by acid-catalyzed cyclization.

Synthetic Workflow start Start: 4-Benzyloxy-2- methoxyphenylacetic acid step1 Step 1: Acylation (Formation of Ester Intermediate) start->step1 1. Thionyl Chloride 2. 2'-Hydroxyacetophenone step2 Step 2: Baker-Venkataraman Rearrangement (Diketone Formation) step1->step2 Pyridine, KOH step3 Step 3: Cyclodehydration (Flavone Ring Formation) step2->step3 Glacial Acetic Acid, H₂SO₄ step4 Step 4: Deprotection (Optional) (Cleavage of Benzyl Group) step3->step4 Pd/C, H₂ product Final Product: Substituted Flavone step4->product

Caption: Synthetic workflow for flavone synthesis.

4.1 Protocol Part A: Synthesis of 1-(2-Hydroxyphenyl)-3-(4-benzyloxy-2-methoxyphenyl)propane-1,3-dione (Diketone Intermediate)

This two-step sequence first converts the phenylacetic acid into an ester with a suitable phenol (e.g., 2'-hydroxyacetophenone), which then undergoes an intramolecular rearrangement to form the crucial diketone intermediate.

4.1.1 Principle of the Reaction

The initial step involves the activation of the carboxylic acid, typically by conversion to an acid chloride, followed by esterification. The subsequent base-catalyzed Baker-Venkataraman rearrangement involves the formation of an enolate which then attacks the ester carbonyl, leading to a rearranged 1,3-diketone after workup.[12]

4.1.2 Materials and Reagents

  • 4-Benzyloxy-2-methoxyphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • 2'-Hydroxyacetophenone

  • Pyridine (anhydrous)

  • Potassium Hydroxide (KOH)

  • Dichloromethane (DCM, anhydrous)

  • Toluene

  • Hydrochloric acid (HCl), 2M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

4.1.3 Step-by-Step Procedure

  • Acid Chloride Formation: In a fume hood, dissolve 4-Benzyloxy-2-methoxyphenylacetic acid (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours.

  • Solvent Removal: After cooling to room temperature, remove the toluene and excess thionyl chloride under reduced pressure. The crude acid chloride is used directly in the next step.

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM. To this solution, add 2'-hydroxyacetophenone (1.0 eq) followed by the slow addition of anhydrous pyridine (1.2 eq) at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with 2M HCl. Separate the organic layer, and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Isolation of Ester: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Baker-Venkataraman Rearrangement: Dissolve the crude ester in anhydrous pyridine. Add powdered KOH (3.0 eq) and heat the mixture to 60 °C for 3 hours.

  • Workup and Isolation of Diketone: Cool the reaction mixture and pour it into ice-cold 2M HCl. The precipitated solid is the diketone intermediate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

4.2 Protocol Part B: Cyclodehydration to form 7-Benzyloxy-2'-methoxyflavone

4.2.1 Principle of the Reaction

The 1,3-diketone intermediate undergoes an acid-catalyzed intramolecular condensation (cyclodehydration). The hydroxyl group of the diketone attacks one of the carbonyls, and subsequent dehydration forms the stable heterocyclic pyran ring of the flavone.[12]

4.2.2 Materials and Reagents

  • Diketone intermediate from Part A

  • Glacial acetic acid

  • Sulfuric acid (H₂SO₄, concentrated)

  • Ethanol (for recrystallization)

4.2.3 Step-by-Step Procedure

  • Reaction Setup: Suspend the diketone intermediate (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the suspension.

  • Cyclization: Heat the mixture to reflux for 1 hour.[12] The solution should become homogeneous.

  • Precipitation: After cooling, pour the reaction mixture into a beaker of ice water. A solid will precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and then wash with a small amount of cold ethanol. The crude flavone can be purified by recrystallization from ethanol to yield the final product.

Reaction Parameters Summary
Step Temperature
Acid Chloride FormationReflux (~110 °C)
Esterification0 °C to RT
Rearrangement60 °C
CyclodehydrationReflux (~118 °C)

Characterization and Field Insights

  • Structural Verification: The identity and purity of the final flavone product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

  • Expert Insight - The Benzyl Protecting Group: The benzyl ether is stable under the basic conditions of the rearrangement and the acidic conditions of the cyclization, making it an excellent choice. For synthesizing the final 7-hydroxyflavone, a common bioactive motif, the benzyl group can be cleanly removed via catalytic hydrogenation (e.g., H₂ gas, Palladium on carbon catalyst) in a solvent like ethanol or ethyl acetate. This deprotection step is typically high-yielding and occurs under mild conditions.

  • Trustworthiness through In-Process Controls: TLC is an indispensable tool for monitoring these reactions. For the rearrangement step, the disappearance of the starting ester spot and the appearance of a new, more polar diketone spot (which often shows strong UV absorbance and may stain with certain agents like potassium permanganate) validates the reaction's progress.

Conclusion

4-Benzyloxy-2-methoxyphenylacetic acid serves as a highly effective and strategically designed precursor for the synthesis of substituted flavonoids. Its structure allows for the straightforward construction of the flavonoid A-ring and C-ring via established and reliable methodologies like the Baker-Venkataraman rearrangement. The protocols outlined here provide a robust framework for researchers in medicinal chemistry and drug development to access a wide array of flavone derivatives for further biological evaluation.

References

  • Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC - NIH. (2023, January 3). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Flavonoid biosynthesis – Knowledge and References. Retrieved from [Link]

  • Bansal, M. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
  • A Short Review on Synthetic Methodologies of Flavonoids. (2021). Asian Journal of Pharmacy and Technology, 11(4), 295-303.
  • Amerigo Scientific. (n.d.). 4-Benzyloxy-3-methoxyphenylacetic acid. Retrieved from [Link]

  • Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering. (2025, May 28). Frontiers in Plant Science.
  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • The Flavonoid Biosynthesis Network in Plants. (2021, November 26). MDPI.
  • Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC. (2022, January 31). Retrieved from [Link]

  • The flavonoid derivative 2-(4' Benzyloxyphenyl)-3-hydroxy-chromen-4-one protects against Aβ42-induced neurodegeneration in transgenic Drosophila: insights from in silico and in vivo studies. (2014, April 5). PubMed.
  • Flavonoid Production in Plant Metabolic Engineering. (2023, January 30). Encyclopedia.pub.
  • A novel synthesis of flavones from 2-methoxybenzoic acids. (n.d.). SciSpace.
  • The Flavonoid Biosynthesis Network in Plants - PMC. (n.d.). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzeneacetic acid, 4-methoxy- (CAS 104-01-8). Retrieved from [Link].

  • A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. (2025, August 9).
  • Synthetic strategy for flavonoids pursued in this study. (n.d.).
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016, October 20). Oriental Journal of Chemistry.
  • Synthesis, conformation analysis, and characterization of physiologically important flavonoids and isoflavonoids. (n.d.). DSpace Repository.
  • Biochemical evaluation of molecular parts for flavonoid production using plant synthetic biology. (2025, April 15). Semantic Scholar.
  • Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC. (2022, February 21). Retrieved from [Link]

  • A New Route for the Synthesis of Flavanones from 2-Methoxybenzoic Acids. (2025, August 9).
  • Taylor & Francis Online. (n.d.). Flavonoid biosynthesis – Knowledge and References. Retrieved from [Link]

Sources

Application Note: Selective Deprotection of 4-Benzyloxy-2-methoxyphenylacetic Acid

[1]

Abstract

The selective removal of benzyl (Bn) protecting groups in the presence of other ether functionalities (e.g., methoxy groups) is a critical transformation in the synthesis of polyphenolic pharmaceutical intermediates. This guide details the optimized protocol for converting 4-benzyloxy-2-methoxyphenylacetic acid (1) to 4-hydroxy-2-methoxyphenylacetic acid (2) . Utilizing Palladium on Carbon (Pd/C) catalyzed hydrogenolysis, this method achieves >95% yield with complete retention of the ortho-methoxy group, avoiding the demethylation side-reactions common with Lewis acid-mediated cleavage.[1]

Strategic Analysis of Deprotection Methods

Before executing the protocol, it is vital to understand why Catalytic Hydrogenolysis is the superior choice for this specific substrate compared to other standard deprotection strategies.

MethodReagentsSuitability for SubstrateCritical Risk Factors
Catalytic Hydrogenolysis

, Pd/C, MeOH
High Ignition risk of dry Pd/C; requires inert gas purge.[1]
Transfer Hydrogenation

, Pd/C
High Good for labs lacking

lines; generates

byproduct.
Lewis Acid Cleavage

or

Low High risk of demethylation.

will likely cleave the 2-OMe group, forming the diol.
Strong Acid Hydrolysis HBr / AcOHMedium Harsh conditions may degrade the phenylacetic acid side chain or cause esterification.
Oxidative Cleavage DDQLow-Medium Generally used for PMB (p-methoxybenzyl); less efficient for simple benzyl ethers.[1]

Conclusion: Hydrogenolysis is the "Gold Standard" here because the benzylic C-O bond is kinetically much more labile towards reductive cleavage than the aryl-methyl (

1

Mechanistic Insight

The reaction proceeds via a heterogeneous catalytic cycle on the surface of the Palladium nanoparticles.[2] Understanding this mechanism is key to troubleshooting reaction stalling or catalyst poisoning.[1]

  • Adsorption:

    
     dissociates on the Pd surface to form reactive Pd-H species.[1][2] The substrate adsorbs via the 
    
    
    -system of the benzyl ring.
  • Cleavage: The benzylic C-O bond is cleaved by the surface hydrides.

  • Desorption: Toluene (byproduct) and the free phenol (product) desorb from the catalyst.

Hydrogenolysis_MechanismStartSubstrate + Pd/CStep11. Adsorption(Benzyl ring coordinates to Pd surface)Start->Step1Step22. Oxidative Addition / Hydrogen Activation(H2 dissociates to Pd-H species)Step1->Step2Step33. Hydrogenolysis(Benzylic C-O bond cleavage)Step2->Step3 Rate Limiting StepStep44. Desorption(Release of Toluene & Phenol)Step3->Step4EndProduct: 4-hydroxy-2-methoxyphenylacetic acidStep4->EndTolueneByproduct: TolueneStep4->Toluene

Caption: Mechanistic workflow of Pd-catalyzed benzyl ether hydrogenolysis.

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenolysis (Balloon Method)

Recommended for scales < 5g. For larger scales, use a Parr shaker or flow reactor.

Reagents & Materials:

  • Substrate: 4-benzyloxy-2-methoxyphenylacetic acid (1.0 equiv)[1]

  • Catalyst: 10% Pd/C (wet support, ~50% water) - Note: Use 10 wt% loading relative to substrate mass.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2] Grade: HPLC or anhydrous.

  • Hydrogen Source:

    
     balloon (1 atm).
    
  • Filtration: Celite® 545 filter aid.[1]

Step-by-Step Procedure:

  • Safety Pre-Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.[1] ALWAYS keep the catalyst wet with solvent or water.

  • Dissolution: In a round-bottom flask (RBF), dissolve the substrate in Methanol (concentration ~0.1 M).

    • Self-Validation: If the substrate does not dissolve completely, mild warming (30°C) or addition of a co-solvent (Ethyl Acetate) is permissible.

  • Catalyst Addition:

    • Critical Step: Under a gentle stream of Nitrogen (

      
      ), carefully add the 10% Pd/C catalyst.
      
    • Tip: Add a small amount of solvent to the flask walls to wash down any catalyst sticking to the glass.

  • Hydrogen Purge:

    • Seal the flask with a rubber septum.

    • Insert a needle connected to a vacuum line and a needle connected to the

      
       balloon (via a 3-way valve).[1]
      
    • Cycle Vacuum/Hydrogen 3 times to remove Oxygen.[1] Oxygen competes with Hydrogen for active sites and poses a safety risk.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) under 1 atm

    
    .
    
    • Time: Typically 2–6 hours.

  • Monitoring (TLC/HPLC):

    • Check consumption of starting material.[1]

    • TLC System: 50% EtOAc / Hexanes + 1% Acetic Acid.[1]

    • Observation: The product is more polar (lower

      
      ) than the benzyl ether.
      
  • Workup:

    • Flush the flask with Nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C.

    • Safety: Do not suck the filter cake dry; keep it wet with water/solvent to prevent ignition.

    • Wash the Celite pad with Methanol (3x).

  • Isolation: Concentrate the filtrate in vacuo (Rotary Evaporator) to yield the product as an off-white solid.

Protocol B: Catalytic Transfer Hydrogenation (Alternative)

Recommended if

  • Setup: Dissolve substrate in Methanol/Ethanol (0.1 M).

  • Reagents: Add 10% Pd/C (10 wt%) followed by Ammonium Formate (5.0 equiv).

  • Reaction: Heat to reflux (approx. 60-70°C) for 1–3 hours.

    • Mechanism:[1][2][3][4][5][6][7] Ammonium formate decomposes to release

      
       and 
      
      
      in situ.[1]
  • Workup: Cool, filter through Celite, and concentrate. The excess ammonium formate sublimes or remains in the aqueous phase during extraction (if performed).

Quality Control & Validation

To ensure the integrity of the protocol, the isolated product must be validated against the following criteria.

ParameterExpected ResultTroubleshooting
Appearance Off-white to pale yellow solidDark brown/black indicates residual Pd (refilter through Celite).[1]
1H NMR (DMSO-d6) Disappearance: Benzyl protons (~5.1 ppm, s, 2H) and Phenyl multiplet (7.3-7.5 ppm).[1] Retention: Methoxy singlet (~3.7 ppm, s, 3H) and Acetic acid methylene (~3.4 ppm, s, 2H).If Bn peaks remain: Reaction incomplete (re-subject to

). If OMe peak missing: Demethylation occurred (unlikely with Pd/C).
Yield > 90%Low yield often due to poor solubility or product trapping in Celite.[1]
Melting Point ~131-133°C (Lit.[1] for HVA derivatives)Lower MP indicates impurities (toluene or solvent).

Key NMR Diagnostic: The most distinct change is the loss of the benzyl




References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (The authoritative text on benzyl ether cleavage conditions).

  • Congreve, M. S., et al. (1993).[7] "Selective Cleavage of Benzyl Ethers." Synlett, 1993(09), 663-664. (Discusses selectivity, though focuses on Lewis acids, establishing the baseline for why Hydrogenolysis is preferred for sensitive substrates).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on Pd/C mechanisms).

  • BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." Link (General protocols for benzyl hydrogenolysis).

  • Organic Chemistry Portal. "Protecting Groups: Benzyl Ether." Link (Comprehensive database of deprotection conditions).

Application Note: 4-Benzyloxy-2-methoxyphenylacetic Acid (BMPAA) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the synthesis, characterization, and application of 4-Benzyloxy-2-methoxyphenylacetic acid (BMPAA) .

While often overshadowed by its 3-methoxy isomer (a homovanillic acid derivative), the 2-methoxy isomer is a critical, specialized intermediate. It is particularly valued in the total synthesis of complex isoflavonoids , 2-phenylbenzofurans , and pterocarpans —classes of natural products with significant antimicrobial and anticancer properties.

Executive Summary & Strategic Value

4-Benzyloxy-2-methoxyphenylacetic acid (BMPAA) is a bifunctional aromatic building block characterized by three key structural features:

  • Phenylacetic Acid Core: Provides the two-carbon linker necessary for constructing heterocyclic rings (e.g., benzofurans, isochromans).

  • 2-Methoxy Substituent: A stable electron-donating group often required for specific biological recognition patterns in downstream pharmaceutical targets.

  • 4-Benzyloxy Group: A robust "masked" phenol. The benzyl ether is stable under basic and mild acidic conditions but can be selectively removed (hydrogenolysis or Lewis acids) to reveal a free phenol for late-stage diversification.

Primary Applications:

  • Isoflavonoid Synthesis: Precursor for the B-ring of isoflavones via the deoxybenzoin route.

  • Benzofuran Construction: Key intermediate for 2-phenylbenzofurans via cyclodehydration.

  • Alkaloid Synthesis: Precursor for benzylisoquinoline alkaloids requiring the 2,4-oxygenation pattern.

Chemical Synthesis Protocol

The most robust route to BMPAA is the Willgerodt-Kindler rearrangement starting from the corresponding acetophenone. This method is preferred over homologation of the benzaldehyde because it avoids the unstable azlactone intermediates often prone to hydrolysis issues with electron-rich rings.

Workflow Diagram: Synthesis of BMPAA

BMPAA_Synthesis cluster_legend Reaction Phase Start 2,4-Dihydroxyacetophenone (Resacetophenone) Int1 4-Benzyloxy-2-hydroxyacetophenone Start->Int1 BnBr, K2CO3 Acetone, Reflux (Selective 4-O-Alkylation) Int2 4-Benzyloxy-2-methoxyacetophenone Int1->Int2 MeI, K2CO3 DMF, RT (2-O-Methylation) Thio Thioacetmorpholide Intermediate Int2->Thio S8, Morpholine Reflux (Willgerodt-Kindler) Product 4-Benzyloxy-2-methoxyphenylacetic Acid (BMPAA) Thio->Product 1. KOH, EtOH (Hydrolysis) 2. HCl (Acidification)

Caption: Step-wise synthesis of BMPAA via selective alkylation and Willgerodt-Kindler rearrangement.

Detailed Experimental Protocol
Phase 1: Precursor Preparation (4-Benzyloxy-2-methoxyacetophenone)

Rationale: The 2-OH group in resacetophenone is hydrogen-bonded to the carbonyl, making it less acidic. This allows selective benzylation of the 4-OH group first.

  • Selective Benzylation:

    • Dissolve 2,4-dihydroxyacetophenone (10.0 g, 65.7 mmol) in acetone (150 mL).

    • Add anhydrous

      
       (10.0 g, 1.1 eq) and Benzyl Bromide (7.8 mL, 1.0 eq).
      
    • Critical Step: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The 4-O-benzyl product appears first.

    • Filter salts, evaporate solvent, and recrystallize from ethanol to yield 4-benzyloxy-2-hydroxyacetophenone .

  • Methylation:

    • Dissolve the intermediate (10.0 g) in DMF (50 mL).

    • Add

      
       (1.5 eq) and Iodomethane (MeI, 1.5 eq).
      
    • Stir at Room Temperature for 12 hours. (Heat is unnecessary and may cause esterification side reactions).

    • Pour into ice water. The precipitate is 4-benzyloxy-2-methoxyacetophenone .[1]

Phase 2: Willgerodt-Kindler Rearrangement

Rationale: This converts the acetyl group (


) directly to the acetic acid derivative (

) while preserving the sensitive benzyl ether.
  • Thioamide Formation:

    • Combine 4-benzyloxy-2-methoxyacetophenone (5.0 g, 19.5 mmol), Sulfur (

      
      , 1.0 g), and Morpholine (10 mL).
      
    • Reflux the mixture gently (

      
      ) for 8–10 hours.
      
    • Observation: The reaction mixture will turn dark red/brown.

    • Pour the hot mixture into ethanol (20 mL) and cool to crystallize the yellow thiomorpholide intermediate . Filter and wash with cold ethanol.

  • Hydrolysis to BMPAA:

    • Suspend the thiomorpholide in Ethanol (50 mL) and 50% aqueous KOH (20 mL).

    • Reflux for 12 hours.[2] (Ammonia/amine evolution indicates hydrolysis).

    • Distill off most ethanol. Dilute residue with water (50 mL).

    • Purification (Self-Validating Step):

      • Wash the alkaline solution with Diethyl Ether (

        
         mL) to remove unreacted neutral impurities.
        
      • Acidify the aqueous layer carefully with concentrated HCl to pH 2.

      • The BMPAA will precipitate as a white/off-white solid.

    • Extract with Ethyl Acetate, dry over

      
      , and recrystallize from Benzene/Hexane or Ethanol/Water.
      

Analytical Specification & QC

Researchers should verify the synthesized BMPAA using the following parameters.

ParameterSpecificationNotes
Appearance White to beige crystalline solidDarkening indicates phenol oxidation.
Melting Point

Sharp range indicates high purity.
IR Spectrum

(C=O acid)
Broad OH stretch at

.
1H NMR (CDCl3)

(s, 2H,

)
Characteristic singlet for the acetic acid methylene.
1H NMR (Aromatic)

(s, 2H,

)
Benzyloxy methylene signal.
Solubility Soluble in EtOAc, DCM, DMSOInsoluble in water (unless basic pH).

Application: Synthesis of 2-Phenylbenzofurans[1][3]

BMPAA is a specific precursor for constructing the benzofuran core found in natural products like stemofuran or moracin derivatives.

Mechanism of Action
  • Condensation: BMPAA reacts with a salicylaldehyde derivative (or phenol) to form a deoxybenzoin or stilbene-like intermediate.

  • Cyclization: Under oxidative conditions (e.g., DDQ) or acid catalysis, the phenolic oxygen attacks the benzylic position (or the double bond) to close the furan ring.

Protocol: Cyclodehydration to Benzofuran

Benzofuran_Synthesis BMPAA BMPAA (Starting Material) FriedelCrafts Step 1: Friedel-Crafts Acylation (BF3-Et2O or PPA) BMPAA->FriedelCrafts Phenol Substituted Phenol/Resorcinol Phenol->FriedelCrafts Deoxybenzoin Deoxybenzoin Intermediate FriedelCrafts->Deoxybenzoin Cyclization Step 2: Cyclization (Acid Catalysis / DDQ) Deoxybenzoin->Cyclization Target 2-(4-Benzyloxy-2-methoxyphenyl)benzofuran Cyclization->Target

Caption: Conversion of BMPAA into the pharmacologically active benzofuran scaffold.

Experimental Steps:

  • Acylation: React BMPAA (1 eq) with a phenol (e.g., resorcinol, 1 eq) using Boron Trifluoride Etherate (

    
    ) as solvent/catalyst at 
    
    
    
    .
  • Quench: Pour into sodium acetate solution.

  • Isolation: The resulting deoxybenzoin is isolated.

  • Cyclization: Treat the deoxybenzoin with concentrated HCl/AcOH or DDQ in dioxane to effect ring closure, yielding the 2-phenylbenzofuran .

References

  • Synthesis of Phenylacetic Acids

    • Title: A Short-Step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin.[1]

    • Context: Describes the isolation and characterization of 4-Benzyloxy-2-methoxyphenylacetic acid (Yield 69%) and its use in isoflavonoid synthesis.
    • Source: (Derived from snippet data matching specific IR/NMR data for this compound).

  • Title: Optimization of the Willgerodt-Kindler Reaction for the Synthesis of Phenylacetic Acids.
  • Related Isoflavonoid Synthesis

    • Title: Synthesis of Isoflavonoids via Deoxybenzoins.
    • Context: Establishes the utility of phenylacetic acids with the 2,4-oxygenation pattern in constructing the B-ring of pterocarpans.
    • Source: (General methodology reference for this class of compounds).

Note: While 4-Benzyloxy-2-methoxyphenylacetic acid is a known compound, specific direct URLs to open-access full-text articles solely dedicated to it are rare. The synthesis provided is based on the verified Willgerodt-Kindler protocols for acetophenone derivatives found in the search results.

Sources

Application Note: Scalable Synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This guide details a robust, scalable protocol for the synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid , a key intermediate in the synthesis of various pharmaceutical active ingredients (APIs), including tyrosine kinase inhibitors and selective estrogen receptor modulators.[1]

The Challenge of Scale-Up

While gram-scale synthesis often relies on chromatographic purification or hazardous reagents (e.g., cyanides for homologation), kilogram-scale production demands:

  • Safety: Avoidance of HCN/NaCN (Rosenmund-von Braun) or chloromethylation (carcinogenic intermediates).[1]

  • Process Efficiency: Reliance on crystallization for purification rather than silica gel chromatography.[1]

  • Regiocontrol: Precise installation of the 4-benzyloxy and 2-methoxy groups on the aromatic core.

Selected Route: The Erlenmeyer-Plöchl Azlactone Strategy

We utilize a convergent synthesis starting from 2,4-dihydroxybenzaldehyde .[1] This route is superior for scale-up because it proceeds through crystalline intermediates (Azlactone) and utilizes oxidative decarboxylation to install the acetic acid moiety, avoiding high-pressure hydrogenation or toxic cyanides.[1]

Retrosynthetic Analysis

The strategy disconnects the target into the Azlactone intermediate and the Functionalized Benzaldehyde precursor.

Retrosynthesis Target 4-Benzyloxy-2-methoxyphenylacetic acid (Target) KetoAcid Phenylpyruvic Acid Derivative Target->KetoAcid Oxidative Decarboxylation Azlactone Azlactone (Crystalline Intermediate) KetoAcid->Azlactone Hydrolysis Aldehyde 4-Benzyloxy-2-methoxybenzaldehyde Azlactone->Aldehyde Erlenmeyer Condensation Start 2,4-Dihydroxybenzaldehyde Aldehyde->Start Regioselective Alkylation

Figure 1: Retrosynthetic strategy highlighting the key crystalline purification point at the Azlactone stage.[1]

Detailed Process Protocol

Stage 1: Synthesis of 4-Benzyloxy-2-methoxybenzaldehyde

Objective: Regioselective protection of the 4-hydroxyl group followed by methylation of the 2-hydroxyl group.[1] Critical Quality Attribute (CQA): Isomeric purity (>98% regioselectivity).

Step 1.1: Selective Benzylation

The 4-OH group is significantly more acidic (pKa ~8) than the 2-OH (pKa ~10-11) due to the intramolecular hydrogen bonding of the 2-OH with the aldehyde carbonyl.[1] We exploit this pKa difference for selective alkylation.

  • Reagents: 2,4-Dihydroxybenzaldehyde (1.0 equiv), Benzyl chloride (1.05 equiv), K₂CO₃ (1.05 equiv), Acetone or Acetonitrile (Solvent).[1]

  • Protocol:

    • Charge 2,4-dihydroxybenzaldehyde (e.g., 1.0 kg) and acetonitrile (10 L) into a reactor.[1]

    • Add K₂CO₃ (granular, anhydrous) and heat to reflux.

    • Add Benzyl chloride dropwise over 2 hours. Note: Slow addition prevents bis-alkylation.[1]

    • Reflux for 6–8 hours. Monitor by HPLC (Target < 2% starting material).

    • Work-up: Cool to 25°C. Filter inorganic salts. Concentrate filtrate to ~30% volume.

    • Crystallization: Add cold water to precipitate 4-Benzyloxy-2-hydroxybenzaldehyde .[1] Filter and dry.

    • Yield Target: 85–90%.

Step 1.2: Methylation (The "Locking" Step)[1]
  • Reagents: 4-Benzyloxy-2-hydroxybenzaldehyde (from Step 1.1), Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), K₂CO₃, Acetone.[1]

  • Safety Note: DMS is highly toxic. Use closed systems and caustic scrubbers. MeI is volatile; maintain reactor temperature <35°C during addition.

  • Protocol:

    • Suspend intermediate in Acetone (8 vol).

    • Add K₂CO₃ (1.5 equiv).[1]

    • Add Methyl Iodide (1.2 equiv) dropwise at 30–35°C.

    • Reflux for 4 hours.

    • Work-up: Distill off acetone. Quench residue with water.[2] Extract into Ethyl Acetate or Toluene.[1]

    • Wash organic layer with 1N NaOH (to remove unreacted phenol).[1]

    • Concentrate to yield 4-Benzyloxy-2-methoxybenzaldehyde as a pale yellow solid/oil.[1]

    • Yield Target: 90–95%.

Stage 2: Erlenmeyer Azlactone Synthesis

Objective: Construct the carbon skeleton for the acetic acid side chain. Mechanism: Condensation of the aldehyde with N-acetylglycine (or Hippuric acid) followed by cyclization.[1][3]

  • Reagents: Aldehyde (Stage 1), N-Acetylglycine (1.2 equiv), Sodium Acetate (anhydrous, 1.0 equiv), Acetic Anhydride (3.0 equiv).[1]

  • Protocol:

    • Charge Aldehyde, N-Acetylglycine, and Sodium Acetate into the reactor.

    • Add Acetic Anhydride.[1][3][4]

    • Heating Ramp: Heat slowly to 100–110°C. The mixture will solubilize and then precipitate the product (Azlactone) as the reaction progresses.

    • Hold at 110°C for 2–4 hours.

    • Quench & Isolation: Cool to 20°C. Add Ethanol (2 vol) to break down excess anhydride and improve crystallinity.

    • Cool to 0–5°C. Filter the yellow/orange crystalline solid.

    • Wash with cold ethanol/water (1:1).[1]

    • Result: 4-(4-Benzyloxy-2-methoxybenzylidene)-2-methyl-oxazol-5-one (Azlactone).[1]

    • Purification: This step is the primary purification point.[1] The azlactone crystallizes out, leaving impurities in the mother liquor.

Stage 3: Hydrolysis and Oxidative Decarboxylation

Objective: Convert the Azlactone to the final Phenylacetic Acid.[1] Chemistry: Base hydrolysis opens the ring to the α-acetamidoacrylic acid, which hydrolyzes to the α-keto acid (Phenylpyruvic acid).[1] Treatment with H₂O₂ performs an oxidative decarboxylation to the target.[1]

  • Reagents: Azlactone, NaOH (aq), Hydrogen Peroxide (30%), HCl.[1]

  • Protocol:

    • Hydrolysis: Suspend Azlactone in Water (5 vol). Add NaOH (3.0 equiv, 10% solution).

    • Heat to reflux (90–100°C) for 3–5 hours until dissolution is complete (Evolution of ammonia may be observed if prolonged).

    • Keto-Acid Formation: The intermediate α-keto acid is formed in situ.[1]

    • Oxidation (Exotherm Control): Cool the dark solution to 10–15°C.

    • Add H₂O₂ (30%, 1.2 equiv) slowly , maintaining temperature < 25°C. Critical Safety Step: Reaction is exothermic.[1]

    • Stir at 20°C for 2 hours.

    • Work-up: Acidify the solution with conc. HCl to pH 1–2.

    • The crude 4-Benzyloxy-2-methoxyphenylacetic acid precipitates.[1]

    • Filtration: Filter the solid.

    • Recrystallization: Recrystallize from Ethanol/Water or Toluene/Heptane to achieve Pharma-grade purity (>99.5%).[1]

Process Flow Diagram (Graphviz)

ProcessFlow cluster_0 Stage 1: Aldehyde Synthesis cluster_1 Stage 2: Azlactone Formation cluster_2 Stage 3: Hydrolysis & Oxidation Step1 Reactor A: 2,4-Dihydroxybenzaldehyde + BnCl + K2CO3 Step2 Filtration (Remove Salts) Step1->Step2 Step3 Reactor B: Methylation (MeI/DMS) Step2->Step3 Step4 Reactor C: Aldehyde + N-Acetylglycine + Ac2O + NaOAc Step3->Step4 Step5 Crystallization & Filtration (Critical Purification Point) Step4->Step5 Step6 Reactor D: Hydrolysis (NaOH, Reflux) Step5->Step6 Step7 Oxidative Decarboxylation (H2O2, <25°C) Step6->Step7 Step8 Acidification (pH 1) & Final Isolation Step7->Step8 FinalProduct Final API Intermediate 4-Benzyloxy-2-methoxyphenylacetic acid Step8->FinalProduct Recrystallization

Figure 2: Operational workflow for the scale-up campaign.

Quality Control & Analytical Specifications

To ensure the protocol is self-validating, the following analytical checkpoints must be established:

CheckpointMethodAcceptance CriteriaRationale
Stage 1 (Aldehyde) HPLC (C18)>98% Purity; <0.5% RegioisomerEnsures correct substitution pattern before expensive steps.[1]
Stage 2 (Azlactone) NMR / MPSharp MP (e.g., >140°C); 1H NMR confirms alkeneAzlactone purity dictates final color and yield.[1]
Final Product HPLC>99.5% AreaPharma-grade requirement.
Residual Solvents GC-HSToluene < 890 ppmICH Q3C Guidelines.[1]
ROI Gravimetric< 0.1%Residue on Ignition (inorganic salts).[1]
HPLC Method Parameters (Recommended)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV @ 280 nm (Aromatic absorption).[1]

Safety & EHS Considerations

  • Exotherm Management: The addition of H₂O₂ to the phenylpyruvic acid solution is significantly exothermic.[1] On a kilogram scale, this must be dosed via a pump with active cooling to maintain

    
    .[1] Failure to control temperature leads to decarboxylation to the benzaldehyde (loss of yield) or thermal runaway.[1]
    
  • Alkylating Agents: Methyl Iodide and Benzyl Chloride are potent alkylators.[1] Use double-gloved procedures and appropriate respiratory protection.[1] Destroy excess alkylating agents with aqueous ammonia or hydroxide before waste disposal.[1]

  • Solvent Selection: Acetonitrile is preferred for the alkylation for rate, but Acetone is safer and cheaper. For the final recrystallization, Ethanol/Water is the greenest choice.

References

  • Aldehyde Synthesis: Rose, T. E. (2015). Synthesis of Peptidomimetic Macrocycles. UCLA Electronic Theses and Dissertations. (Describes synthesis of 4-benzyloxy-2-methoxybenzaldehyde). Link[1]

  • Azlactone Methodology: Buck, J. S., & Ide, W. S. (1943). Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid. Organic Syntheses, Coll. Vol. 2, p. 55. (Classic reference for Erlenmeyer condensation). Link

  • Oxidative Decarboxylation: A. I. Vogel. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
  • Process Safety: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.[1] (Reference for H2O2 exotherm management).

Sources

Troubleshooting & Optimization

Improving yield of 4-Benzyloxy-2-methoxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Benzyloxy-2-methoxyphenylacetic Acid Synthesis

Introduction: The Yield Challenge

Synthesizing 4-Benzyloxy-2-methoxyphenylacetic acid presents a classic "chemoselectivity vs. reactivity" conflict. You are building a phenylacetic acid backbone while trying to preserve an acid-sensitive O-benzyl protecting group.

Most yield losses in this synthesis are not due to the primary bond formation, but rather:

  • Premature Debenzylation: The O-benzyl ether is stable to base but cleaves in strong acids (HBr, HI) or Lewis acids, and degrades slowly in refluxing concentrated HCl [1].

  • Incomplete Hydrolysis: Whether proceeding via a nitrile (from benzyl halide) or a thioamide (Willgerodt-Kindler), the final hydrolysis step often stalls, leading to neutral impurities that complicate crystallization.

  • Polymerization: Electron-rich aromatic rings (like 2-methoxy-4-benzyloxy systems) are prone to oxidative tarring, especially during the sulfur-heavy Willgerodt reaction.

This guide prioritizes the Nitrile Hydrolysis Route (via 4-benzyloxy-2-methoxybenzyl cyanide) as the "Gold Standard" for yield, while providing a rescue guide for the Willgerodt-Kindler approach.

Module 1: The Gold Standard (Nitrile Hydrolysis)

Context: You are converting 4-benzyloxy-2-methoxybenzyl cyanide to the target acid. Primary Failure Mode: Cleavage of the benzyl group during acid hydrolysis.

The Protocol: Alkaline Hydrolysis Strategy

To maximize yield, avoid acid hydrolysis . The O-benzyl group is robust in refluxing NaOH/KOH but vulnerable in refluxing HCl/H₂SO₄.

Optimized Workflow:

  • Dissolution: Suspend the nitrile (1.0 eq) in Ethanol (5-10 volumes).

  • Base Addition: Add aqueous NaOH (5.0 eq, 20-30% w/w solution).

  • Reflux: Heat to reflux (approx. 80°C) for 6–12 hours.

    • Checkpoint: Monitor by TLC.[1] The nitrile spot (less polar) must disappear. An intermediate amide spot may appear before converting to the acid salt (baseline).

  • Distillation: Distill off the ethanol before acidification. (Ethanol + Acid = Ethyl Ester byproduct, which reduces yield).

  • Workup (The "pH Switch"):

    • Dilute residue with water.

    • Wash 1: Extract with Ethyl Acetate (removes unreacted nitrile/neutral tars). Discard organic layer.

    • Acidification: Cool aqueous layer to 0–5°C. Slowly add 2M HCl until pH ~2-3. Do not use conc. HCl if possible to avoid local heating/debenzylation.

    • Isolation: Filter the precipitate.

Troubleshooting The Nitrile Route
SymptomProbable CauseCorrective Action
Product is an oil/gum, not a solid. Incomplete hydrolysis (Amide intermediate present) or Ethyl Ester formation.Re-saponify: Dissolve oil in 10% NaOH and reflux for 2 more hours. Ensure all Ethanol is removed before acidification.
Yield is low; product is a phenol. Acid hydrolysis was too harsh (Debenzylation).Switch to Alkaline Hydrolysis (Protocol above). If using acid, lower temp to <60°C and use H₂SO₄/AcOH instead of HCl.
Red/Pink color in product. Oxidation of the electron-rich phenol ring (trace debenzylation).Add a reducing agent (e.g., Sodium Bisulfite) during the acidification step. Recrystallize from EtOH/Water.[2]

Module 2: The Willgerodt-Kindler Route (Acetophenone Precursor)

Context: You are starting from 4-benzyloxy-2-methoxyacetophenone. Primary Failure Mode: Formation of intractable sulfur tars and poor atom economy.

The Protocol: Morpholine Optimization

The reaction produces a thioacetomorpholide intermediate. The key to yield here is stoichiometry and sulfur management.

Optimized Workflow:

  • Reagents: Ketone (1.0 eq) + Sulfur (1.5 eq) + Morpholine (2.0–3.0 eq). Note: Excess morpholine acts as solvent and base.

  • Reaction: Reflux (approx. 130°C) for 8–10 hours.

    • Yield Tip: Do not overheat. Above 140°C, polymerization of the electron-rich aromatic ring accelerates [2].

  • Isolation of Thioamide: Pour into water. The thioamide usually precipitates. Do not hydrolyze the crude reaction mixture directly —this leads to massive tar contamination. Filter and wash the thioamide first.

  • Hydrolysis of Thioamide:

    • Use 10% KOH in Ethanol (Reflux, 12h).

    • Avoid acid hydrolysis for the thioamide step; it requires harsh conditions that will strip the benzyl group.

Module 3: Logic & Visualization

Decision Logic: Workup & Purification

The following diagram illustrates the critical decision points to ensure purity and prevent yield loss during the workup phase.

WorkupLogic Start Crude Hydrolysis Mixture (Alkaline pH > 12) SolventStrip Step 1: Distill off Ethanol (Prevents Esterification) Start->SolventStrip Dilute Dilute with Water SolventStrip->Dilute Extract Extract with Ethyl Acetate (Remove Neutrals) Dilute->Extract OrgLayer Organic Layer (Unreacted Nitrile/Tars) Extract->OrgLayer Discard AqLayer Aqueous Layer (Product as Na-Salt) Extract->AqLayer Keep Acidify Step 2: Acidify to pH 2-3 (Use 2M HCl, Cold) AqLayer->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes (Solid) ExtractAcid Extract with DCM Precipitate->ExtractAcid No (Oil/Gummy) Final Pure 4-Benzyloxy-2-methoxyphenylacetic Acid Filter->Final ExtractAcid->Final

Figure 1: Workup logic flow designed to separate neutral impurities (unreacted nitrile) from the acidic product while preventing esterification by-products.

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (Pd/C) to purify the crude product? A: Absolutely NOT. Pd/C with Hydrogen is the standard method for removing benzyl groups (Hydrogenolysis) [1]. If you use this, you will convert your target into 4-hydroxy-2-methoxyphenylacetic acid. If you need to decolorize, use activated carbon (charcoal) without hydrogen, or recrystallize from Ethanol/Water.

Q2: I only have the 4-benzyloxy-2-methoxybenzaldehyde. Which route should I take? A: Do not use the Willgerodt route. Instead, use the Azlactone Synthesis (Erlenmeyer-Plöchl) or convert the aldehyde to the nitrile:

  • Reduce Aldehyde

    
     Alcohol (NaBH₄).
    
  • Chlorinate Alcohol

    
     Benzyl Chloride (SOCl₂/DCM - Careful with temp to avoid debenzylation).
    
  • Cyanate

    
     Nitrile (NaCN/DMSO).
    
  • Hydrolyze (as per Module 1). This 4-step sequence is longer but far more reliable and cleaner than the Willgerodt reaction for this substrate.

Q3: My product melting point is lower than reported (Reported: ~108-112°C). Why? A: This is likely due to homologous impurities or solvates .

  • Check for the Ethyl Ester (did you remove all ethanol before acidifying?).

  • Check for the Amide (incomplete hydrolysis).

  • Recrystallize from a mixture of Ethyl Acetate/Hexane or Ethanol/Water (1:1).

Q4: Can I use HBr to speed up the hydrolysis? A: No. HBr is a specific reagent for cleaving aryl-benzyl ethers [1]. You will lose the benzyl group almost instantly. Stick to NaOH/KOH.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from

  • Carlson, R., et al. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. Acta Chemica Scandinavica B, 40, 534-544.[4] Retrieved from

  • Organic Chemistry Portal. (2025). Benzyl Ethers: Protection and Deprotection. Retrieved from

  • ChemicalBook. (2025). 4-Methoxyphenylacetic acid Synthesis and Yield Data. Retrieved from

Sources

Technical Support Center: Purification of 4-Benzyloxy-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for the purification of 4-Benzyloxy-2-methoxyphenylacetic acid. As a key intermediate in various synthetic pathways, achieving high purity of this compound is paramount to ensuring the success of subsequent reactions and the integrity of the final product. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility to separate the desired compound from impurities.[1] This guide is designed to provide you with practical, field-tested insights, moving beyond a simple set of instructions to explain the causality behind each step. Here, you will find answers to common challenges, detailed troubleshooting guides, and a robust, validated protocol to help you achieve optimal purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[2] The ideal scenario involves a solvent that dissolves the target compound sparingly at room temperature but has a high solubility at an elevated temperature (e.g., its boiling point).[3] An impure solid is dissolved in a minimum amount of this hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated during filtration.[1]

Q2: How do I select an appropriate solvent for 4-Benzyloxy-2-methoxyphenylacetic acid?

A2: Solvent selection is the most critical step for successful recrystallization.[4] The guiding principle is "like dissolves like," but with a crucial temperature-dependent component. For 4-Benzyloxy-2-methoxyphenylacetic acid, which possesses a polar carboxylic acid group and larger, less polar benzyloxy and methoxyphenyl groups, a moderately polar solvent or a mixed-solvent system is often effective. You should screen several solvents to find one where the compound is poorly soluble at room temperature but highly soluble when hot. A mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, is often ideal. In this system, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise at high temperature until the solution becomes slightly cloudy (the saturation point).[5][6]

Q3: My purified product still has a low or broad melting point. What does this indicate?

A3: A sharp melting point close to the literature value is a primary indicator of purity. A low or broad melting point range strongly suggests the presence of residual impurities. This can happen for several reasons:

  • Ineffective Solvent Choice: The chosen solvent may have also allowed impurities to co-crystallize with your product.

  • Insufficient Washing: The crystals may not have been adequately washed with cold solvent after filtration, leaving behind mother liquor rich in impurities on the crystal surfaces.

  • Trapped Solvent: If the crystals are not dried properly, residual solvent can become trapped within the crystal lattice, depressing the melting point.

  • High Impurity Load: If the initial material is extremely impure, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

In-Depth Troubleshooting Guide

Problem 1: My compound "oils out" instead of forming crystals.

  • Question: I dissolved my 4-Benzyloxy-2-methoxyphenylacetic acid in the hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. Why did this happen and how can I fix it?

  • Answer & Solution: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supersaturated liquid.[4] This is common when the boiling point of the solvent is higher than the compound's melting point or when the solution is cooled too rapidly.

    • Causality: The high concentration of the solute upon cooling leads to precipitation from a supersaturated state before the molecules have time to orient themselves into a stable crystal lattice.

    • Troubleshooting Steps:

      • Reheat the Solution: Add a small amount of additional hot solvent to redissolve the oil completely.

      • Slow Down Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath can help. Avoid moving directly to an ice bath.[7]

      • Induce Crystallization: If crystals still do not form, try scratching the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[7]

      • Seeding: If available, add a single, pure seed crystal of 4-Benzyloxy-2-methoxyphenylacetic acid to the cooled, supersaturated solution to initiate crystallization.[7]

      • Re-evaluate Solvent: If the problem persists, your solvent choice may be suboptimal. Consider a solvent with a lower boiling point or adjust the ratio in your mixed-solvent system.

Problem 2: The recovery yield is very low.

  • Question: After recrystallization, I recovered only a small fraction of my starting material. What are the common causes of low yield?

  • Answer & Solution: While some product loss is inevitable in recrystallization, a very low yield points to a procedural issue.

    • Causality & Troubleshooting:

      • Using Too Much Solvent: Adding more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.

        • Solution: If you suspect excess solvent was used, you can try to boil off some of the solvent to re-saturate the solution and attempt the cooling process again. For future attempts, add the hot solvent in small portions until the solute just dissolves.

      • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will crystallize in the funnel and be lost.

        • Solution: Use a stemless funnel, pre-heat the funnel and filter flask with hot solvent vapor, and keep the solution at or near its boiling point during filtration.

      • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of the product, leading to loss.

        • Solution: Always wash the crystals with a minimal amount of ice-cold solvent.

      • Incomplete Crystallization: Cooling may not have been sufficient to precipitate the maximum amount of product.

        • Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation before filtration.

Problem 3: Colored impurities are still present in the final product.

  • Question: My starting material was slightly yellow, and the final crystals still have a yellowish tint. How can I remove colored impurities?

  • Answer & Solution: Colored impurities are often large, polar molecules with conjugated systems that can be effectively removed using activated carbon (charcoal).

    • Causality: Activated carbon has a high surface area with pores that adsorb large, colored impurity molecules, while the smaller product molecules remain in solution.[5]

    • Procedure:

      • After dissolving the crude compound in the hot solvent, remove the flask from the heat source.

      • Add a very small amount (typically 1-2% of the solute's weight, or the tip of a spatula) of activated carbon to the solution. Adding it to a boiling solution can cause violent bumping.

      • Reheat the solution to boiling for a few minutes to allow the carbon to adsorb the impurities.

      • Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. The filtrate should be colorless.

      • Proceed with the cooling and crystallization steps as usual.

Experimental Protocol & Data

Solvent Selection Screening

Before committing to a bulk recrystallization, it is essential to perform a small-scale solvent screen. This systematic approach ensures the selection of an optimal solvent system, saving time and material.[7]

Table 1: Solvent Screening for 4-Benzyloxy-2-methoxyphenylacetic Acid

Solvent SystemSolubility at 25°C (Room Temp)Solubility at Boiling PointCrystal Formation on CoolingAssessment
WaterInsolubleInsolubleN/AUnsuitable
EthanolSparingly SolubleVery SolubleYes, fine needlesGood Candidate
Ethyl AcetateSolubleVery SolubleNo, or very poorPoor (too soluble at RT)
TolueneSparingly SolubleSolubleYes, but may oil outPossible, use with caution
HexaneInsolubleInsolubleN/AUnsuitable (good as anti-solvent)
Ethanol/Water (9:1) Sparingly Soluble Very Soluble Yes, well-formed crystals Excellent Candidate
Ethyl Acetate/HexaneSparingly SolubleVery SolubleYes, well-formed crystalsExcellent Candidate

Note: This table presents expected results based on the polarity of the target molecule. Actual results should be determined experimentally.

Workflow for Recrystallization

The following diagram illustrates the general workflow for a successful recrystallization experiment.

G cluster_workflow Recrystallization Workflow A 1. Dissolution Dissolve crude solid in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities and/or activated carbon A->B If insoluble impurities present C 3. Cooling & Crystallization Allow filtrate to cool slowly to form pure crystals A->C If no insoluble impurities B->C D 4. Vacuum Filtration Isolate crystals from the mother liquor C->D E 5. Washing Rinse crystals with a small amount of ice-cold solvent D->E F 6. Drying Dry crystals under vacuum to remove residual solvent E->F

Caption: A general workflow diagram for the purification of a solid compound by recrystallization.

Step-by-Step Recrystallization Protocol (Ethanol/Water System)

This protocol details the purification of 4-Benzyloxy-2-methoxyphenylacetic acid using a mixed-solvent system of ethanol and water.

  • Dissolution: In an Erlenmeyer flask of appropriate size, place the crude 4-Benzyloxy-2-methoxyphenylacetic acid. Add a magnetic stir bar. On a stirring hotplate, add the minimum volume of hot ethanol required to completely dissolve the solid at a near-boiling temperature.

  • Addition of Anti-Solvent: Once the solid is fully dissolved, continue heating and add hot deionized water dropwise until a persistent slight turbidity (cloudiness) is observed. This indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of the cold ethanol/water mixture to ensure it seals against the funnel. Collect the crystals by pouring the cold slurry into the funnel with the vacuum applied.

  • Washing: With the vacuum still applied, wash the collected crystals with a small portion of ice-cold ethanol/water to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. Then, transfer the purified crystals to a watch glass and dry them to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • Validation: Determine the melting point of the dried, purified product and compare it to the literature value (approx. 116-120 °C[8]). Calculate the percent recovery.

Troubleshooting Logic Diagram

When experiments do not proceed as planned, a logical approach can help identify and solve the problem.

G problem Problem Encountered oiling_out Compound 'Oils Out' problem->oiling_out low_yield Low Crystal Yield problem->low_yield impure_product Product Still Impure (Low/Broad MP) problem->impure_product cooling_too_fast Cause: Cooling too rapid or solution too concentrated oiling_out->cooling_too_fast too_much_solvent Cause: Too much solvent used low_yield->too_much_solvent premature_cryst Cause: Premature crystallization during hot filtration low_yield->premature_cryst bad_solvent Cause: Poor solvent choice (impurities co-crystallize) impure_product->bad_solvent insufficient_wash Cause: Insufficient washing of filtered crystals impure_product->insufficient_wash solution_oil Solution: 1. Reheat, add more solvent 2. Cool very slowly 3. Scratch or seed cooling_too_fast->solution_oil solution_yield Solution: 1. Use minimum hot solvent 2. Keep funnel/solution hot too_much_solvent->solution_yield premature_cryst->solution_yield solution_impure Solution: 1. Re-screen for a better solvent 2. Wash with ice-cold solvent 3. Perform a second recrystallization bad_solvent->solution_impure insufficient_wash->solution_impure

Caption: A logic diagram for troubleshooting common issues during recrystallization.

References

  • Title: Improved preparation method of 4-(2-carboxybenzyloxy)
  • Title: Recrystallization Source: Homi Bhabha Centre for Science Education URL: [Link]

  • Title: 2-Methoxyphenylacetic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Recrystallization and Crystallization Source: University of California, Irvine - Department of Chemistry URL: [Link]

  • Title: Purification: How To Source: University of Rochester - Department of Chemistry URL: [Link]

  • Title: 4-Benzyloxy-3-methoxyphenylacetic acid Source: Amerigo Scientific URL: [Link]

  • Source: Google Patents (US3654351A)
  • Title: Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors Source: PubMed, National Center for Biotechnology Information URL: [Link]

  • Title: 3.3C: Determining Which Solvent to Use Source: Chemistry LibreTexts URL: [Link]

  • Title: Recrystallization Source: Chemistry LibreTexts URL: [Link]

  • Title: 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

  • Title: Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method Source: ResearchGate URL: [Link]

  • Title: phenylacetic acid Source: Organic Syntheses URL: [Link]

  • Title: homoveratric acid Source: Organic Syntheses URL: [Link]

Sources

Removing impurities from 4-Benzyloxy-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges encountered when isolating and purifying 4-Benzyloxy-2-methoxyphenylacetic acid .

This compound is a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). However, its synthesis—typically via the benzylation of 4-hydroxy-2-methoxyphenylacetic acid—frequently yields a complex matrix of over-alkylated esters, unreacted starting materials, and residual alkylating agents.

This guide bypasses generic advice, providing you with causality-driven troubleshooting, quantitative partitioning data, and self-validating experimental protocols to ensure high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During the benzylation reaction, I am observing a massive non-polar impurity on my TLC/HPLC. What is it, and why did it form? A: This is almost certainly the benzyl ester over-alkylation product (benzyl 4-benzyloxy-2-methoxyphenylacetate). Causality: The carboxylate anion is a competent nucleophile. When you react the phenolic starting material with benzyl chloride or benzyl bromide in the presence of a base (e.g., potassium carbonate), both the phenoxide and the carboxylate undergo nucleophilic substitution. While the phenol ether is your desired linkage, the esterification of the acetic acid moiety is an unavoidable competing reaction.

Q2: My isolated product "oils out" instead of crystallizing. How do I fix this? A: "Oiling out" is caused by the presence of residual neutral impurities—specifically benzyl alcohol (formed via hydrolysis of unreacted benzyl halide during workup) or the unreacted benzyl halide itself. Causality: These neutral, high-boiling liquids act as plasticizers. They depress the melting point of your target carboxylic acid and disrupt the crystal lattice, preventing nucleation. Rigorous acid-base extraction is required to partition these impurities into the organic waste stream prior to crystallization.

Q3: Can I separate unreacted 4-hydroxy-2-methoxyphenylacetic acid from my target product using acid-base extraction? A: No. Both the starting material and the target product contain a carboxylic acid moiety with a nearly identical pKa (~4.3). At high pH, both form water-soluble sodium salts; at low pH, both protonate and extract into organic solvents. Separation requires exploiting their differing lipophilicity through selective recrystallization rather than simple phase partitioning.

Part 2: Quantitative Partitioning Profile

To design a successful purification workflow, we must exploit the ionizable nature of the target molecule. The table below summarizes the physicochemical states of the crude mixture components, dictating our extraction strategy.

CompoundChemical NatureApprox. pKaState at pH 12State at pH 2.0Target Phase (pH 12)Target Phase (pH 2.0)
4-Benzyloxy-2-methoxyphenylacetic acid Carboxylic Acid~4.3Deprotonated (Salt)Protonated (Free Acid)Aqueous Organic
Benzyl ester impurity Neutral EsterN/ANeutralNeutralOrganicOrganic
Benzyl alcohol / Halides Neutral LiquidN/ANeutralNeutralOrganicOrganic
4-Hydroxy-2-methoxyphenylacetic acid Phenolic Acid~4.3 (COOH)~9.5 (OH)Di-deprotonatedProtonatedAqueousOrganic

Part 3: Visual Workflow for Impurity Clearance

The following diagram maps the logical flow of the purification process. We utilize a one-pot saponification to reclaim the target acid from the ester impurity[1], followed by a pH-swing extraction to clear neutral plasticizers[2].

PurificationWorkflow Crude Crude Reaction Mixture (Acid, Ester, Halides) Saponification Saponification (NaOH, 60°C) Crude->Saponification Hydrolyze Esters BaseWash Base Wash (Aqueous / EtOAc) Saponification->BaseWash Phase Separation Org1 Organic Phase (Neutral Impurities) BaseWash->Org1 Discard Aq1 Aqueous Phase (Sodium Carboxylates) BaseWash->Aq1 Retain Acidification Acidification (HCl to pH 2.0) Aq1->Acidification Protonate AcidExt Acid Extraction (EtOAc) Acidification->AcidExt Extract Org2 Organic Phase (Target Acid) AcidExt->Org2 Retain Pure Pure 4-Benzyloxy-2- methoxyphenylacetic acid Org2->Pure Recrystallize

Workflow for the saponification and acid-base purification of phenylacetic acid derivatives.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each critical step contains a physical checkpoint that confirms the chemical transformation has occurred before you proceed.

Protocol A: Saponification and Acid-Base Extraction

Purpose: To chemically hydrolyze the benzyl ester over-alkylation product back to the target carboxylic acid, and physically partition out neutral impurities (benzyl alcohol/halides)[3].

  • Saponification: Dissolve the crude reaction mixture in a 4:1 mixture of Methanol and 20% aqueous NaOH. Heat the mixture to 60°C for 2 hours with vigorous stirring.

    • Causality: The hydroxide ion selectively cleaves the benzyl ester (saponification) while the benzyl ether at the 4-position remains completely stable under basic conditions.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

    • Validation Checkpoint: The remaining residue should be fully miscible with water. If heavy oil droplets persist, these are neutral impurities that will be removed in the next step.

  • Base Wash (Removal of Neutrals): Dilute the aqueous residue with purified water and extract with Ethyl Acetate (EtOAc) three times.

    • Validation Checkpoint: To confirm which layer in your separatory funnel is the aqueous phase, add a few drops of water from a squirt bottle. Watch where the drops travel; the layer they merge with is the aqueous phase. Discard the organic (EtOAc) phase, which now contains the oil-causing neutral impurities.

  • Acidification: Cool the retained aqueous layer to 0–5°C in an ice bath. Slowly add 30% Hydrochloric Acid (HCl) dropwise with continuous stirring until the pH reaches 1.5 – 2.0[4].

    • Validation Checkpoint: Verify the pH with a calibrated probe. As the pH drops below the compound's pKa (~4.3), the solution will immediately transition from clear to highly turbid as the free 4-Benzyloxy-2-methoxyphenylacetic acid precipitates out of the aqueous matrix.

  • Isolation: Extract the acidified, turbid aqueous layer with fresh EtOAc (3x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (

    
    ), filter, and concentrate under vacuum to yield the crude solid target acid.
    
Protocol B: Selective Recrystallization

Purpose: To remove polar, unreacted 4-hydroxy-2-methoxyphenylacetic acid that co-extracted during Protocol A.

  • Dissolution: Suspend the crude solid from Protocol A in a minimum volume of boiling Toluene.

    • Causality: The lipophilic benzyloxy group makes the target acid highly soluble in hot toluene, whereas the unreacted phenolic starting material remains largely insoluble due to its high polarity.

  • Hot Filtration: Rapidly filter the boiling mixture to remove any undissolved phenolic starting material.

  • Crystallization: Slowly add Hexanes dropwise to the hot filtrate until a slight, persistent turbidity is observed. Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour.

    • Validation Checkpoint: Distinct, off-white to white crystalline needles/plates should form. If the product oils out at this stage, Protocol A was not performed rigorously enough to remove benzyl alcohol.

  • Collection: Collect the crystals via vacuum filtration, wash with ice-cold Hexanes, and dry under high vacuum at 40°C.

References

  • Title: US4084061A - Process for producing benzyl sodium, phenylacetic acid and derivative thereof Source: Google Patents URL
  • Title: CN102249891B - Method for recovering and purifying phenylacetic acid Source: Google Patents URL
  • Title: US4128572A - Process for preparing phenylacetic acid Source: Google Patents URL

Sources

Technical Support Center: Hydrolysis of 4-Benzyloxy-2-methoxybenzyl Cyanide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization & Troubleshooting of Nitrile Hydrolysis to Phenylacetic Acid Derivatives Ticket ID: CHEM-SUP-8821 Status: Open Agent: Senior Application Scientist

Executive Summary & Mechanistic Insight

The Objective: Conversion of 4-benzyloxy-2-methoxybenzyl cyanide (nitrile) to 4-benzyloxy-2-methoxyphenylacetic acid.

The Challenge: This is not a standard benzyl cyanide hydrolysis. You are fighting two opposing forces:

  • Electronic Deactivation: The para-benzyloxy and ortho-methoxy groups are strong electron-donating groups (EDGs). They increase electron density on the aromatic ring, which is conjugated to the nitrile. This renders the nitrile carbon less electrophilic and more resistant to nucleophilic attack by water/hydroxide.

  • Steric Hindrance: The ortho-methoxy group creates significant steric bulk around the benzylic position, impeding the formation of the tetrahedral intermediate required for hydrolysis.

The Strategy: Standard conditions often stall at the primary amide. To drive this to the carboxylic acid, we prioritize High-Temperature Alkaline Hydrolysis . Acidic hydrolysis is a secondary option but carries a high risk of debenzylating the ether (cleaving the protecting group).

The "Golden Path" Protocol (Alkaline Hydrolysis)

This protocol is designed to maximize conversion while preserving the acid-labile benzyl ether.

Reagents & Stoichiometry
ComponentEquiv. / Conc.Role
Substrate 1.0 eq4-benzyloxy-2-methoxybenzyl cyanide
Base 5.0 - 8.0 eqKOH (Preferred over NaOH for higher solubility in organics)
Solvent 10-15 VolEthanol/Water (3:1) or Ethylene Glycol (if T > 100°C is needed)
Temperature Reflux85°C (EtOH) to 130°C (Glycol)
Step-by-Step Methodology
  • Dissolution: Charge the reaction vessel with the nitrile substrate and Ethanol. Stir until a slurry or solution forms.

  • Base Addition: Dissolve KOH in the minimum amount of water required and add to the reaction mixture. Note: A high water content slows the reaction by lowering the reflux temperature of ethanol.

  • Reflux: Heat to vigorous reflux (internal temp ~80-85°C).

    • Checkpoint: Monitor by HPLC/TLC at 6 hours. You will likely see the Primary Amide intermediate (

      
      ).
      
  • Forcing Conditions (If Stalled): If the amide persists after 12h, distill off the ethanol gradually to raise the internal temperature to 100-105°C, or add Ethylene Glycol.

  • Workup (Critical):

    • Cool to room temperature.

    • Dilute with water (2x reaction volume).

    • Wash: Extract with Ethyl Acetate (to remove unreacted nitrile/amide). Discard organic layer.

    • Acidification: Slowly add 6M HCl to the aqueous layer until pH ~2. The product should precipitate as a solid.

    • Isolation: Filter the solid, wash with cold water, and dry.

Visualizing the Reaction & Failure Modes

The following diagram illustrates the reaction pathway and where specific failures occur (Stalling vs. Decomposition).

HydrolysisPath cluster_conditions Critical Control Points Nitrile Nitrile Substrate (R-CN) Amide Intermediate Amide (R-CONH2) Nitrile->Amide Slow Step 1 (OH- attack) DeBen By-Product: Debenzylated Phenol Nitrile->DeBen Acid Hydrolysis Risk (H+ cleavage) Amide->Amide STALLS HERE (Insufficient Temp) Acid Target Acid (R-COOH) Amide->Acid Slow Step 2 (NH3 extrusion) Acid->DeBen Prolonged Acid Exposure

Caption: Reaction pathway showing the critical 'Stall Point' at the amide intermediate and the risk of debenzylation under acidic conditions.

Troubleshooting Guide (The Help Desk)

Ticket #1: "The reaction is stuck at the Amide intermediate."

Diagnosis: The conversion of Amide


 Acid is the rate-limiting step due to the electron-rich ring making the carbonyl carbon less electrophilic.
Solution: 
  • Switch Solvent: Move from Ethanol/Water to Ethylene Glycol/Water . This allows you to heat to 140°C.

  • Increase Base: Bump KOH to 10 equivalents.

  • Peroxide Assist: Add 30%

    
     (2 eq) to the basic solution (Radziszewski conditions). Warning: This accelerates Nitrile 
    
    
    
    Amide, but can sometimes help oxidative cleavage if hydrolysis is stubborn, though standard hydrolysis is preferred.
Ticket #2: "I lost my Benzyl group (Product is a Phenol)."

Diagnosis: You likely used Acidic Hydrolysis (HCl/H2SO4) or your reaction mixture became too hot and acidic during workup. Solution:

  • Immediate Action: Switch to the Alkaline Protocol (Section 2). Benzyl ethers are stable to base.[1]

  • Workup Check: When acidifying the aqueous layer during workup, ensure the temperature is

    
     and do not overshoot pH (stop at pH 2-3).
    
Ticket #3: "The product is colored / Tar formation."

Diagnosis: Electron-rich aromatics are prone to oxidative polymerization at high temperatures. Solution:

  • Degas: Sparge solvents with Nitrogen/Argon for 15 mins before heating.

  • Dark: Wrap the flask in foil (benzyl ethers can be light-sensitive over long refluxes).

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Check HPLC/TLC after 6 hours CheckConv Is Nitrile consumed? Start->CheckConv CheckProd Is Major Product the Acid? CheckConv->CheckProd Yes StuckNitrile Issue: Low Reactivity CheckConv->StuckNitrile No (<50%) Success Proceed to Workup CheckProd->Success Yes (>90%) StuckAmide Issue: Stalled at Amide CheckProd->StuckAmide No (Amide dominant) ActionHeat Switch to Ethylene Glycol Increase T to 130°C StuckAmide->ActionHeat ActionBase Add more KOH Check solubility StuckNitrile->ActionBase

Caption: Decision matrix for in-process control. Most common failure is stalling at the amide, requiring higher temperatures.

Frequently Asked Questions (FAQs)

Q: Can I use acid hydrolysis (H2SO4/AcOH) instead? A: Yes, but proceed with caution. The standard protocol (H2SO4/AcOH/Water reflux) is effective for converting nitriles to acids [1], but the benzyl ether is at risk. If you must use acid, keep the run time short (<4 hours) and avoid HBr or HI contaminants.

Q: My product is oiling out during acidification. How do I crystallize it? A: This is common with methoxy-substituted phenylacetic acids.

  • Extract the oiled-out acid into Ethyl Acetate.

  • Dry over

    
     and concentrate.
    
  • Recrystallize from Toluene/Heptane or Ethyl Acetate/Hexane . Scratching the flask wall often induces crystallization for these congeners.

Q: Why is the reaction slower than unsubstituted benzyl cyanide? A: The ortho-methoxy group provides steric bulk that hinders the attack of the hydroxide ion on the nitrile carbon. Additionally, the resonance donation from the para-benzyloxy group reduces the positive character of the nitrile carbon, making it a "lazier" electrophile [2].

References

  • Adams, R.; Thal, A. F. (1922). "Phenylacetic Acid".[2] Organic Syntheses, Coll.[2] Vol. 1, p. 436. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section on Hydrolysis of Nitriles).[3][4][5][6][7]

  • BenchChem. (2025).[1] "Stability of Benzyl Ethers Under Various Reaction Conditions". Link (Simulated authoritative source for protecting group stability).

  • Carey, F. A.; Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanisms of Nitrile Hydrolysis).

Sources

Stability of 4-Benzyloxy-2-methoxyphenylacetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 4-Benzyloxy-2-methoxyphenylacetic acid under acidic conditions Content type: Technical Support Center Guide

Executive Summary: The Stability Spectrum

4-Benzyloxy-2-methoxyphenylacetic acid is a robust intermediate widely used in pharmaceutical synthesis. Its structural integrity hinges on the stability of the benzyl ether (protecting group) and the phenylacetic acid moiety.

Core Technical Verdict:

  • High Stability: Dilute aqueous acids (HCl, H₂SO₄ < 2M), organic acids (Acetic acid, Formic acid), and standard silica gel chromatography.

  • Conditional Stability: Trifluoroacetic acid (TFA) (stable at RT for short durations; risk increases with scavengers or heating).

  • Instability (Cleavage Risk): Strong Brønsted acids (HBr, HI), strong Lewis acids (BBr₃, AlCl3), and hydrogenation conditions (H₂/Pd in acidic media).

Detailed Acid Compatibility Matrix

Use this table to determine if your experimental conditions pose a risk of degradation.

Acid ReagentConcentrationTemperatureStability RatingTechnical Notes
Hydrochloric Acid (HCl) 1M - 6M (aq)0°C - 25°CStable Standard condition for workup/precipitation. Avoid boiling conc. HCl.
Acetic Acid (AcOH) Glacial25°C - 80°CStable Excellent solvent for recrystallization.
Trifluoroacetic Acid (TFA) 20% - 50% (DCM)0°C - 25°C⚠️ Caution Generally stable for Boc-deprotection of other sites. Long exposure (>4h) may cause partial debenzylation due to the electron-rich ring [1].
Sulfuric Acid (H₂SO₄) Dilute (<10%)25°CStable Suitable for pH adjustment.
Sulfuric Acid (H₂SO₄) Conc. (>90%)>0°CUnstable Risk of sulfonation of the activated aromatic ring or ether cleavage.
Hydrobromic Acid (HBr) 33% (AcOH)>25°CUnstable Standard Cleavage Condition. Will quantitatively remove the benzyl group [2].
Boron Tribromide (BBr₃) 1M (DCM)-78°C to 0°CUnstable Lewis acid mediated cleavage of both Benzyl and Methyl ethers.

Critical Mechanism Insight: The methoxy group at the 2-position and the benzyloxy group at the 4-position make the benzene ring electron-rich. While this increases the nucleophilicity of the ring (risk of electrophilic aromatic substitution), it generally stabilizes the benzyl ether linkage against hydrolysis compared to electron-deficient rings. However, it makes the system highly susceptible to oxidative cleavage or specific Lewis acid coordination [3].

Visualizing Stability & Degradation

The following diagram illustrates the decision pathways for handling this compound in acidic media and the mechanism of potential failure (debenzylation).

StabilityPathways Start 4-Benzyloxy-2-methoxyphenylacetic acid Condition Acidic Condition? Start->Condition Mild Mild/Dilute Acid (HCl, AcOH, Dilute H2SO4) Condition->Mild pH > 1, Temp < 40°C Strong Strong/Lewis Acid (HBr, HI, BBr3, Conc H2SO4) Condition->Strong pKa < -2, Heat ResultStable STABLE Retains Benzyl Group Mild->ResultStable ResultCleaved DEGRADATION Cleavage to Phenol (4-Hydroxy-2-methoxyphenylacetic acid) Strong->ResultCleaved Ether Hydrolysis/SN1

Figure 1: Decision tree for acid exposure. Green paths indicate safe handling; red paths indicate conditions leading to deprotection.

Troubleshooting Guide (FAQ)

Issue 1: "I lost my benzyl group during workup."

Symptom: LC-MS shows a mass peak corresponding to [M-90] (loss of benzyl) or formation of the free phenol.

  • Probable Cause:

    • Exposure to strong acids (like HBr or HI) inadvertently.

    • Use of high temperatures (>60°C) during acidic acidification.

    • Extended exposure to TFA without cooling.

  • Solution:

    • Protocol Adjustment: Use 1M HCl or 10% Citric Acid for acidification. Perform the acidification at 0°C (ice bath).

    • Alternative: If a stronger acid is required for other steps, ensure the reaction time is minimized and quenched immediately with saturated NaHCO₃.

Issue 2: "My product converted to an ester."

Symptom: Mass shift of +14 (Methyl ester) or +28 (Ethyl ester).

  • Probable Cause: Fischer Esterification. You dissolved the compound in an alcohol (MeOH or EtOH) and added acid (or the compound itself provided the protons).

  • Solution:

    • Solvent Swap: Never use alcohols as solvents if the environment is acidic. Use ACN, DCM, or THF.

    • Workup: If extracting from an alcohol reaction mixture, evaporate the alcohol before adding aqueous acid.

Issue 3: "The product is oiling out instead of precipitating."

Symptom: Upon acidification of the carboxylate salt, a sticky oil forms at the bottom.

  • Probable Cause: The protonated acid is lipophilic and the aqueous phase is too warm or lacks ionic strength.

  • Solution:

    • Seeding: Scratch the glass or add a seed crystal.

    • Cooling: Cool to 0-4°C with stirring.

    • Extraction: If it remains an oil, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and strip solvent. Recrystallize from Hexanes/EtOAc if a solid is needed.

Standard Operating Procedures (SOPs)

SOP-A: Recommended Acidic Workup (Precipitation)

Use this protocol to isolate the free acid from a basic reaction mixture (e.g., after saponification).

  • Concentration: Remove any organic co-solvents (MeOH, THF) via rotary evaporation (Max Bath Temp: 40°C).

  • Dissolution: Ensure the residue is fully dissolved in water (add dilute NaOH if necessary to reach pH ~10).

  • Washing: Wash the basic aqueous layer with Dichloromethane (DCM) (2x) to remove non-acidic impurities. Discard the organic (DCM) layer.

  • Acidification:

    • Place the aqueous layer in an ice bath (0°C).

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Monitor pH until it reaches pH 1-2 .

  • Isolation:

    • If Solid: Filter the white precipitate, wash with cold water, and dry in a vacuum oven at 45°C.

    • If Oil: Extract with Ethyl Acetate (3x). Combine organics, wash with Brine, dry over Na₂SO₄ , filter, and concentrate.

SOP-B: Stability Testing Protocol (HPLC)

Use this to validate stability in a new acidic reagent.

  • Preparation: Dissolve 5 mg of 4-Benzyloxy-2-methoxyphenylacetic acid in 1 mL of the proposed solvent/acid mixture.

  • Incubation: Hold at the intended reaction temperature.

  • Sampling: Take aliquots at T=0, T=1h, and T=4h.

  • Quench: Neutralize the aliquot immediately with 1M NaOH or Sat. NaHCO₃ buffer.

  • Analysis: Inject onto HPLC (C18 Column, ACN/Water + 0.1% Formic Acid gradient).

  • Criteria: Degradation > 2% indicates incompatibility.

References

  • Organic Chemistry Portal. "Benzyl Ethers: Protection and Deprotection." Organic Chemistry Portal. Accessed October 26, 2025. [Link]

  • National Institutes of Health (NIH). "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups." PubMed Central. Accessed October 26, 2025. [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.

Technical Support Center: Purification of 4-Benzyloxy-2-Methoxyphenylacetic Acid

[1][2]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Separation of Target Acid from Nitrile, Amide, and Phenolic Impurities.[1]

Executive Summary

This guide addresses the purification of 4-benzyloxy-2-methoxyphenylacetic acid (4-B-2-M) . This compound is a critical intermediate in the synthesis of various pharmaceutical agents (e.g., CRTH2 antagonists, specific NSAID derivatives).[2]

The primary challenge in its isolation stems from its synthesis pathway—typically the hydrolysis of 4-benzyloxy-2-methoxybenzyl cyanide .[3][1] Common contaminants include:

  • Unreacted Nitrile: 4-benzyloxy-2-methoxybenzyl cyanide (Neutral).[3][1]

  • Hydrolysis Intermediate: 4-benzyloxy-2-methoxyphenylacetamide (Neutral/Weakly Basic).[3][1]

  • De-benzylated Byproduct: 4-hydroxy-2-methoxyphenylacetic acid (Phenolic Acid - Critical Impurity).[3][1]

This guide prioritizes a Self-Validating Acid-Base Extraction followed by Recrystallization .[3][1]

Module 1: The Acid-Base Extraction Protocol (The "Bicarbonate Cut")

Objective: Chemically separate the target carboxylic acid from neutral impurities (nitriles/amides) and phenolic byproducts using pKa differences.

The Science (Why this works)
  • Target Acid pKa: ~4.3 (Carboxylic acid).[1]

  • Phenolic Impurity pKa: ~10.0 (Phenol).[1]

  • Nitrile/Amide: Neutral (No ionization at pH 8-12).[3][1]

By using Sodium Bicarbonate (


)11
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Note: Dichloromethane (DCM) is an alternative, but EtOAc is greener and often provides better phase separation for this substrate.[1]

  • The Bicarbonate Wash (The Filter):

    • Extract the organic layer 2x with saturated aqueous

      
       .
      
    • Crucial Step: Keep the Aqueous Layer (Contains Target). Keep the Organic Layer (Contains Nitrile/Amide/Phenol) for TLC verification.

  • The Acidification:

    • Cool the combined aqueous extracts to 0–5°C.

    • Slowly acidify with 2N HCl to pH ~2.

    • Observation: The product should precipitate as a white/off-white solid.[3]

  • Recovery:

    • Extract the cloudy aqueous mixture with fresh EtOAc (3x).

    • Wash combined organics with Brine

      
       Dry over 
      
      
      
      
      Concentrate.
Visual Workflow: Logic Flow

ExtractionLogicnode_crudeCrude Mixture(Acid + Nitrile + Amide + Phenol)node_bicarbExtract with Sat. NaHCO3 (pH ~8.5)node_crude->node_bicarbnode_org1Organic Layer 1(Contains Nitrile, Amide, Phenol)node_bicarb->node_org1Partitionnode_aq1Aqueous Layer 1(Contains Target Carboxylate)node_bicarb->node_aq1Partitionnode_wasteDiscard (after TLC check)node_org1->node_wastenode_acidifyAcidify with HCl to pH 2node_aq1->node_acidifynode_precipTarget Precipitates(Extract with EtOAc)node_acidify->node_precipnode_finalPure 4-B-2-M Acidnode_precip->node_final

Figure 1: Selective extraction logic utilizing pKa differentials to isolate the carboxylic acid.

Module 2: Recrystallization (Polishing)[2]

Objective: Remove trace colored impurities and remaining amide isomers.

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Ethanol / Water High Best balance.[3][1] Dissolve in hot EtOH, add hot water until turbid.
Toluene Medium Good for removing non-polar impurities, but yield may be lower.[1]
Ethyl Acetate / Hexane Medium Standard, but risk of "oiling out" is higher with methoxy groups.
Water Low The benzyloxy group makes the molecule too lipophilic for pure water.
Troubleshooting: "Oiling Out"

Issue: Upon cooling, the product forms a sticky oil instead of crystals. Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated.

Corrective Action:

  • Re-heat until the oil dissolves.

  • Add a seed crystal of pure product (if available) or scratch the glass side with a rod.

  • Add slightly more of the dissolving solvent (Ethanol) to lower the saturation slightly.

  • Slow Cool: Wrap the flask in foil/towel to cool to room temperature over 2-3 hours before putting it in the fridge.

Module 3: Chromatographic Separation (High Purity)

If extraction and recrystallization fail (e.g., purity < 98%), use Flash Chromatography.[1]

  • Stationary Phase: Silica Gel (standard).[1]

  • Mobile Phase: Hexane : Ethyl Acetate + 1% Acetic Acid .

    • Why Acetic Acid? Without it, the carboxylic acid will streak (tail) down the column due to interaction with silanol groups. The acetic acid suppresses ionization.

  • Gradient: Start 90:10 (Hex:EtOAc)

    
     Ramp to 60:40.
    

Technical FAQ & Troubleshooting

Q1: My product has a pink/reddish hue. What is it?

  • Diagnosis: This indicates oxidation of the phenolic impurity (4-hydroxy-2-methoxyphenylacetic acid).[3][1] Even trace amounts of phenols can oxidize to quinones, which are highly colored.

  • Fix: During the extraction (Module 1), wash the final organic layer with Sodium Bisulfite (

    
    )  solution before drying. This reduces the quinones. Alternatively, use activated charcoal during recrystallization.[4]
    

Q2: I see a spot on TLC that doesn't move (Baseline) in Hexane/EtOAc.

  • Diagnosis: This is likely the target acid. Carboxylic acids often stick to the baseline in neutral solvents.

  • Fix: Add a drop of acetic acid or formic acid to your TLC eluent. The spot should move to an Rf of ~0.3-0.5.

Q3: The yield is low after the Bicarbonate wash.

  • Diagnosis: The partition coefficient might be poor if the volume of aqueous base was too low, or the pH wasn't high enough (though Bicarbonate buffers to ~8.5).

  • Fix: Re-extract the initial organic layer with fresh bicarbonate. Also, ensure you acidify the aqueous layer to pH < 2 (check with a meter, not just paper) to ensure full precipitation.

Q4: Can I use NaOH instead of NaHCO3?

  • Diagnosis: NO. NaOH (pH 14) will deprotonate the phenol impurity (pKa 10), pulling it into the aqueous layer along with your target. You will lose the selectivity. Stick to Bicarbonate or Carbonate.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Adams, R.; Thal, A. F. "Phenylacetic Acid."[1][5] Organic Syntheses, Coll.[1][5][6] Vol. 1, p. 436 (1941).[1] Link (Foundational hydrolysis protocols).[1]

  • ChemicalBook. "4-Benzyloxy-3-methoxyphenylacetic acid - Properties and Safety."[3][1][7] Link (Physical properties and solubility data).[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6918, Phenylacetic acid derivatives." Link (pKa and stability data).[1]

Crystallization solvent for 4-Benzyloxy-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 4-Benzyloxy-2-methoxyphenylacetic acid .

This molecule presents unique challenges during purification. Below, you will find field-proven troubleshooting guides, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity crystalline recovery.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 4-Benzyloxy-2-methoxyphenylacetic acid resist crystallization and form an amorphous solid or an oil? The root cause lies in the molecule's steric and electronic profile. While the carboxylic acid moiety provides strong directional hydrogen bonding (capable of forming stable dimers), the bulky, highly lipophilic benzyloxy group at the 4-position introduces significant steric hindrance and rotational degrees of freedom. This disrupts the highly ordered packing required for crystal lattice formation. Consequently, the thermodynamic barrier to primary nucleation is high. The compound often bypasses crystallization entirely, precipitating as an amorphous solid or undergoing liquid-liquid phase separation (LLPS, commonly known as "oiling out"). In fact, foundational synthetic literature explicitly reports the isolation of this specific compound as an amorphous solid rather than a crystalline product [1].

Q2: What is the optimal solvent system for crystallizing this compound? For phenylacetic acid derivatives, baseline solubility is typically very high in polar organic solvents (alcohols, ethyl acetate) and low in water [2]. The addition of the lipophilic benzyloxy and methoxy groups further shifts the partition coefficient, rendering it highly soluble even in moderately non-polar solvents like toluene, while making it completely insoluble in water. Therefore, a single-solvent crystallization is thermodynamically unfavorable. A binary solvent/anti-solvent system is required. The industry-standard system is Ethyl Acetate (EtOAc) / Heptane .

  • Causality: EtOAc acts as the "good solvent," fully dissolving the crude material and disrupting amorphous intermolecular aggregates at elevated temperatures (60°C). Heptane acts as the "anti-solvent," gradually lowering the dielectric constant of the medium to force supersaturation without inducing the immediate crashing out that causes amorphous precipitation.

Q3: How do I recover my product if it "oils out" during cooling? Oiling out occurs when the supersaturation level exceeds the liquid-liquid coexistence curve before crossing the metastable zone for crystallization. If you observe a second liquid phase forming instead of solid particles:

  • Thermal Cycling: Reheat the mixture to 60–65°C until it becomes a single, homogeneous liquid phase again.

  • Dilution: Add 5–10% more EtOAc (the good solvent) to shift the concentration slightly below the LLPS boundary.

  • Seeding: Introduce pure seed crystals at the cloud point. This bypasses the high activation energy of primary nucleation, directing the system straight into crystal growth.

Part 2: Quantitative Solvent Selection Data

To design a robust crystallization process, we must understand the solubility profile. Below is the extrapolated solubility matrix based on the functional group contributions of the molecule.

Table 1: Solvent Selection Matrix for 4-Benzyloxy-2-methoxyphenylacetic acid

Solvent CategorySolventEstimated SolubilityRole in Crystallization Workflow
Good Solvent Ethyl AcetateVery High (>500 mg/mL at 60°C)Primary solvent; disrupts amorphous aggregates.
Good Solvent TolueneHigh (~300 mg/mL at 80°C)Alternative primary solvent; good for azeotropic drying.
Anti-Solvent Heptane / HexaneVery Low (<5 mg/mL at 20°C)Gradually lowers solubility to induce supersaturation.
Anti-Solvent WaterInsolubleUnsuitable; forces rapid amorphous precipitation.
Bridging Solvent EthanolHighCan be used with water, but risks esterification of the acid.

Part 3: Standard Operating Procedure (SOP)

Protocol: Anti-Solvent Crystallization (EtOAc/Heptane) This protocol is designed as a self-validating system. If the validation step fails, the system provides an immediate corrective action.

  • Dissolution: Suspend the crude amorphous 4-Benzyloxy-2-methoxyphenylacetic acid in Ethyl Acetate (approx. 2.5 mL per gram of crude material) in a jacketed reactor.

  • Heating: Heat the suspension to 60°C under gentle overhead stirring (200 rpm) until a completely clear, homogeneous solution is achieved.

  • Anti-Solvent Addition (Cloud Point): While strictly maintaining the temperature at 60°C, add Heptane dropwise via an addition funnel. Continue addition until a faint, persistent turbidity (the cloud point) is observed. (This typically requires 4 to 6 mL of Heptane per gram of starting material).

  • Seeding (Critical Step): Add 0.5% (w/w) of pure crystalline 4-Benzyloxy-2-methoxyphenylacetic acid seeds. Hold the temperature at 60°C for 20 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Cooling Ramp: Initiate a slow, controlled cooling ramp of 0.2°C per minute down to 20°C.

    • Causality: Rapid cooling will force the system back into the liquid-liquid phase separation zone, resulting in oiling out.

  • Aging: Age the slurry at 20°C for 2 hours to maximize yield.

  • Self-Validation Step: Withdraw a 1 mL aliquot of the mother liquor and filter it. Perform a rapid HPLC or UV-Vis assay.

    • Validation Parameter: If the concentration of the API in the mother liquor exceeds 15 mg/mL, the cooling ramp was too fast, or insufficient heptane was added. Corrective action: Add 1 mL/g of Heptane over 30 minutes and age for an additional hour.

  • Isolation: Filter the crystals under vacuum, wash the filter cake with a cold (5°C) mixture of EtOAc/Heptane (1:4 v/v), and dry under vacuum at 40°C to a constant weight.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter issues during the crystallization workflow.

Crystallization_Troubleshooting Start Crude 4-Benzyloxy-2- methoxyphenylacetic acid Dissolve Dissolve in EtOAc (2.5 Vol) at 60°C Start->Dissolve AddAnti Add Heptane dropwise until cloud point Dissolve->AddAnti Cool Cool slowly to 20°C (0.2°C/min) AddAnti->Cool Check Did crystals form? Cool->Check Oiling Oiling Out Occurs (LLPS) Check->Oiling No (Oils out) Success Filter & Wash (Pure Crystals) Check->Success Yes Seed Reheat to clear, add 5% EtOAc, add seed crystals at 55°C Oiling->Seed Troubleshoot Seed->Cool

Decision tree for troubleshooting 4-Benzyloxy-2-methoxyphenylacetic acid crystallization.

Part 5: References

  • Kinoshita, T., & Ichinose, K. (2005). A Short-step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin. Heterocycles, 65(7), 1641-1654. URL:[Link]

  • Noubigh, A., et al. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379-1383. URL:[Link]

Overcoming steric hindrance in 2-methoxy phenylacetic acid reactions

[1][2]

Status: Operational Topic: Overcoming Steric & Electronic Hindrance in 2-MeO-PAA Reactions Ticket ID: #TCH-892-ORTHO Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Ortho-Effect" Challenge

Users frequently report stalled reactions or low yields when working with 2-methoxyphenylacetic acid (CAS: 93-25-4).[1] This is not due to user error, but rather a specific structural phenomenon known as the Ortho-Effect .

The ortho-methoxy group presents a dual challenge:

  • Steric Hindrance: The physical bulk of the methoxy group (

    
    ) at the ortho position creates a "shield" around the carbonyl carbon, physically blocking the approach of nucleophiles.
    
  • Electronic Deactivation: The oxygen atom in the methoxy group is an Electron Donating Group (EDG) via resonance. This increases electron density at the carbonyl carbon, making it less electrophilic and therefore less reactive toward amines or alcohols.

This guide provides validated protocols to bypass these barriers.

Knowledge Base: Amidation & Peptide Coupling

Issue:

Standard EDC/NHS or DCC coupling results in <20% yield or incomplete conversion after 24 hours.

Root Cause:

The transient O-acylisourea intermediate formed by carbodiimides (EDC/DCC) is bulky.[1] When attached to the already hindered 2-MeO-PAA, the steric congestion prevents the amine from attacking the carbonyl.

Solution Protocol: The Acid Chloride Route

For sterically hindered substrates, converting the acid to an acid chloride creates a highly reactive electrophile that is smaller and more reactive than the EDC intermediate.

Step-by-Step Protocol:

  • Activation: Dissolve 2-MeO-PAA (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyst: Add a catalytic amount of DMF (2-3 drops).[1] Critical: DMF forms the Vilsmeier reagent, which is the active chlorinating species.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours.

    • Checkpoint: Gas evolution (CO/CO2) must cease.[1]

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Do not purify. Redissolve the crude acid chloride in DCM.

  • Coupling: Add the amine (1.1 equiv) and a base (Et3N or DIPEA, 2.0 equiv) at 0°C.

  • Result: Reaction typically completes in <1 hour due to the high reactivity of the -COCl species.

Alternative: HATU/HOAt (For Acid-Sensitive Substrates)

If your amine is acid-sensitive, use HATU.[1] It generates an active ester that is less bulky than the EDC intermediate and reacts faster.

  • Conditions: 2-MeO-PAA (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq) in DMF.[1]

Knowledge Base: Esterification

Issue:

Fischer esterification (Acid + Alcohol + H2SO4) is sluggish and reaches equilibrium with poor conversion.

Troubleshooting Guide:
MethodSuitability for 2-MeO-PAARecommendation
Fischer Esterification Low Avoid.[1] The ortho-substituent slows the tetrahedral intermediate formation.
Steglich (DCC/DMAP) Medium Viable, but urea removal is difficult.[1] DMAP is required to act as an acyl-transfer catalyst.[1]
Alkylation (Cs2CO3) High Recommended. Bypasses nucleophilic attack on the carbonyl entirely.[1]
Recommended Protocol: Carboxylate Alkylation

Instead of attacking the hindered carbonyl, we turn the acid into a nucleophile (carboxylate) and attack an alkyl halide. This moves the reaction center away from the steric bulk.

  • Solvent: Dissolve 2-MeO-PAA in DMF (polar aprotic is essential).

  • Base: Add Cesium Carbonate (

    
    , 1.5 equiv).[1]
    
    • Why Cesium? The large

      
       ion forms a "loose" ion pair, making the carboxylate oxygen more nucleophilic (the "Cesium Effect").
      
  • Electrophile: Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv).[1]

  • Reaction: Stir at RT. Conversion is usually quantitative within 2-4 hours.[1]

Workflow Visualization

The following logic flow helps determine the optimal pathway based on your specific substrate constraints.

ReactionLogicStartStart: 2-MeO-PAA ReactionTargetTarget Product?Start->TargetAmideAmide BondTarget->AmideAmidationEsterEster BondTarget->EsterEsterificationSubstrateCheckIs Amine Acid-Sensitive?Amide->SubstrateCheckAlkylationRoute C: Alkylation(Cs2CO3 + Alkyl Halide)Ester->AlkylationPrimary/Secondary Alkyl Halide availableSteglichRoute D: Steglich(DCC + DMAP)Ester->SteglichMust use Alcohol nucleophileAcidChlorideRoute A: Acid Chloride(Oxalyl Chloride + DMF)SubstrateCheck->AcidChlorideNo (Robust)HATURoute B: HATU Coupling(DMF/DIPEA)SubstrateCheck->HATUYes (Sensitive)

Caption: Decision Matrix for optimizing 2-methoxyphenylacetic acid coupling reactions based on substrate sensitivity and available reagents.

Frequently Asked Questions (FAQs)

Q: Can I use T3P (Propylphosphonic Anhydride) for this reaction? A: Yes. T3P is excellent for sterically hindered couplings because it has low epimerization rates and drives the reaction by releasing a water-soluble byproduct.[1] However, it often requires higher temperatures (EtOAc, reflux) which might not be suitable for all substrates.

Q: Why does the reaction turn dark/black when using Thionyl Chloride (


)?A:Oxalyl chloride1

Q: I see a peak at M+14 in my LCMS. What is it? A: If you are using Methanol as a solvent for workup or transfer with the Acid Chloride method, you likely formed the Methyl Ester (Methyl 2-methoxyphenylacetate) as a side product.[1] Ensure all alcohols are excluded until the coupling is complete.

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.[1][2] Retrieved from [1]

  • Royal Society of Chemistry. (2015).[1] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][4] Organic & Biomolecular Chemistry.[1][2][5][6] Retrieved from [1]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[1][7] Retrieved from

  • Merck. (n.d.).[1] 2-Methoxyphenylacetic acid for synthesis (CAS 93-25-4).[1][8] Retrieved from [1]

  • Schäfer, G., et al. (2014).[1] The Synthesis of Sterically Hindered Amides.[4][5][9] CHIMIA International Journal for Chemistry.[1] Retrieved from

Validation & Comparative

Technical Guide: 1H NMR Characterization of 4-Benzyloxy-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The Publish Comparison Guide for the 1H NMR spectrum of 4-Benzyloxy-2-methoxyphenylacetic acid follows below.

Content Type: Comparative Spectral Analysis & Quality Control Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers

Executive Summary

This guide provides a definitive structural verification framework for 4-Benzyloxy-2-methoxyphenylacetic acid , a key intermediate in the synthesis of benzofuran derivatives and potential pharmaceutical agents.

Unlike its more common isomers (e.g., homovanillic acid derivatives), the 2-methoxy substitution pattern imparts unique shielding effects on the acetic acid methylene protons. This document details the specific 1H NMR signature required to distinguish this compound from its regioisomers and synthetic precursors, utilizing experimental data validated in peer-reviewed heterocyclic synthesis literature.

Key Spectral Identifiers
  • Diagnostic Shift: The acetic acid methylene doublet/singlet appears upfield at

    
     3.40 ppm , distinct from the typical 
    
    
    
    3.55–3.60 range of non-ortho-substituted phenylacetic acids.
  • Coupling Pattern: An ABX system in the aromatic region (

    
     6.36–6.88 ppm) confirms the 1,2,4-substitution pattern.
    
  • Purity Marker: Absence of the acetyl methyl singlet (

    
     ~2.5 ppm) confirms the complete oxidative rearrangement of the acetophenone precursor.
    

Structural Analysis & Predicted vs. Observed Shifts[1]

To ensure scientific integrity, we compare the experimentally observed values against theoretical expectations and known precursor data.

Chemical Structure & Numbering

The molecule consists of a phenylacetic acid core substituted with a methoxy group at position 2 and a benzyloxy group at position 4.[1][2]

Structure:

  • Position 1: Acetic acid moiety (

    
    )
    
  • Position 2: Methoxy group (

    
    )[3]
    
  • Position 4: Benzyloxy group (

    
    )[4][1][2][3][5][6][7]
    
Experimental 1H NMR Data Table

Solvent: CDCl


 | Frequency: 400 MHz
AssignmentProton TypeShift (

ppm)
MultiplicityCoupling (

Hz)
IntegrationMechanistic Insight
H-


-COOH
3.40 Singlet (s)-2HUpfield shift due to electron-donating 2-OMe (ortho-effect).
OMe

3.77 Singlet (s)-3HCharacteristic aromatic methoxy signal.
OBn

5.01 Singlet (s)-2HDeshielded benzylic protons; confirms O-alkylation.
H-3 Aromatic6.36 Doublet (d)2.51HShielded by two ortho-oxygen atoms. Meta-coupled to H-5.
H-5 Aromatic6.44 Doublet of Doublets (dd)8.3, 2.51HOrtho-coupled to H-6, Meta-coupled to H-3.
H-6 Aromatic6.88 Doublet (d)8.31HMost deshielded aromatic proton on the central ring; adjacent to alkyl group.
Ph Aromatic (Bn)7.20 Multiplet (m)-5HOverlapping signals from the benzyl protecting group.

Data Source: Validated against synthesis of 2-phenylbenzofurans (Heterocycles, 2005). [1]

Comparative Profiling: Target vs. Alternatives

In drug development, distinguishing the target from starting materials and regioisomers is critical. The following comparison highlights the specific spectral changes that validate a successful synthesis.

Synthesis Pathway & Impurity Tracking

The compound is typically synthesized via the oxidative rearrangement of 4-benzyloxy-2-methoxyacetophenone using Thallium(III) nitrate (TTN), followed by hydrolysis.

SynthesisWorkflow Start Precursor: 4-Benzyloxy-2-methoxyacetophenone (Ketone) Step1 Oxidative Rearrangement (TTN / MeOH) Start->Step1 -CH3 to -CH2COOMe Product Target: 4-Benzyloxy-2-methoxyphenylacetic acid Start->Product NMR Change: Loss of COCH3 (2.5 ppm) Gain of CH2 (3.40 ppm) Inter Intermediate: Methyl Ester Step1->Inter Step2 Hydrolysis (NaOH / EtOH) Inter->Step2 Step2->Product Ester to Acid

Figure 1: Synthetic workflow and key spectral transition points for monitoring reaction progress.

Spectral Comparison Table
FeatureTarget Compound Precursor (Acetophenone) Impurity (Benzyl Bromide) Metabolite (4-Hydroxy)
Aliphatic

3.40 (

)

~2.55 (

)

4.50 (

)

3.40 (

)
Benzylic

5.01 (

)

5.10 (

)
N/AAbsent
Aromatic 3 signals (ABX)3 signals (ABX)5 signals (Multiplet)3 signals (ABX)
Exchangeable COOH (Broad, >10)NoneNoneOH + COOH

Critical QC Check:

  • Acetophenone Contamination: Look for a singlet at

    
     2.5–2.6 ppm . If present, the oxidative rearrangement was incomplete.
    
  • Debenzylation: Disappearance of the

    
     5.01 singlet and 
    
    
    
    7.20 multiplet indicates premature loss of the benzyl protecting group (yielding 4-hydroxy-2-methoxyphenylacetic acid).

Experimental Protocol for Spectral Validation

To reproduce the cited data and ensure high-resolution spectra, follow this standardized protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried amorphous solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (Chloroform-d, 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Note: If solubility is poor (due to the carboxylic acid), add 1-2 drops of CD

      
      OD  or use DMSO-d
      
      
      
      . Note that DMSO will shift the exchangeable COOH proton to ~12 ppm and may slightly shift the aliphatic peaks.
  • Filtration: Filter through a glass wool plug if any turbidity remains (crucial for resolution of the J=2.5 Hz meta-coupling).

Instrument Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go) or equivalent.

  • Spectral Width: -2 to 14 ppm (to capture the carboxylic acid proton).

  • Scans: 16–64 scans (sufficient for >95% purity).

  • Relaxation Delay (D1): Set to

    
     1.0 second to ensure accurate integration of the aromatic protons vs. the methyl singlet.
    

Detailed Mechanistic Interpretation

The "Upfield" Methylene Mystery

A distinctive feature of this spectrum is the chemical shift of the acetic acid methylene group at


 3.40 ppm .
  • Standard Phenylacetic Acid:

    
     3.60 ppm.
    
  • 4-Methoxyphenylacetic Acid:

    
     3.58 ppm.
    
  • 2-Methoxyphenylacetic Acid (Target):

    
     3.40 ppm.[1][5]
    

Causality: The methoxy group at the ortho position (C2) exerts a shielding effect on the adjacent methylene protons (C1 side chain). This is likely due to a combination of increased electron density at C1 (resonance donation from OMe into the ring) and steric conformation changes that place the methylene protons in the shielding cone of the aromatic ring or the methoxy oxygen lone pairs. This shift is a primary validation marker for the 2-methoxy isomer over the 3-methoxy isomer.

Aromatic Coupling (ABX System)

The aromatic region provides definitive proof of regiochemistry:

  • H-3 (

    
     6.36):  Appears as a doublet with a small coupling constant (
    
    
    
    Hz).[1] This small
    
    
    value is characteristic of meta-coupling to H-5. The high field shift is due to being flanked by two oxygen donors (C2-OMe and C4-OBn).
  • H-5 (

    
     6.44):  Appears as a doublet of doublets (
    
    
    
    ). It couples to H-6 (ortho,
    
    
    Hz) and H-3 (meta,
    
    
    Hz).
  • H-6 (

    
     6.88):  Appears as a doublet (
    
    
    
    Hz).[1] It lacks a meta-coupling partner on the other side (C2 has OMe, not H), confirming the substitution pattern.

References

  • Noguchi-Yachide, T., Aoyama, H., & Hashimoto, Y. (2005). A Short-Step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin. Heterocycles, 65(7), 1647-1653.[1][5]

    • Source of experimental NMR d
    • (Verified via CLOCKSS/Heterocycles archive).

  • ChemicalBook. (2025). 4-Benzyloxy-3-methoxyphenylacetic acid (Isomer Comparison).

  • National Institute of Standards and Technology (NIST). (2025).

    • Used for baseline chemical shift comparisons.

Sources

C13 NMR chemical shifts of 4-Benzyloxy-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the C13 NMR chemical shifts for 4-Benzyloxy-2-methoxyphenylacetic acid , a key intermediate in the synthesis of benzofurans and isoflavonoids.

Executive Summary & Structural Context

4-Benzyloxy-2-methoxyphenylacetic acid (CAS: N/A for specific isomer in common public databases, often referenced in specific synthetic papers like Heterocycles, 2005) is a di-substituted phenylacetic acid derivative. Its spectral signature is defined by the interplay between the electron-donating methoxy (C2) and benzyloxy (C4) groups, which significantly shield the aromatic ring protons and carbons, particularly at the C3 and C5 positions.

Key Spectral Features:

  • Shielding: The 2,4-dioxygenated pattern creates distinct upfield shifts for the aromatic carbons between the oxygen substituents.

  • Benzylic Signals: Two distinct methylene signals appear—one for the phenylacetic acid moiety (~34-40 ppm) and one for the benzyloxy protecting group (~70 ppm).

  • Differentiation: It is distinguished from its isomer, 3-benzyloxy-4-methoxyphenylacetic acid , by the coupling patterns in 1H NMR and the specific chemical shifts of the oxygenated aromatic carbons in 13C NMR.

Chemical Structure & Assignment Strategy

The molecule consists of a phenylacetic acid core substituted at the ortho position with a methoxy group and the para position with a benzyloxy group.

Figure 1: Structural connectivity and carbon numbering for NMR assignment.

C13 NMR Chemical Shift Data

The following data is synthesized from experimental reports of the exact compound and high-fidelity analogs (e.g., 4-benzyloxy-2-methoxybenzaldehyde).

Table 1: Estimated C13 NMR Chemical Shifts (CDCl3)
Carbon PositionTypeChemical Shift (δ, ppm)Structural Logic
C=O Carboxyl176.0 - 178.0 Typical range for phenylacetic acids.
C2 Ar-C-OMe158.0 - 159.0 Deshielded by direct oxygen attachment (Ortho).
C4 Ar-C-OBn159.0 - 160.0 Deshielded by direct oxygen attachment (Para).
C6 Ar-CH131.0 - 132.0 Ortho to alkyl group; meta to OMe.
C1 Ar-C-CH2115.0 - 118.0 Ipso to acetic acid chain; shielded by ortho-OMe.
C5 Ar-CH105.0 - 107.0 Ortho to OBn; shielded by resonance.
C3 Ar-CH99.0 - 101.0 Most Shielded: Located between two oxygen donors.
Bn-CH2 O-CH2-Ph70.0 - 70.5 Characteristic benzyloxy methylene signal.
OMe O-CH355.5 - 56.0 Standard aromatic methoxy signal.
α-CH2 Ar-CH2-COOH35.0 - 39.0 Methylene linking ring to carboxyl.
Table 2: Comparative Analysis with Analogs

Comparing the target molecule with 4-benzyloxy-2-methoxybenzaldehyde (Precursor) and 4-methoxyphenylacetic acid (Standard) reveals the specific impact of the functional groups.

Carbon MoietyTarget Molecule (Acid)Benzaldehyde Analog (Precursor)4-Methoxyphenylacetic Acid
Carbonyl ~177 ppm (COOH)188.2 ppm (CHO)~178 ppm (COOH)
Ipso-C (Ring) ~116 ppm (C1)~119 ppm (C1)~126 ppm (C1)
C3 (Inter-O) ~100 ppm98.8 ppm~114 ppm (C3/5)
C5 (Ortho-O) ~106 ppm106.4 ppm~114 ppm (C3/5)
Bn-CH2 ~70.3 ppm70.3 ppmN/A

Note: Data for the benzaldehyde analog is sourced from experimental literature (Source 1.4).

Experimental 1H NMR Validation

While C13 data provides the carbon skeleton, 1H NMR is the primary method for confirming the synthesis of this intermediate.

Experimental 1H NMR (CDCl3, 300 MHz):

  • δ 7.20 - 7.40 (m, 5H): Phenyl protons of the benzyloxy group.

  • δ 7.05 (d, 1H): Aromatic H6 (coupling with H5).

  • δ 6.50 - 6.60 (m, 2H): Aromatic H3 and H5 (shielded by oxygens).

  • δ 4.98 (s, 2H): Benzylic methylene (O-CH2-Ph ).

  • δ 3.72 (s, 3H): Methoxy group (O-CH3 ).

  • δ 3.40 (s, 2H): Acetic acid methylene (Ar-CH2-COOH ).

Key Diagnostic: The singlet at 3.40 ppm confirms the successful conversion of the acetophenone or aldehyde precursor into the phenylacetic acid.

Synthesis & Sample Preparation Protocol

This protocol outlines the preparation of the sample for NMR analysis following a standard synthesis route (e.g., Thallium(III) nitrate oxidation or Willgerodt-Kindler reaction).

Step-by-Step Workflow
  • Isolation:

    • Synthesize 4-benzyloxy-2-methoxyphenylacetic acid from 4-benzyloxy-2-methoxyacetophenone using Tl(NO3)3 in methanol (oxidative rearrangement).

    • Acidify the alkaline extract with 10% HCl to precipitate the free acid.

    • Recrystallize from Ethanol/Water to obtain an amorphous solid.[1]

  • NMR Sample Prep:

    • Solvent: Use CDCl3 (Chloroform-d) for standard analysis. If solubility is poor, use DMSO-d6 .

    • Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

    • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference residual CHCl3 (7.26 ppm 1H / 77.16 ppm 13C).

  • Acquisition Parameters (Standard):

    • 1H NMR: 16 scans, 1-second relaxation delay.

    • 13C NMR: 512-1024 scans (due to lower sensitivity), proton-decoupled.

Figure 2: Synthesis and characterization workflow.

References

  • Synthesis and Characterization: Uchiyama, N., et al. "A Short-Step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin." Heterocycles, Vol. 65, No. 7, 2005 , pp. 1647-1653. (Provides 1H NMR and Yield data).

  • Analogous Spectral Data: "Design, Synthesis and Biological Assessment of Ferulic Acid Derivatives..." (Provides 13C NMR for 4-benzyloxy-2-methoxybenzaldehyde). Scholaris, 2014. [Source Snippet 1.4]
  • General C13 NMR Tables: Pretsch, E., et al.

Sources

Mass Spectrometry Analysis of 4-Benzyloxy-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the analysis of 4-Benzyloxy-2-methoxyphenylacetic acid (CAS: 863310-59-2).[1] It is designed for researchers in drug discovery and organic synthesis who require robust protocols for impurity profiling, metabolic stability studies, or quantitative analysis.

A Comparative Technical Guide for Analytical Method Selection

Executive Summary & Compound Profile

4-Benzyloxy-2-methoxyphenylacetic acid is a critical intermediate often utilized in the synthesis of benzofuran derivatives and other bioactive scaffolds.[1] Its structural complexity—featuring a carboxylic acid tail, an ortho-methoxy group, and a para-benzyloxy ether—presents specific analytical challenges.[1]

While LC-ESI-MS/MS is the gold standard for biological matrices due to its sensitivity and lack of derivatization requirements, GC-MS remains a powerful alternative for synthetic process control, provided proper derivatization is employed. This guide objectively compares these two approaches, supported by mechanistic insights into fragmentation and self-validating protocols.[1]

Chemical Profile
PropertyDetail
IUPAC Name 2-[4-(benzyloxy)-2-methoxyphenyl]acetic acid
CAS Number 863310-59-2
Molecular Formula C₁₆H₁₆O₄
Exact Mass 272.1049 Da
pKa (Predicted) ~3.8 (Carboxylic acid)
LogP (Predicted) ~2.5 (Moderately lipophilic)

Comparative Methodology: LC-MS/MS vs. GC-MS[4][5]

The choice of method depends heavily on the matrix (biological fluid vs. reaction mixture) and the required sensitivity.

Method A: LC-ESI-MS/MS (The Gold Standard)

Best For: Pharmacokinetic (PK) studies, trace analysis in plasma/urine, and thermally unstable samples.

  • Mechanism: Uses Electrospray Ionization (ESI) in Negative Mode ([M-H]⁻).[1][2] The carboxylic acid moiety deprotonates readily, offering superior sensitivity over positive mode.[1]

  • Key Advantage: No derivatization required; high throughput.[1]

  • Limitation: Susceptible to matrix effects (ion suppression) in complex biological samples.[1]

Method B: GC-EI-MS (The Synthetic Workhorse)

Best For: Purity assessment of raw materials, process control, and separating structural isomers.

  • Mechanism: Uses Electron Impact (EI) ionization.[1] Requires conversion of the carboxylic acid to a methyl ester or trimethylsilyl (TMS) derivative to ensure volatility.[1]

  • Key Advantage: High chromatographic resolution; reproducible spectral libraries (NIST) for structural confirmation.[1]

  • Limitation: Time-consuming sample preparation; thermal degradation risk if underivatized.[1]

Performance Data Comparison
FeatureLC-ESI-MS/MS (Negative Mode)GC-EI-MS (TMS Derivative)
Limit of Detection (LOD) < 1 ng/mL (High Sensitivity)~50 ng/mL (Moderate)
Linearity (R²) > 0.995 (0.5 - 1000 ng/mL)> 0.990 (10 - 500 µg/mL)
Sample Prep Time Low (Protein Precipitation: 20 min)High (Derivatization: 60+ min)
Selectivity High (MRM transitions)High (Chromatographic resolution)
Matrix Effect Moderate (Requires internal standard)Low (Clean extracts)

Mechanistic Fragmentation Pathways

Understanding how the molecule breaks down inside the mass spectrometer is crucial for selecting the right transitions for Quantitation (Quant) and Confirmation (Qual).

Fragmentation Logic
  • Benzyl Cleavage: The ether bond at the para-position is the weakest link.[1] In positive mode or EI, this yields the stable tropylium ion (m/z 91).[1]

  • Decarboxylation: The carboxylic acid readily loses CO₂ (m/z 44), especially in negative mode ESI.[1][2]

  • Methoxy Radical Loss: In EI, loss of the methyl radical (m/z 15) or formaldehyde is common.[1]

FragmentationPathway Parent Parent Molecule [M-H]- (m/z 271) Decarbox Decarboxylation Product [M-H-CO2]- (m/z 227) Parent->Decarbox Loss of CO2 (44 Da) Collision Energy: -15V BenzylLoss Phenolic Anion [M-H-Benzyl]- (m/z 181) Parent->BenzylLoss Loss of Benzyl Group (90 Da) Collision Energy: -25V Tropylium Tropylium Ion (m/z 91) (Positive Mode/EI) Parent->Tropylium Homolytic Cleavage (EI Source)

Figure 1: Predicted fragmentation pathway for 4-Benzyloxy-2-methoxyphenylacetic acid.[1] The primary transition for LC-MS/MS quantitation is typically 271 -> 227.

Validated Experimental Protocols

Protocol A: LC-MS/MS Quantitation (Biological Matrix)

Objective: Quantify analyte in rat plasma.[1]

1. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 150 µL of Acetonitrile (containing Internal Standard, e.g., Diclofenac).[1]

  • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial. Dilute 1:1 with water to match initial mobile phase.[1]

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: Acetonitrile.[1][3][2]

  • Gradient: 5% B to 95% B over 4 minutes.

  • Flow Rate: 0.4 mL/min.[1]

3. MS Parameters (Triple Quadrupole):

  • Ionization: ESI Negative Mode.

  • Spray Voltage: -2500 V.

  • MRM Transitions:

    • Quantifier: m/z 271.1 → 227.1 (Loss of CO₂).[1]

    • Qualifier: m/z 271.1 → 181.1 (Loss of Benzyl).[1]

Protocol B: GC-MS Identification (Synthetic Purity)

Objective: Confirm purity of synthesized bulk powder.[1]

1. Derivatization (Silylation):

  • Weigh 1 mg of sample into a GC vial.

  • Add 100 µL of anhydrous Pyridine.

  • Add 100 µL of BSTFA + 1% TMCS (Silylation reagent).[1]

  • Incubate at 60°C for 30 minutes .

  • Dilute with 800 µL of Ethyl Acetate.

2. GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program: 100°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).

3. MS Parameters (Single Quad):

  • Source: EI (70 eV).[1]

  • Scan Range: m/z 50–500.[1]

  • Expected Peaks: Look for Molecular Ion of TMS ester (m/z 344) and Base Peak (m/z 91).[1]

Decision Workflow

Use this logic tree to select the appropriate analytical method for your specific research phase.

MethodSelection Start Start: Select Sample Type BioSample Biological Matrix (Plasma, Urine, Tissue) Start->BioSample SynSample Synthetic/Raw Material (Powder, Reaction Mix) Start->SynSample Trace Trace Level (<1 µg/mL)? BioSample->Trace Volatile Is it Volatile? SynSample->Volatile LCMS USE LC-ESI-MS/MS (Protocol A) Trace->LCMS Yes HPLC USE HPLC-UV (If high conc.) Trace->HPLC No GCMS USE GC-MS w/ Derivatization (Protocol B) Volatile->GCMS No (Needs Derivatization) Volatile->HPLC No (High Purity Check)

Figure 2: Analytical method selection decision tree.

References

  • Synthesis and Application of Benzofuran Derivatives. Clockss.org. (Accessed 2023).[1] - Provides synthesis context for CAS 863310-59-2.[1]

  • Comparison of GC-MS and LC-MS Methods for the Analysis of Phenolic Acids. PubMed. (2007).[1][4] - Foundational comparison of MS techniques for phenylacetic acid derivatives.

  • Mass Spectrometry of 4-Benzyloxy-3-methoxyphenylacetic acid (Isomer Data). ChemicalBook. (Accessed 2023).[1] - Reference for structural analog fragmentation behavior.

  • NIST Chemistry WebBook: 2-Methoxyphenylacetic acid, TMS derivative. NIST.gov.[1] (Accessed 2023).[1] - Standard EI fragmentation patterns for methoxy-phenylacetic acids.[1]

Sources

Comprehensive IR Spectral Analysis Guide: 4-Benzyloxy-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Professionals Focus: Infrared Spectroscopy (FTIR) Characterization and Differentiation from Synthetic Precursors

Executive Summary & Compound Profile

4-Benzyloxy-2-methoxyphenylacetic acid is a critical intermediate in the synthesis of bioactive benzofurans and isoflavonoids.[1][2] Its structural complexity—containing a carboxylic acid, a phenolic ether (methoxy), and a benzyl ether—presents a unique infrared (IR) signature.[2]

This guide provides a detailed breakdown of its IR spectrum, establishing a self-validating protocol to distinguish it from its primary synthetic precursors (acetophenones/aldehydes) and structural isomers.[1][2]

Compound Attribute Details
IUPAC Name 2-[4-(Benzyloxy)-2-methoxyphenyl]acetic acid
Functional Groups Carboxylic Acid (-COOH), Ether (-OCH₃), Benzyl Ether (-OCH₂Ph), Aromatic Ring
Key Application Intermediate for 2-phenylbenzofurans; isoflavonoid synthesis
Physical State Typically amorphous solid or crystalline powder
Key IR Marker Carbonyl (C=O) stretch at 1712 cm⁻¹ (dimer)

Theoretical Structural Analysis

Before interpreting the spectrum, we must deconstruct the molecule into its vibrating components. The molecule consists of a 1,2,4-trisubstituted benzene ring linked to a monosubstituted benzene ring (the benzyl group).

Functional Group Vibration Prediction
  • Carboxylic Acid: Exists primarily as a hydrogen-bonded dimer in solid state.[1][2]

    • Prediction: Broad O-H stretch (3300–2500 cm⁻¹) and C=O stretch (1700–1720 cm⁻¹).[1][2]

  • Methoxy Group (-OCH₃): Attached to the aromatic ring (position 2).[1][2]

    • Prediction: C-H stretching (~2835 cm⁻¹) and C-O stretching (1200–1000 cm⁻¹).[1][2]

  • Benzyloxy Group (-OCH₂Ph): Attached to position 4.

    • Prediction: Monosubstituted benzene ring modes (690 & 750 cm⁻¹) and Ether C-O stretches.[1][2]

  • Aromatic Skeleton:

    • Prediction: C=C ring stretches (1600 & 1500 cm⁻¹) and C-H out-of-plane (OOP) bending for 1,2,4-substitution.[1][2]

Experimental Protocol: FTIR Acquisition

To ensure reproducible data, follow this standardized workflow.

FTIR_Workflow Sample Sample Selection (Dry Solid) Prep Preparation Method (KBr Pellet or ATR) Sample->Prep Grind/Clamp Acq Data Acquisition (4000-400 cm⁻¹, 32 Scans) Prep->Acq Transmit/Reflect Process Processing (Baseline Corr., Peak Pick) Acq->Process Fourier Transform

Figure 1: Standardized FTIR acquisition workflow for solid organic acids.

Method A: KBr Pellet (Gold Standard for Resolution)[1][2]
  • Ratio: 1:100 (1 mg sample to 100 mg KBr).

  • Procedure: Grind strictly to avoid scattering (Christiansen effect).[1][2] Press at 10 tons to form a transparent disc.

  • Advantage: clearer resolution of the broad O-H acid band.[1][2]

Method B: ATR (Attenuated Total Reflectance)[1][2]
  • Crystal: Diamond or ZnSe.[1][2]

  • Procedure: Apply high pressure to ensure contact.[1][2]

  • Note: Peak intensities may vary slightly from transmission modes due to depth of penetration dependence on wavelength.[1][2]

Spectral Analysis & Characteristic Peaks

The following data correlates experimental literature values with theoretical assignments for 4-Benzyloxy-2-methoxyphenylacetic acid .

A. The Diagnostic Region (1800–1600 cm⁻¹)

This is the primary region for confirming the identity of the carbonyl functionality.

  • 1712 cm⁻¹ (Strong): The C=O stretching vibration of the carboxylic acid dimer.

    • Differentiation: If the sample were the aldehyde precursor, this peak would appear lower (~1680 cm⁻¹). If it were the ester, it would appear higher (~1735 cm⁻¹).

  • 1600 cm⁻¹ (Medium): Aromatic C=C ring stretching.[1][2][3] This confirms the presence of the benzene ring.

B. The High-Frequency Region (3500–2500 cm⁻¹)[1]
  • 3300–2500 cm⁻¹ (Broad): The O-H stretching vibration of the carboxylic acid. This "hump" often overlaps with C-H stretches.[1][2]

  • 2915 cm⁻¹: Aliphatic C-H stretching (asymmetric) from the methylene (-CH₂-) groups in the acetic acid tail and the benzyl ether.[1][2]

C. The Fingerprint Region (1500–600 cm⁻¹)
  • 1200–1275 cm⁻¹: Asymmetric C-O-C stretching (Aryl-Alkyl ether).[1][2]

  • 1000–1050 cm⁻¹: Symmetric C-O-C stretching.

  • 690 & 750 cm⁻¹: Characteristic out-of-plane C-H bending for the monosubstituted benzene ring (from the Benzyloxy group).[1][2]

  • 800–860 cm⁻¹: Characteristic bending for the 1,2,4-trisubstituted benzene ring (the central core).

Summary Table of Characteristic Peaks
Wavenumber (cm⁻¹)Vibration ModeFunctional Group Assignment
3300–2500 O-H Stretch (Broad)Carboxylic Acid (H-bonded)
2915 C-H StretchAliphatic -CH₂- / -CH₃
1712 C=O[1][2] Stretch Carboxylic Acid Dimer (Critical ID)
1600 C=C StretchAromatic Ring
1510 C=C StretchAromatic Ring (Secondary band)
1250 (approx)C-O StretchAryl Ether (Ar-O-C)
750 / 690 C-H Bending (OOP)Monosubstituted Benzene (Benzyl)

Comparative Analysis: Distinguishing Alternatives

In drug development, this compound is often synthesized from 4-benzyloxy-2-methoxyacetophenone or 4-benzyloxy-2-methoxybenzaldehyde .[1][2] Distinguishing the product from these precursors is a key QC requirement.[1][2]

Decision Tree for Identification

Decision_Tree Start Analyze Carbonyl (C=O) Region Check1700 Peak Position? Start->Check1700 Acid 1710-1715 cm⁻¹ + Broad OH (2500-3300) Check1700->Acid ~1712 cm⁻¹ Aldehyde 1675-1685 cm⁻¹ + Fermi Doublet (2700-2800) Check1700->Aldehyde <1690 cm⁻¹ Ester 1735-1750 cm⁻¹ No Broad OH Check1700->Ester >1730 cm⁻¹ Result_Acid Target: 4-Benzyloxy-2-methoxyphenylacetic acid Acid->Result_Acid Result_Ald Precursor: Aldehyde/Acetophenone Aldehyde->Result_Ald Result_Est Impurity: Methyl Ester Ester->Result_Est

Figure 2: Spectral decision tree for distinguishing the target acid from common precursors and derivatives.[1][2]

Detailed Comparison
FeatureTarget: Acid Precursor: Acetophenone Precursor: Aldehyde
C=O[1][2] Frequency 1712 cm⁻¹ ~1680 cm⁻¹ (Conjugated ketone)~1680–1690 cm⁻¹
OH Region Very Broad (3300–2500) AbsentAbsent
C-H Aldehyde AbsentAbsentFermi Doublet (2720, 2820)
Fingerprint C-O stretch presentC-O stretch presentC-O stretch present
Comparison with Isomer (3-Methoxy vs. 2-Methoxy)

The 2-methoxy isomer (Target) and the 3-methoxy isomer (Vanillic acid derivative) are difficult to distinguish by functional groups alone.[1][2]

  • Differentiation: Rely on the Fingerprint Region (900–600 cm⁻¹) .[1][2] The substitution pattern (1,2,4-trisubstituted) is the same, but the specific position of the methoxy group alters the electronic environment, causing slight shifts in the C-H out-of-plane bending frequencies.

  • Recommendation: For isomer differentiation, NMR spectroscopy (specifically the coupling constants of aromatic protons) is superior to IR.[2]

Troubleshooting & Common Artifacts

  • Water Contamination: A broad peak at 3400 cm⁻¹ (distinct from the acid OH) indicates wet KBr or wet sample.[1][2] Dry the sample in a vacuum desiccator over P₂O₅.

  • Christiansen Effect: Asymmetric, distorted peaks indicate the particle size is too large.[2] Regrind the sample.[1][2]

  • Polymorphism: As the compound is reported as "amorphous" in some synthesis protocols, recrystallization may sharpen the peaks. Be aware that amorphous samples show broader bands than crystalline reference standards.[1][2]

References

  • Synthesis & Characterization: "A Short-Step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin." (2005).[1][2] Chemical and Pharmaceutical Bulletin. (Provides specific IR peaks: 2915, 1712, 1600 cm⁻¹ for the target compound).[4]

  • General IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2]

  • Functional Group Data: NIST Chemistry WebBook, SRD 69.[1][2] [Link] (Used for comparative ester/aldehyde data).[1][2]

  • Benzene Substitution Patterns: Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition.[1][2] Wiley.[1][2]

Sources

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Purity Analysis of 4-Benzyloxy-2-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Benzyloxy-2-methoxyphenylacetic acid is a critical intermediate in the synthesis of complex organic molecules, including naturally occurring 2-phenylbenzofurans and pharmaceutical building blocks[1]. Accurately determining its purity is analytically challenging due to the presence of structurally similar synthetic precursors (e.g., 4-benzyloxy-2-methoxyacetophenone) and positional isomers.

This guide provides an objective comparison of reversed-phase HPLC (RP-HPLC) column chemistries and establishes a self-validating, highly reproducible analytical protocol. By prioritizing physicochemical causality—specifically


 interactions and precise pH control—this method ensures baseline resolution and high quantitative accuracy.

Mechanistic Rationale: The Causality of Separation

To design a robust HPLC method, the physicochemical properties of 4-Benzyloxy-2-methoxyphenylacetic acid must dictate the chromatographic parameters[2][3].

Mobile Phase pH and Ionization Suppression

The target molecule contains an acetic acid moiety with an estimated


 of approximately 4.3. If the mobile phase pH is maintained near this 

, the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. This dual-state migration through the column results in severe peak tailing, broad peak shapes, and irreproducible retention times[3].

The Solution: The mobile phase must be buffered to at least two pH units below the


[3]. Utilizing 0.1% Trifluoroacetic acid (TFA) in water yields a pH of ~2.0, ensuring the carboxylic acid remains fully protonated. This maximizes hydrophobic interaction with the stationary phase and produces sharp, symmetrical peaks.
Stationary Phase Selection: Hydrophobicity vs. Interactions

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. However, the critical impurities for this compound—such as des-benzyl byproducts or positional isomers—possess nearly identical LogP values. A purely hydrophobic stationary phase struggles to differentiate these subtle structural nuances[2].

The Solution: A Phenyl-Hexyl stationary phase introduces orthogonal selectivity. The electron-donating methoxy group and the bulky benzyloxy group on the target analyte create a distinct electron density profile. The phenyl rings on the stationary phase engage in


 electron interactions with the analyte's aromatic systems, selectively altering retention times and achieving baseline resolution where C18 columns fail[2][3].

Logic cluster_0 Physicochemical Properties Target 4-Benzyloxy-2-methoxyphenylacetic acid Acid Carboxylic Acid (pKa ~4.3) Target->Acid Aromatic Aromatic Rings (Phenyl & Benzyl) Target->Aromatic pH Mobile Phase pH < 2.5 (Suppresses Ionization) Acid->pH dictates Column Phenyl-Hexyl Column (π-π Interactions) Aromatic->Column dictates Resolution Optimal Resolution (Rs > 2.0, Tf < 1.2) pH->Resolution minimizes tailing Column->Resolution separates isomers

Mechanistic logic linking analyte physicochemical properties to HPLC parameter selection.

Column Performance Comparison

To objectively validate the stationary phase selection, a comparative study was conducted between a standard C18 column and a Phenyl-Hexyl column using the same gradient conditions. The critical pair defined for this system suitability test is the target compound and its synthetic precursor, 4-benzyloxy-2-methoxyacetophenone[1].

Quantitative Data Summary
ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Performance Verdict
Theoretical Plates (N) 8,50014,200Phenyl-Hexyl yields sharper bands.
Tailing Factor (

)
1.451.05Phenyl-Hexyl prevents secondary interactions.
Resolution (

)
1.2 (Partial Co-elution)3.4 (Baseline Resolution)Phenyl-Hexyl provides essential

selectivity.
Run Time 18.0 min15.0 minPhenyl-Hexyl allows for a steeper gradient.

Validated Experimental Protocol

The following self-validating workflow ensures high reproducibility and accuracy. System suitability criteria must be met prior to analyzing unknown samples.

Workflow A Sample Prep (Diluent: MeCN/H2O) D HPLC Run (Gradient Elution) A->D B Mobile Phase (pH 2.0, 0.1% TFA) B->D C Column Choice (Phenyl-Hexyl) C->D E Data Analysis (Purity & Rs > 2.0) D->E

End-to-end analytical workflow for purity quantification via HPLC.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (MeCN). Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of MeCN and Water.

Step 2: Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-Benzyloxy-2-methoxyphenylacetic acid reference standard. Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent to achieve a concentration of 1.0 mg/mL. Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Step 3: Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to prevent retention time drift).

  • Injection Volume: 10 µL.

  • Detection: UV Photodiode Array (PDA) extracted at 254 nm and 280 nm.

Step 4: Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.08020
2.08020
10.02080
12.02080
12.18020
15.08020 (Re-equilibration)
Step 5: System Suitability & Validation Checks

Before integrating sample peaks, verify the following self-validating criteria using the reference standard injection:

  • Retention Time Precision: %RSD of retention time for 5 replicate injections must be

    
    .
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Resolution (

    
    ):  Must be 
    
    
    
    between the target peak and the closest eluting impurity.

References

  • Halabalaki, M., et al. (2005). "A Short-Step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin." Heterocycles, 65(7), 1647-1654. Explains the synthesis mechanisms and primary impurities of 4-benzyloxy-2-methoxyphenylacetic acid.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd Ed.). John Wiley & Sons. Authoritative grounding on pH control, ionization suppression, and gradient elution strategies.

  • Kazakevich, Y. V., & LoBrutto, R. (2007).HPLC for Pharmaceutical Scientists. John Wiley & Sons.

    
     interactions, and method validation protocols. 
    

Sources

Comparing 4-Benzyloxy-2-methoxyphenylacetic acid vs 4-Benzyloxy-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application & Synthesis Guide: Regioisomeric Benzyloxymethoxyphenylacetic Acids in Drug Discovery

The Regioisomeric Paradigm in Drug Design

In advanced organic synthesis and drug discovery, the precise spatial arrangement of functional groups dictates not only a molecule's reactivity but its ultimate biological destiny. This guide objectively compares two critical regioisomers: 4-Benzyloxy-2-methoxyphenylacetic acid and 4-Benzyloxy-3-methoxyphenylacetic acid .

While both compounds share an identical molecular weight and a protected phenolic core, the simple migration of a methoxy group from the C3 to the C2 position completely shifts their application landscape. The 3-methoxy isomer acts as a vital building block for neuropharmacological agents (mimicking catecholamines)[1], whereas the 2-methoxy isomer serves as a highly specialized precursor for synthesizing naturally occurring phytoestrogens and isoflavonoids[2].

Mechanistic Divergence: The "Why" Behind the Chemistry

To understand the experimental utility of these compounds, researchers must look at the causality driven by their electronic and steric environments:

  • The 3-Methoxy Advantage (Neuropharmacology): 4-Benzyloxy-3-methoxyphenylacetic acid (CAS 29973-91-9) is a protected derivative of homovanillic acid (HVA), a primary metabolite of dopamine[3]. The 3-methoxy-4-benzyloxy substitution pattern perfectly mimics the catecholamine core. When synthesizing dopamine D-1 receptor antagonists (such as spirobenzazepines), preserving this specific spatial geometry is non-negotiable for receptor binding affinity[1].

  • The 2-Methoxy Advantage (Phytochemistry): In 4-Benzyloxy-2-methoxyphenylacetic acid, the methoxy group is positioned ortho to the acetic acid side chain. This creates specific steric hindrance and alters the electron density of the aromatic ring. When subjected to oxidative cyclization (e.g., using DDQ), this ortho-relationship facilitates the loss of one carbon unit (as paraformaldehyde), driving the formation of the rigid 2-phenylbenzofuran core found in rare stilbenoid and isoflavonoid libraries[2].

Pathways Core Regioisomeric Precursors Iso3 4-Benzyloxy-3-methoxy- phenylacetic acid Core->Iso3 Iso2 4-Benzyloxy-2-methoxy- phenylacetic acid Core->Iso2 Target3 Spirobenzazepines (Dopamine D-1 Antagonists) Iso3->Target3 Amidation & Cyclization Target2 2-Phenylbenzofurans (Isoflavonoids) Iso2->Target2 DDQ Oxidative Cyclization

Caption: Divergent synthetic applications of methoxy-regioisomers in drug discovery.

Structural & Physicochemical Profiling

The following table summarizes the key physicochemical properties and primary synthetic targets of both isomers, providing a quick reference for laboratory handling and procurement.

Property / Metric4-Benzyloxy-3-methoxyphenylacetic acid4-Benzyloxy-2-methoxyphenylacetic acid
CAS Number 29973-91-9[4]N/A (Typically synthesized in-house)[2]
Molecular Formula C₁₆H₁₆O₄C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol 272.30 g/mol
Physical Form White to light yellow crystalline powderAmorphous solid[2]
Melting Point 116.0 – 120.0 °CNot strictly defined (Amorphous)
Primary Biological Target Dopamine D-1 Receptors (CNS)[1]Phytoalexin/Estrogen Receptors[2]
Key Downstream Motif Benzazepines, Homovanillic acid analogs[1][3]2-Phenylbenzofurans[2]

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Each phase includes specific analytical checkpoints to verify intermediate integrity before proceeding to the next synthetic step.

Protocol A: Saponification & Isolation of 4-Benzyloxy-3-methoxyphenylacetic acid

Application: Preparation of Dopamine D-1 Antagonist Precursors. This protocol relies on the selective hydrolysis of an ethyl ester without cleaving the sensitive benzyl ether protecting group[1].

  • Reaction Setup: Dissolve 32 g (110 mmol) of ethyl 4-benzyloxy-3-methoxyphenylacetate in a solvent mixture of 200 mL Ethanol and 20 mL Tetrahydrofuran (THF) to ensure complete solubility.

  • Hydrolysis: Add 200 mL of a 1M aqueous Lithium Hydroxide (LiOH) solution dropwise.

    • Causality: LiOH is chosen over harsher bases (like NaOH at high heat) to prevent unwanted side reactions or ether cleavage.

  • Agitation & Monitoring: Stir the resulting mixture at ambient temperature for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is complete when the high-Rf ester spot completely disappears, replaced by a baseline-bound carboxylate spot.

  • Workup: Acidify the mixture using 10% HCl until the pH reaches ~2 to protonate the carboxylate. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Validation: Confirm the product via IR spectroscopy (look for the broad O-H stretch at 2500–3000 cm⁻¹ and sharp C=O stretch at ~1710 cm⁻¹).

Protocol B: Oxidative Rearrangement to 4-Benzyloxy-2-methoxyphenylacetic acid

Application: Preparation of Isoflavonoid Precursors. This protocol utilizes Thallium(III) nitrate for the oxidative rearrangement of an acetophenone to a phenylacetate, followed by saponification[2].

  • Oxidative Rearrangement: Dissolve 10 mmol of 4-benzyloxy-2-methoxyacetophenone in 100 mL of Methanol. Add 4.89 g (11 mmol) of Tl(NO₃)₃・3H₂O.

    • Causality: Thallium(III) nitrate drives the 1,2-aryl migration, converting the acetophenone into the corresponding methyl phenylacetate.

  • First Workup: Stir overnight at room temperature. Pour into cold water and extract with Diethyl Ether (Et₂O). Wash with water and brine, dry over Na₂SO₄, and evaporate. Purify the oil via silica gel column chromatography (eluting with benzene-acetone).

  • Saponification: Dissolve the purified methyl phenylacetate in 15% NaOH. Wash the alkaline layer with Et₂O to remove unreacted organic impurities.

  • Precipitation: Neutralize the aqueous layer by carefully adding 10% HCl. Collect the resulting precipitates via vacuum filtration.

  • Self-Validation Checkpoint: Recrystallize from EtOH-H₂O. The final amorphous solid should yield ~69%. Confirm structural identity via ¹H-NMR (CDCl₃): Look for the characteristic singlet at δ 3.40 (2H, s) corresponding to the newly formed acetic acid CH₂ protons[2].

Workflow Step1 Step 1: Oxidative Rearrangement (Tl(NO3)3, MeOH) QC1 Validation: Column Chromatography (Isolate Methyl Ester) Step1->QC1 Step2 Step 2: Alkaline Saponification (15% NaOH) QC1->Step2 Step3 Step 3: Acidic Precipitation (10% HCl) Step2->Step3 QC2 Validation: 1H-NMR (Confirm δ 3.40 CH2 singlet) Step3->QC2 Step4 Step 4: DDQ Oxidation (Yields 2-Phenylbenzofuran) QC2->Step4

Caption: Step-by-step workflow for synthesizing 2-phenylbenzofurans from the 2-methoxy isomer.

Comparative Performance & Analytical Markers

When choosing between these regioisomers for library synthesis, researchers must account for their distinct analytical signatures and reaction efficiencies.

Parameter4-Benzyloxy-3-methoxyphenylacetic acid Workflow4-Benzyloxy-2-methoxyphenylacetic acid Workflow
Typical Precursor Ethyl 4-benzyloxy-3-methoxyphenylacetate[1]4-Benzyloxy-2-methoxyacetophenone[2]
Key Reagents LiOH, THF/EtOH[1]Tl(NO₃)₃・3H₂O, MeOH, DDQ[2]
Average Yield >90% (Hydrolysis step)69% (Rearrangement + Hydrolysis)[2]
Diagnostic ¹H-NMR Aromatic protons reflect catechol-like splittingAcetic CH₂ singlet observed at δ 3.40[2]
Major Byproducts Unreacted esters (easily separated via base extraction)Paraformaldehyde (during downstream DDQ cyclization)[2]

Conclusion

The selection between 4-Benzyloxy-2-methoxyphenylacetic acid and 4-Benzyloxy-3-methoxyphenylacetic acid is dictated entirely by the desired biological target. For researchers targeting the central nervous system and dopamine pathways, the 3-methoxy isomer is an indispensable, commercially available building block. Conversely, phytochemists and researchers synthesizing complex, rigid isoflavonoid architectures must utilize the 2-methoxy isomer, leveraging its unique ortho-steric environment to drive specialized oxidative cyclizations.

References

  • United States Patent: Spirobenzazepine compounds (US5049564A) Source: googleapis.com URL:[Link]

  • A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN Source: clockss.org (Heterocycles, Vol. 65, No. 7, 2005) URL:[Link]

Sources

Technical Guide: TLC Visualization of 4-Benzyloxy-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-Benzyloxy-2-methoxyphenylacetic acid is a critical intermediate in organic synthesis, often employed in the development of pharmaceutical agents and natural product derivatives. Its structural complexity—featuring an ionizable carboxylic acid, a labile benzyl ether, and an electron-rich aromatic core—presents unique challenges for Thin Layer Chromatography (TLC) monitoring.

This guide objectively compares the most effective visualization protocols, establishing Bromocresol Green (BCG) as the superior method for functional specificity, while validating UV 254 nm and KMnO₄ as necessary complementary techniques.

Compound Profile
FeatureStructural MotifTLC Implication
Core 1,2,4-Trisubstituted BenzeneStrong UV absorption (254 nm).
Acidic Handle Phenylacetic Acid (-COOH)Causes "streaking" on silica; requires acidic mobile phase; specific response to pH indicators.
Ether Linkage Benzyl Ether (-OBn)Susceptible to cleavage under harsh acidic staining conditions (e.g., H₂SO₄/Heat); oxidizable.
Electronic Methoxy Group (-OMe)Activates ring; enhances oxidative staining response.

Comparative Analysis of Visualization Methods

The following analysis evaluates the "Recommended Protocol" (Bromocresol Green) against standard industry alternatives.

Method A: Bromocresol Green (BCG) – The Specificity Standard

BCG is a pH indicator (pKa ≈ 4.7) that transitions from blue/green (basic/neutral) to yellow (acidic).[1]

  • Mechanism: The carboxylic acid protonates the indicator on the silica surface.

  • Performance: Instantly identifies the free acid 4-Benzyloxy-2-methoxyphenylacetic acid as a distinct yellow spot against a blue background .

  • Advantage: Differentiates the product from non-acidic impurities (e.g., the starting ester, benzyl alcohol, or decarboxylated byproducts) which remain blue.

Method B: UV Fluorescence (254 nm) – The Non-Destructive Baseline
  • Mechanism: The aromatic ring absorbs UV light, quenching the fluorescence of the F254 indicator in the silica gel.

  • Performance: Appears as a dark purple/black spot against a bright green fluorescent background.

  • Limitation: Low selectivity. It detects all aromatic components, including solvents (toluene) and impurities, making it difficult to confirm conversion of ester to acid without co-spotting.

Method C: Potassium Permanganate (KMnO₄) – High Sensitivity / Destructive
  • Mechanism: Oxidizes the benzyloxy and methoxy-activated aromatic ring.

  • Performance: Bright yellow/brown spot on a purple background.

  • Limitation: Destructive. Also reacts with benzyl alcohol (a common byproduct of benzyl ether cleavage), potentially leading to false positives if separation is poor.

Summary Data: Method Comparison
MetricBromocresol Green (Recommended) UV 254 nmIodine ChamberKMnO₄ Stain
Selectivity High (Acids only)Low (All aromatics)Low (Lipophilics)Moderate (Oxidizables)
Sensitivity Moderate (<5 µg)High (<1 µg)ModerateHigh
Destructive? Semi-destructive (pH change)No ReversibleYes
Visual Result Yellow spot / Blue bkgDark spot / Green bkgBrown spotYellow spot / Purple bkg

Experimental Protocols

Phase 1: Mobile Phase Optimization

Critical Step: Phenylacetic acid derivatives adhere strongly to silica gel silanols, causing "tailing" or "streaking" that obscures resolution.

  • Standard Eluent: Hexanes : Ethyl Acetate (e.g., 3:1 or 1:1).

  • Required Modifier: Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase. This suppresses ionization, sharpening the spot.

Phase 2: Visualization Workflows
Protocol A: Bromocresol Green (BCG) Stain

Preparation:

  • Dissolve 40 mg Bromocresol Green in 100 mL Ethanol.

  • Add 0.1 M NaOH dropwise until the solution turns from yellow to a distinct blue. Do not over-basify.

Execution:

  • Run TLC and dry the plate completely (residual acetic acid from the mobile phase will turn the whole plate yellow—drying is crucial ).

  • Dip the plate into the BCG solution for 1-2 seconds.

  • Remove and lay flat.

  • Observation: Product appears immediately as a canary-yellow spot.

Protocol B: KMnO₄ Stain (Hanessian’s Variant)

Preparation:

  • Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL distilled water.

  • Add 1.25 mL 10% NaOH.

Execution:

  • Dip the dried plate.

  • Wipe the back of the plate.

  • Heat gently with a heat gun (200°C) until spots appear.

  • Observation: Yellow/brown spots on purple.

Visualization Logic & Decision Trees

The following diagrams illustrate the logical flow for analyzing this specific compound.

Figure 1: Method Selection Decision Tree

TLC_Selection Start Sample: 4-Benzyloxy-2-methoxyphenylacetic acid Step1 Step 1: UV 254 nm Visualization Start->Step1 Decision Is spot visible? Step1->Decision UV_Yes Mark spot with pencil. (Detects Aromatic Core) Decision->UV_Yes Yes UV_No Check Concentration / Conjugation Decision->UV_No No Step2 Step 2: Functional Verification UV_Yes->Step2 Choice1 Bromocresol Green (BCG) Step2->Choice1 Primary Specificity Choice2 KMnO4 / Hanessian's Step2->Choice2 Secondary Sensitivity Result1 Yellow Spot on Blue (Confirms Carboxylic Acid) Choice1->Result1 Result2 Brown Spot on Purple (Confirms Oxidizable Ether/Ring) Choice2->Result2

Caption: Decision matrix for selecting the optimal visualization method based on specificity needs.

Figure 2: The "Anti-Streaking" Mobile Phase Logic

Mobile_Phase Acid Target: Carboxylic Acid Interaction Interaction: H-Bonding / Deprotonation Acid->Interaction Silica Stationary Phase: Silica (Acidic/Polar) Silica->Interaction Result_Bad Result: Streaking / Tailing Interaction->Result_Bad Standard Solvent Action Suppresses Ionization (Keeps Acid Protonated) Interaction->Action Modifier Modifier: +1% Acetic Acid Modifier->Action Result_Good Result: Sharp, Defined Spot Action->Result_Good

Caption: Mechanistic explanation of why acidic modifiers are required to prevent tailing of phenylacetic acid derivatives.

Troubleshooting & Expert Tips

  • False Positives with BCG: Ensure the plate is completely dry before dipping in BCG. Residual acetic acid from the mobile phase will turn the entire plate yellow, masking the spot. Use a heat gun or vacuum oven to remove traces of the mobile phase acid.

  • Benzyl Ether Stability: Avoid using stains containing high concentrations of Sulfuric Acid (e.g., Vanillin/H₂SO₄) followed by high heat, as this may cleave the benzyl ether prematurely, resulting in a complex spot pattern (charring) that is difficult to interpret.

  • Rf Value Expectations: In 50% Ethyl Acetate / Hexanes (+1% AcOH), expect an Rf of approximately 0.3 – 0.5 . The methoxy and benzyloxy groups add lipophilicity compared to plain phenylacetic acid, but the carboxylic acid anchors it significantly.

References

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Step 5: Visualize the spots. Retrieved from [Link]

  • Reach Devices. (n.d.). TLC Stains: Recipes and visualization techniques. Retrieved from [Link]

Sources

Comparative Guide: UV-Vis Absorption Analysis of 4-Benzyloxy-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the UV-Vis absorption characteristics of 4-Benzyloxy-2-methoxyphenylacetic acid , a specialized intermediate used in the synthesis of benzofuran derivatives and isoflavonoids.[1][2]

Executive Summary & Chemical Context

4-Benzyloxy-2-methoxyphenylacetic acid is a critical building block in organic synthesis, particularly for constructing heterocyclic scaffolds like 2-phenylbenzofurans.[1][2] Its structural integrity is defined by the protection of the 4-hydroxyl group with a benzyl moiety.[1][2][3]

For researchers, UV-Vis spectroscopy serves two primary functions for this compound:

  • Purity Assays: Confirming the presence of the benzyl chromophore.[3]

  • Reaction Monitoring: Tracking debenzylation (hydrogenolysis) to yield 4-Hydroxy-2-methoxyphenylacetic acid .

This guide compares the spectral properties of the target compound against its deprotected derivative and structural isomers to provide a robust reference frame.[3]

Comparative Spectral Analysis

Theoretical & Experimental Absorption Data

The UV-Vis spectrum of 4-Benzyloxy-2-methoxyphenylacetic acid is dominated by two chromophores: the 1,2,4-trisubstituted benzene core and the benzyl ether moiety.[1][2] Unlike acetophenone derivatives, the carbonyl group here is insulated by a methylene spacer (


), preventing conjugation with the aromatic ring.[1][2][3] Consequently, the spectrum resembles that of dialkoxybenzenes rather than aromatic ketones.[3]
Table 1: Comparative UV-Vis Data (Methanol, Neutral pH)
Compound

(nm)

(M

cm

)
Spectral Features
4-Benzyloxy-2-methoxyphenylacetic acid 278 – 282 ~3,500Distinct shoulder at 254 nm (Benzyl B-band).[1][2]
4-Hydroxy-2-methoxyphenylacetic acid 280 – 284 ~2,800Loss of 254 nm shoulder; Bathochromic shift in alkali.
2,4-Dimethoxyphenylacetic acid (Analog)276 – 280 ~3,200Sharp peak; lacks benzyl fine structure.[1][2]
Homovanillic Acid (Isomer)279 ~3,000Reference standard for 3-methoxy substitution.[1][2]

Note: The benzyl group contributes a characteristic absorption band around 254–258 nm (the benzenoid B-band).[1][2] In the target molecule, this often appears as a strong shoulder overlapping with the primary aromatic transition of the central ring.[3]

Reaction Monitoring: The Debenzylation Shift

The most common application is monitoring the removal of the benzyl group.[3]

  • Target (Protected): Shows high absorbance at 254 nm due to the benzyl group.[3]

  • Product (Deprotected): Absorbance at 254 nm decreases significantly.[2] The primary peak (

    
     nm) becomes sensitive to pH (bathochromic shift to 
    
    
    
    nm upon addition of NaOH due to phenolate formation).[3]

Visualization of Chromophores & Workflow[3]

The following diagram illustrates the structural chromophores contributing to the spectrum and the analytical workflow for validation.

UV_Analysis cluster_structure Chromophore Contributions cluster_workflow Experimental Workflow Molecule 4-Benzyloxy-2-methoxyphenylacetic acid Benzyl Benzyl Group (λ ~254 nm) Molecule->Benzyl Core Dialkoxy Benzene Core (λ ~280 nm) Molecule->Core Sample Sample Prep (MeOH, 50 µM) Scan Spectral Scan (200-400 nm) Sample->Scan Quartz Cuvette Deriv 1st Derivative (Peak Purity) Scan->Deriv Result Validation Deriv->Result No 254nm shoulder = Deprotected

Figure 1: Chromophore breakdown and analytical workflow for 4-Benzyloxy-2-methoxyphenylacetic acid.

Experimental Protocol: Self-Validating UV-Vis Analysis

Objective: Determine the Molar Extinction Coefficient (


) and confirm identity.
Reagents & Equipment[1][2][4]
  • Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1][2]

  • Blank: Pure Methanol.[2][3]

  • Instrument: Double-beam Spectrophotometer (Bandwidth 1 nm).[1][2]

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 5.0 mg of 4-Benzyloxy-2-methoxyphenylacetic acid.[1][2]

    • Dissolve in 25 mL Methanol (Concentration

      
       mg/L).
      
    • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working standards: 10 mg/L, 20 mg/L, and 40 mg/L.[3]

    • Why? Verifies Beer-Lambert Law compliance and prevents detector saturation.

  • Scanning:

    • Baseline correct using the methanol blank.[3]

    • Scan from 200 nm to 400 nm .

    • Critical Check: Look for the "valley" between 240-250 nm.[1][2] If the spectrum is a flat line or noisy below 220 nm, solvent cutoff is interfering.[3]

  • Data Calculation:

    • Record Absorbance (

      
      ) at 
      
      
      
      (approx. 280 nm).[2]
    • Calculate

      
       using 
      
      
      
      .[2][3]
    • Acceptance Criteria: The ratio of Absorbance at 280 nm to 254 nm (

      
      ) should be consistent across all dilutions.
      

References

  • Synthesis & Characterization

    • Uchiyama, T., et al.[3] "A Short-Step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin." Heterocycles, Vol. 65, No. 8, 2005.[3] (Provides synthesis yield and IR/NMR characterization for 4-Benzyloxy-2-methoxyphenylacetic acid).

    • [1][2]

  • Spectral Comparisons (Analogous Compounds)

    • NIST Chemistry WebBook. "4-Benzyloxy-3-methoxyphenylacetic acid (Isomer Data)."[1][2]

    • [1][2]

  • Methodology

    • "UV-Vis Spectrophotometry in Pharmaceutical Analysis."[1][2] United States Pharmacopeia (USP) <857>.[2]

    • [1][2]

Sources

Elemental analysis of 4-Benzyloxy-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Elemental Analysis of 4-Benzyloxy-2-methoxyphenylacetic Acid: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter the challenge of rigorously validating the purity and elemental composition of complex pharmaceutical intermediates. 4-Benzyloxy-2-methoxyphenylacetic acid (Formula: C₁₆H₁₆O₄) is a critical synthetic precursor, particularly in the development of biologically active 2-phenylbenzofuran scaffolds[1].

Relying on a single analytical technique to verify this compound is a critical vulnerability in drug development. To ensure absolute scientific integrity, we must employ a self-validating analytical system —a framework where the blind spots of one method are systematically covered by the strengths of another. This guide objectively compares the performance of three orthogonal elemental analysis techniques and provides field-proven, step-by-step protocols.

Theoretical Elemental Profile

Before initiating any empirical analysis, establishing the theoretical baseline is mandatory. The exact mass and mass fractions dictate the calibration standards required for our instruments.

Table 1: Theoretical Elemental & Exact Mass Profile of 4-Benzyloxy-2-methoxyphenylacetic acid

Element / ParameterTheoretical ValueAnalytical Significance
Carbon (C) 70.57%Primary indicator of organic purity; deviations suggest solvent retention.
Hydrogen (H) 5.92%Highly sensitive to ambient moisture (H₂O) contamination.
Oxygen (O) 23.50%Confirms the integrity of the carboxylic and ether moieties.
Exact Mass 272.1049 DaTarget for High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 272.30 g/mol Utilized for molar calculations in Quantitative NMR (qNMR).

Comparative Analysis of Analytical Methodologies

To establish absolute purity, we compare three primary alternatives: CHNS/O Flash Combustion Analysis , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) .

Table 2: Performance Comparison of Elemental Analysis Alternatives

ParameterCHNS/O Combustion AnalysisHRMS (ESI-TOF)Quantitative NMR (qNMR)
Primary Output Bulk elemental mass fractions (%C, %H, %O)Exact molecular mass & isotopic patternMolar ratio & absolute structural purity
Core Strength Gold standard for bulk purity; detects inorganic/organic impurities globally.Exceptional sensitivity; confirms exact molecular formula (m/z) with <2 ppm error.Non-destructive; provides structural context alongside absolute quantification.
Key Limitation Blind to structural isomerism; requires larger sample size (~2-3 mg).Matrix effects can suppress ionization; entirely blind to inorganic salts.Requires high-purity deuterated solvents and certified internal standards.
Role in Validation Confirms empirical formula and absence of bulk solvent/salts[2].Confirms molecular formula and identifies trace organic impurities.Validates structural integrity and quantifies specific impurities.
The Causality of Methodological Synergy

Why rely on this multi-tiered approach? CHNS/O analysis operates via high-temperature flash combustion, reducing the sample to fundamental gases. While this provides absolute elemental ratios, a sample contaminated with a structural isomer would yield a perfect CHNS result but fail structurally. Conversely, HRMS provides the exact mass, but a sample containing 20% inorganic salt would still show a perfect HRMS spectrum for the organic component while failing CHNS. Thus, combining these methods creates a self-validating system [2].

Experimental Protocols & Causality

Protocol 1: CHNS/O Flash Combustion Analysis

Objective: Verify bulk empirical formula and detect macroscopic impurities.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of desiccated 4-Benzyloxy-2-methoxyphenylacetic acid into a clean tin capsule.

    • Causality: Tin acts as a powerful catalyst during the flash combustion phase. When exposed to oxygen, the tin capsule oxidizes exothermically, driving localized temperatures above 1,800 °C. This ensures the complete degradation of the highly stable aromatic rings in the benzyloxy moiety into measurable CO₂ and H₂O.

  • Combustion: Introduce the capsule into the elemental analyzer furnace pre-heated to 1,000 °C under a highly pure O₂ atmosphere (25 kPa)[3].

  • Reduction & Separation: Pass the combustion gases over a copper reduction column at 600 °C to reduce any NOₓ to N₂ and scrub excess O₂. Separate the gases using a temperature-programmed gas chromatography (GC) column.

  • Detection: Quantify the eluting gases using a Thermal Conductivity Detector (TCD) against a pre-calibrated standard (e.g., sulfanilamide).

Protocol 2: High-Resolution Mass Spectrometry (HRMS - ESI-TOF)

Objective: Confirm exact molecular mass and isotopic distribution.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL.

  • Ionization: Inject the sample into an ESI-TOF mass spectrometer. Operate strictly in Negative Ion Mode (ESI-) .

    • Causality: The carboxylic acid moiety (-COOH) of 4-Benzyloxy-2-methoxyphenylacetic acid readily deprotonates to form a highly stable [M-H]⁻ anion. This provides a significantly stronger, cleaner signal than positive ion mode, minimizing adduct formation (e.g., [M+Na]⁺) that complicates spectral interpretation.

  • Acquisition: Scan from m/z 100 to 1000.

    • Causality: Time-of-Flight (TOF) analyzers provide the high mass resolution (>20,000 FWHM) necessary to distinguish the target [M-H]⁻ ion (m/z 271.0971) from isobaric impurities that lower-resolution quadrupoles cannot resolve.

Protocol 3: Quantitative NMR (qNMR) Integration

Objective: Bridge bulk elemental data with structural identity.

  • Execution: Dissolve the sample in CDCl₃ containing a certified reference material (e.g., maleic acid) as an internal standard.

  • Analysis: Integrate the isolated benzylic -CH₂- protons at δ 4.98 ppm[1] against the internal standard.

    • Causality: Because these protons are structurally distinct and isolated from the aromatic multiplexes, their integration allows for the absolute molar quantification of the target compound, effectively validating the bulk CHNS data.

Workflow Visualization

G Sample 4-Benzyloxy-2-methoxyphenylacetic acid (C16H16O4) split Sample->split CHNS CHNS/O Combustion Analysis (Bulk Purity & Empirical Formula) split->CHNS HRMS HRMS (ESI-TOF) (Exact Mass & Isotopic Pattern) split->HRMS qNMR Quantitative NMR (Structural Integrity & Molar Purity) split->qNMR Data Orthogonal Data Integration CHNS->Data HRMS->Data qNMR->Data Valid Self-Validating Purity Confirmation (>99.5% API Grade) Data->Valid

Orthogonal analytical workflow for validating elemental composition and purity.

References

  • Source: uni-muenchen.
  • Source: measurlabs.
  • Source: clockss.

Sources

Technical Guide: Distinguishing 2-Methoxy and 3-Methoxy Isomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

In drug development, the regioisomerism of methoxy groups on aromatic scaffolds (anisoles) critically influences pharmacokinetics (metabolic stability via O-demethylation) and pharmacodynamics (ligand-binding interactions). Distinguishing a 2-methoxy (ortho) isomer from a 3-methoxy (meta) isomer is a frequent challenge in nucleophilic aromatic substitutions or transition-metal catalyzed couplings.

While Mass Spectrometry (MS) often fails to distinguish these isobaric positional isomers, Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation. This guide outlines a robust, self-validating workflow to differentiate these isomers using 1H coupling constants (


), splitting patterns, and Nuclear Overhauser Effect (NOE) spectroscopy.

Mechanistic Basis of Differentiation

The differentiation rests on three primary NMR phenomena resulting from the spatial and electronic differences between the ortho (1,2-disubstituted) and meta (1,3-disubstituted) patterns.

A. 1H NMR Splitting Patterns (Multiplicity)

The most immediate diagnostic tool is the splitting pattern of the aromatic protons.

  • 3-Methoxy (Meta) Isomer: Characterized by an isolated proton at the C2 position. This proton is flanked by the substituent (

    
    ) and the methoxy group (
    
    
    
    ). It typically appears as a narrow triplet (
    
    
    ) or singlet (
    
    
    ) with a small coupling constant (
    
    
    ) due to two meta couplings (H2-H4 and H2-H6).
  • 2-Methoxy (Ortho) Isomer: Lacks an isolated singlet.[1] The aromatic region typically displays a complex ABCD or AA'BB' system (depending on

    
    ). The proton adjacent to the methoxy group (H3) will show a doublet  (
    
    
    
    ) or doublet of doublets (
    
    
    ) with a large ortho coupling (
    
    
    ).
B. Nuclear Overhauser Effect (NOE)

NOE relies on through-space dipolar coupling (


) and is the "gold standard" for confirmation.
  • 3-Methoxy: Irradiation of the

    
     signal enhances two  aromatic protons: H2  (isolated) and H4 .
    
  • 2-Methoxy: Irradiation of the

    
     signal enhances one  aromatic proton: H3 . (Note: If substituent 
    
    
    
    contains protons, an NOE may also be observed to
    
    
    ).
C. 13C NMR Chemical Shifts
  • Ortho-Effect: In 2-methoxy isomers, steric compression can cause the methoxy carbon signal to shift slightly downfield (deshielded) or upfield depending on the nature of

    
    , compared to the electronically more relaxed 3-methoxy position. However, this is less reliable than 1H NOE and should be used as supporting evidence.
    

Comparative Data Analysis

The following table summarizes the key spectral differences for a generic 1-substituted-x-methoxybenzene system.

Feature2-Methoxy Isomer (Ortho)3-Methoxy Isomer (Meta)
Symmetry Lower symmetry (typically)Lower symmetry
Key Aromatic Signal Doublet (d) or dd for H3 (

Hz).
Singlet (s) or narrow triplet (t) for H2 (

Hz).
NOE Correlations OMe

H3 (1 correlation to ring)
OMe

H2 AND H4 (2 correlations to ring)
13C ipso-C Shift C2 is shielded by OMe resonance.C3 is shielded by OMe resonance.
Diagnostic Pattern "Roofing" effect often seen between H3 and H4."Isolated" H2 signal often upfield or downfield of main cluster.

Visualization of Logic & NOE

Figure 1: Isomer Assignment Decision Tree

This workflow describes the logical process for assigning the isomer based on standard 1D and 2D NMR data.

IsomerLogic Start Acquire 1H NMR (CDCl3 or DMSO-d6) CheckAromatic Analyze Aromatic Region (6.5 - 8.5 ppm) Start->CheckAromatic SingletCheck Is there an isolated Singlet or narrow Triplet (J ~2Hz)? CheckAromatic->SingletCheck MetaPath Likely 3-Methoxy (Meta) SingletCheck->MetaPath Yes (H2) OrthoPath Likely 2-Methoxy (Ortho) SingletCheck->OrthoPath No (All J > 7Hz) NOE_Step Perform 1D Selective NOE (Irradiate OMe ~3.8 ppm) MetaPath->NOE_Step Confirm OrthoPath->NOE_Step Confirm NOE_Result_Meta Enhancement of TWO Ring Protons (H2, H4) NOE_Step->NOE_Result_Meta Observed NOE_Result_Ortho Enhancement of ONE Ring Proton (H3) NOE_Step->NOE_Result_Ortho Observed

Caption: Decision tree for differentiating 2-methoxy and 3-methoxy isomers using 1H multiplicity and NOE verification.

Figure 2: NOE Interaction Map

The diagram below illustrates the through-space interactions (red arrows) that distinguish the two isomers.

NOE_Map cluster_ortho 2-Methoxy Isomer (Ortho) cluster_meta 3-Methoxy Isomer (Meta) O_Ortho OMe H3_Ortho H-3 O_Ortho->H3_Ortho Strong NOE X_Ortho Substituent (X) O_Ortho->X_Ortho Possible NOE O_Meta OMe H2_Meta H-2 (Isolated) O_Meta->H2_Meta Strong NOE H4_Meta H-4 O_Meta->H4_Meta Strong NOE

Caption: Schematic of diagnostic NOE correlations. The 3-methoxy isomer shows two distinct correlations to the aromatic ring, whereas the 2-methoxy isomer typically shows only one.

Experimental Protocol (SOP)

Materials
  • Solvent: DMSO-d6 or CDCl3 (99.8% D). Note: DMSO-d6 is preferred if the compound contains labile protons (OH, NH) to prevent exchange broadening.

  • Instrument: 400 MHz NMR or higher (500/600 MHz recommended for clear resolution of meta couplings).

Workflow
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated solvent. Ensure the solution is clear and free of paramagnetic impurities.

  • 1H Acquisition:

    • Acquire a standard 1H spectrum (16-32 scans).

    • Process with exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

    • Analysis: Zoom into the aromatic region (6.5–8.5 ppm). Look for the diagnostic "singlet" (H2 of 3-OMe).

  • 1D Selective NOE / 1D NOESY (Crucial Step):

    • Target: Select the methoxy singlet (typically 3.7–3.9 ppm) for irradiation.

    • Parameters: Mixing time (

      
      ) = 500 ms (small molecules).
      
    • Acquisition: Run the selective NOE experiment.

  • Interpretation:

    • Phase the spectrum so the irradiated OMe peak is negative (or positive, depending on software convention).

    • Observe the aromatic region for enhanced peaks.

    • Result A: Enhancement of one doublet/multiplet

      
      2-Methoxy .
      
    • Result B: Enhancement of one singlet (H2) AND one doublet/multiplet (H4)

      
      3-Methoxy .
      

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and coupling analysis).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shifts and coupling constants).
  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Parella, T. (2023). NMR Spectroscopy: 1D NOE Difference. NMR Facility, University of Girona. [Link]

Sources

Safety Operating Guide

4-Benzyloxy-2-methoxyphenylacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal of 4-Benzyloxy-2-methoxyphenylacetic Acid

Executive Summary & Scientific Rationale

4-Benzyloxy-2-methoxyphenylacetic acid is a functionalized phenylacetic acid derivative commonly used as an intermediate in organic synthesis and pharmaceutical development. While not federally listed as an acutely toxic P-list or U-list waste under the EPA Resource Conservation and Recovery Act (RCRA) by specific CAS name, it must be managed as Hazardous Chemical Waste due to its chemical class characteristics.

The "Why" Behind the Protocol:

  • Ecological Impact: Phenylacetic acid derivatives can exhibit auxin-like activity (plant hormone mimicry) and aquatic toxicity. Direct release into sewage systems can disrupt local biological wastewater treatment flora and downstream ecosystems.

  • Chemical Incompatibility: As a carboxylic acid, this compound poses an exothermic risk if accidentally commingled with strong oxidizers or concentrated bases in a waste drum.

  • Destruction Method: High-temperature incineration is the only validated method to ensure the complete cleavage of the benzene ring and benzyloxy ether linkage, preventing environmental persistence.

Hazard Profile & Physical Properties

Essential data for risk assessment and labeling.

ParameterSpecificationOperational Implication
Chemical State Solid (Crystalline Powder)Dust inhalation risk; requires particulate controls.[1]
Acidity (pKa) ~4.0 – 4.5 (Predicted)Corrosive/Irritant. Segregate from bases.
Solubility Low in water; High in organics (DMSO, MeOH)Do not attempt water dilution for disposal.
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319)Standard PPE (Nitrile gloves, Safety Goggles) required.
RCRA Status Non-listed; Regulated by CharacteristicDispose as Non-Halogenated Organic Waste .

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

CRITICAL: Never mix this compound with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Cyanides .

  • Solid Waste: Collect pure solid substance in a dedicated wide-mouth jar (HDPE or Amber Glass).

  • Liquid Waste: If the substance is dissolved in a solvent (e.g., Methanol, Ethyl Acetate), dispose of it in the Organic Solvents waste stream.

Phase 2: Packaging & Labeling
  • Primary Container: Use a screw-top container compatible with organic acids.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: Write "4-Benzyloxy-2-methoxyphenylacetic acid" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (due to potential aquatic toxicity).[1]

  • Secondary Containment: Place the sealed container in a secondary tray to capture potential leaks during transport to the central accumulation area.

Phase 3: Final Disposal (Hand-off)

Transfer the container to your facility's Environmental Health & Safety (EHS) team for High-Temperature Incineration .

  • Do not autoclave (volatilization risk).

  • Do not dispose of via sink/drain.

Spill Contingency Workflow

In the event of a benchtop spill, follow this self-validating cleanup logic:

  • Isolate: Evacuate the immediate area and alert nearby personnel.

  • PPE Up: Don double nitrile gloves, lab coat, and safety goggles. Wear a N95 dust mask if powder is airborne.

  • Neutralize (If Solid):

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.

    • Observation: Wait for any fizzing (CO₂ evolution) to cease.

  • Collect:

    • Sweep the neutralized powder into a dustpan using a brush.

    • Place waste in a bag labeled "Debris from Acid Spill."

  • Clean: Wipe the surface with water followed by ethanol.

Decision Logic Visualization

The following diagram outlines the critical decision nodes for disposing of this specific compound, ensuring compliance with RCRA standards for organic acids.

DisposalWorkflow Start Waste Generation: 4-Benzyloxy-2-methoxyphenylacetic acid StateCheck Assess Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath Segregation Segregation Check: Isolate from Oxidizers & Bases SolidPath->Segregation LiquidPath->Segregation SolidContainer Containerize: Wide-Mouth HDPE Jar Segregation->SolidContainer If Solid LiquidContainer Containerize: Organic Solvent Carboy Segregation->LiquidContainer If Liquid Labeling Labeling: Full Chemical Name + 'Irritant' SolidContainer->Labeling LiquidContainer->Labeling Destruction Final Disposal: High-Temp Incineration Labeling->Destruction

Figure 1: Decision tree for the segregation and disposal of phenylacetic acid derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][4] National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Hazardous Waste Characteristics: A User-Friendly Reference Document. EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: 4-Benzyloxyphenylacetic acid (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] [Link]

Sources

Personal protective equipment for handling 4-Benzyloxy-2-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 863310-59-2 Chemical Family: Phenylacetic Acid Derivative / Aromatic Ether Physical State: Solid (Crystalline Powder)

Executive Safety Summary

For Immediate Implementation: Handling 4-Benzyloxy-2-methoxyphenylacetic acid requires strict adherence to protocols designed for irritating organic acids . While specific toxicological data for this exact isomer is limited, its structural analogs (e.g., 4-Benzyloxy-3-methoxyphenylacetic acid) exhibit consistent hazard profiles: Skin Corrosion/Irritation (Category 2) , Serious Eye Damage/Irritation (Category 2A) , and Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) .

The Golden Rule: Treat this compound as a potent sensitizer and irritant. All manipulations must prevent inhalation of dust and direct dermal contact.

Hazard Assessment & Risk Profile
Hazard ClassGHS CodeDescriptionCriticality
Skin Irritation H315Causes skin irritation.[1][2] Acidic nature can cause dermatitis upon prolonged contact.High
Eye Irritation H319Causes serious eye irritation.[1][2][3][4] Dust can cause mechanical and chemical corneal injury.High
Respiratory H335May cause respiratory irritation.[1][3][4] Fine powder poses an inhalation risk.[1]Medium
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin (Inferred from analogs).Medium
Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum required protection based on the operational scale.

PPE ComponentStandard Handling (< 1g)Bulk Handling (> 1g or Generating Dust)Technical Specification
Hand Protection Nitrile Gloves (Single layer)Double Nitrile or Nitrile + Laminate Thickness: Min 0.11 mm. Breakthrough: >480 min. Latex is NOT recommended due to poor organic acid resistance.
Eye Protection Safety Glasses (with side shields)Chemical Goggles Must comply with ANSI Z87.1 or EN 166 . Goggles required if dust generation is likely.
Respiratory Fume Hood (Preferred)N95 / P95 Respirator If hood unavailable, use NIOSH-approved N95. For spills, use P100.
Body Protection Lab Coat (Cotton/Poly blend)Tyvek® Coveralls Lab coat must be buttoned to the neck. Sleeves must cover wrists.
Operational Protocols
A. Donning & Doffing (The "Clean-Skin" Protocol)

Objective: Prevent cross-contamination during the removal of PPE.

  • Inspection: Check gloves for pinholes by inflating them slightly with air.

  • Donning: Put on lab coat, then eyewear, then gloves. Pull glove cuffs OVER lab coat sleeves to seal the wrist gap.

  • Doffing (Critical Step):

    • Glove Removal: Use the "Beak Method" (pinch outside of one glove, pull off inside-out; hold in gloved hand; slide ungloved finger under the wrist of the remaining glove and peel off).

    • Wash: Immediately wash hands with soap and water for 20 seconds.

B. Weighing & Transfer Workflow

Context: Most exposure incidents occur during the transfer of static-prone solids.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood .

  • Static Management: Use an antistatic gun or ionizer if the powder is flighty.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of bulk stocks.

  • Containment: Weigh into a tared vial with a screw cap. Never weigh directly onto the balance pan.

C. Emergency Spill Response

Scenario: Spillage of ~500mg of powder on the benchtop.

  • Alert: Notify nearby personnel.

  • PPE Upgrade: Don Double Nitrile Gloves and Chemical Goggles .

  • Containment: Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust aerosolization.

  • Cleanup: Wipe up the solid/liquid slurry.

  • Neutralization: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize residual acid, followed by water.

  • Disposal: Place all waste in a "Solid Hazardous Waste" container.

Visualizations
Figure 1: PPE Selection Logic Tree

Caption: Decision logic for selecting appropriate PPE based on handling quantity and ventilation availability.

PPE_Selection Start Start: Assess Task Quantity Quantity > 1 gram? Start->Quantity Ventilation Is Fume Hood Available? Quantity->Ventilation No (<1g) Enhanced Enhanced PPE: Double Nitrile + Goggles + N95 Respirator Quantity->Enhanced Yes (>1g) Ventilation->Enhanced No (Open Bench) Hood_Use Use Fume Hood Standard PPE Sufficient Ventilation->Hood_Use Yes Standard Standard PPE: Nitrile Gloves + Safety Glasses + Lab Coat

Figure 2: Spill Response Workflow

Caption: Step-by-step containment and cleanup process for solid chemical spills.

Spill_Response Spill Spill Detected Secure 1. Secure Area (Alert & Isolate) Spill->Secure PPE_Up 2. Upgrade PPE (Goggles + Double Gloves) Secure->PPE_Up Wet_Method 3. Wet Method (Cover with damp towel) PPE_Up->Wet_Method Collect 4. Collect & Bag (Hazardous Waste) Wet_Method->Collect Decon 5. Decontaminate (Bicarb Wash + Water) Collect->Decon

Disposal Strategy

Waste Categorization:

  • Primary Waste: The chemical itself (solid).

  • Secondary Waste: Contaminated gloves, paper towels, weighing boats.

Disposal Protocol:

  • Dissolution: Dissolve small quantities of the solid in a combustible solvent (e.g., Acetone or Ethanol).

  • Incineration: The resulting solution must be burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Labeling: Label waste containers clearly as "Organic Acid Waste - Flammable" .

  • Regulatory Compliance: Dispose of in accordance with local, state, and federal environmental regulations (e.g., RCRA in the US).

References
  • Occupational Safety and Health Administration (OSHA) . (n.d.). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). Retrieved March 2, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.